molecular formula C47H60N7O10P B8269886 DMT-2'O-MOE-rG(ib) Phosphoramidite CAS No. 251647-55-9

DMT-2'O-MOE-rG(ib) Phosphoramidite

Número de catálogo: B8269886
Número CAS: 251647-55-9
Peso molecular: 914.0 g/mol
Clave InChI: LADCDGNEBIQAAU-SBCRAQIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMT-2'O-MOE-rG(ib) Phosphoramidite is a useful research compound. Its molecular formula is C47H60N7O10P and its molecular weight is 914.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

251647-55-9

Fórmula molecular

C47H60N7O10P

Peso molecular

914.0 g/mol

Nombre IUPAC

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

Clave InChI

LADCDGNEBIQAAU-SBCRAQIVSA-N

SMILES isomérico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

SMILES canónico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origen del producto

United States

Foundational & Exploratory

The Core of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic development, offering unprecedented control over gene expression. At the heart of many of these cutting-edge therapies lies a critical building block: DMT-2'O-MOE-rG(ib) Phosphoramidite . This in-depth technical guide provides a comprehensive overview of this essential molecule, from its fundamental properties to its application in the synthesis of high-performance oligonucleotides for research and drug development.

Introduction to this compound

This compound is a chemically modified nucleoside phosphoramidite, a fundamental reagent used in the solid-phase synthesis of oligonucleotides. It is a derivative of guanosine, featuring several key modifications that impart superior properties to the resulting oligonucleotide chain.

The nomenclature of this compound can be deconstructed to understand its structure:

  • DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. This acid-labile group is crucial for the stepwise, controlled assembly of the oligonucleotide chain.

  • 2'O-MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar where a methoxyethyl group is attached. This is the key modification that confers many of the desirable therapeutic properties.

  • rG (riboguanosine): Indicates the base is guanine attached to a ribose sugar.

  • (ib) (isobutyryl): A protecting group on the exocyclic amine of the guanine base to prevent unwanted side reactions during synthesis.

  • Phosphoramidite: The reactive phosphorus group at the 3'-position, which enables the formation of the phosphodiester or phosphorothioate backbone of the oligonucleotide.

The 2'-O-Methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation antisense oligonucleotides (ASOs) and is incorporated into several FDA-approved drugs.[1][2][3] This modification significantly enhances the therapeutic potential of oligonucleotides by improving their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in oligonucleotide synthesis.

PropertyValueReference
Chemical Formula C47H60N7O10P[4][5]
Molecular Weight 913.99 g/mol [4][5]
CAS Number 251647-55-9[4][5]
Appearance Off-white to white solid[5]
Purity (HPLC) ≥95%[5]
Solubility Soluble in anhydrous acetonitrile
Storage -20°C under an inert atmosphere[4]

The Significance of the 2'-O-MOE Modification

The introduction of the 2'-O-MOE group at the 2'-position of the ribose sugar is the defining feature of this phosphoramidite and confers several critical advantages to the resulting oligonucleotides.

Enhanced Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases present in biological fluids and tissues. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[1][2][6] This increased stability extends the half-life of the oligonucleotide in vivo, allowing for a longer duration of action.

Increased Binding Affinity

The 2'-O-MOE modification pre-organizes the ribose sugar into an A-form RNA-like helical geometry.[7] This conformational preference enhances the binding affinity (hybridization) of the oligonucleotide to its complementary RNA target.[3][6] The increased affinity translates to higher potency, allowing for lower therapeutic doses.

Favorable Pharmacokinetic Profile

Oligonucleotides containing 2'-O-MOE modifications exhibit improved pharmacokinetic properties, including better tissue distribution and reduced toxicity compared to earlier generation phosphorothioate oligonucleotides.[1]

Experimental Protocols

The successful synthesis of high-quality 2'-O-MOE modified oligonucleotides requires optimized protocols for solid-phase synthesis, deprotection, and purification.

Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-O-MOE modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following table outlines the key steps and recommended conditions for incorporating this compound.

StepReagents and ConditionsRecommended Time
1. Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 seconds
2. Coupling 0.1 M this compound in Acetonitrile; Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile)6 minutes
3. Capping Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)30-60 seconds
4. Oxidation 0.02 M Iodine in THF/Water/Pyridine30-60 seconds

Note: The cycle is repeated for each subsequent nucleotide addition.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of DMT-2'O-MOE-rG(ib) Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Ready for next cycle Deprotection_Workflow start Synthesized Oligonucleotide (on solid support with protecting groups) cleavage Cleavage and Base/Phosphate Deprotection (Ammonia/Methylamine Treatment) start->cleavage crude_oligo Crude 2'-O-MOE Oligonucleotide (in solution) cleavage->crude_oligo purification Purification (HPLC or PAGE) crude_oligo->purification final_product Purified 2'-O-MOE Oligonucleotide purification->final_product Applications cluster_apps Applications of 2'-O-MOE Modified Oligonucleotides cluster_outcomes Therapeutic and Research Outcomes ASO Antisense Oligonucleotides (ASOs) Gene_Silencing Gene Silencing ASO->Gene_Silencing siRNA short interfering RNA (siRNA) RNAi RNA Interference siRNA->RNAi Aptamers Aptamers Target_Binding Specific Target Binding Aptamers->Target_Binding Diagnostics Diagnostic Probes Disease_Detection Disease Detection Diagnostics->Disease_Detection

References

Unveiling the Cornerstone of Therapeutic Oligonucleotides: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals steering the future of drug development, the precise chemical architecture of oligonucleotide building blocks is paramount. This in-depth technical guide elucidates the core characteristics, synthesis, and application of DMT-2'O-MOE-rG(ib) Phosphoramidite, a critical component in the synthesis of therapeutic antisense oligonucleotides.

This phosphoramidite is a highly modified guanosine derivative designed to enhance the therapeutic properties of synthetic nucleic acid-based drugs. Its intricate structure, featuring a 5'-dimethoxytrityl (DMT) group, a 2'-O-methoxyethyl (MOE) modification, an isobutyryl (ib) protected guanine base, and a 3'-phosphoramidite moiety, collectively contributes to improved stability, binding affinity, and in vivo performance of oligonucleotides.

Core Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the table below. This data is critical for its proper handling, storage, and application in automated oligonucleotide synthesis.

PropertyValueReference
Chemical Formula C47H60N7O10P
Molecular Weight 913.99 g/mol
CAS Number 251647-55-9[1][2][3]
Appearance White to off-white solid[2]
Purity ≥95% (HPLC/qNMR)[1]
Storage Conditions -20°C to -80°C, under inert atmosphere, protected from light[2]

The Significance of the 2'-O-Methoxyethyl (MOE) Modification

The defining feature of this phosphoramidite is the 2'-O-MOE group on the ribose sugar. This modification is a cornerstone of second-generation antisense oligonucleotide technology, imparting several advantageous properties:

  • Enhanced Nuclease Resistance: The 2'-O-MOE modification provides significant protection against degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide drug.[4]

  • Increased Binding Affinity: Oligonucleotides incorporating 2'-O-MOE residues exhibit a higher binding affinity for their target RNA sequences. This is attributed to the pre-organization of the sugar pucker into an A-form helix, which is favorable for RNA duplex formation. Each 2'-O-MOE modification can increase the melting temperature (Tm) by 0.9 to 1.6 °C.[4]

  • Reduced Toxicity: Compared to earlier phosphorothioate-based antisense oligonucleotides, those containing 2'-O-MOE modifications have shown a more favorable toxicity profile.

  • Favorable Pharmacokinetics: The 2'-O-MOE modification contributes to improved pharmacokinetic properties, including better tissue distribution and retention.[5]

Chemical Structure and Signaling Pathway

The chemical structure of this compound is meticulously designed for its role in solid-phase oligonucleotide synthesis. The diagram below illustrates the key functional groups and their roles.

cluster_0 This compound Phosphoramidite Phosphoramidite (3'-terminus) Ribose Ribose Sugar Ribose->Phosphoramidite 3' linkage Guanine Guanine (G) (isobutyryl protected) Ribose->Guanine N-glycosidic bond MOE 2'-O-Methoxyethyl (MOE) (Modification) Ribose->MOE 2' ether linkage DMT Dimethoxytrityl (DMT) (5'-terminus protection) DMT->Ribose 5' linkage

Figure 1: Chemical structure of this compound.

Experimental Protocols

While the precise, proprietary synthesis protocols for commercially available this compound are not publicly detailed, the general synthetic strategy for nucleoside phosphoramidites is well-established. Below are generalized experimental protocols for both the synthesis of such a phosphoramidite and its subsequent use in oligonucleotide synthesis.

General Synthesis of a 2'-O-Modified Guanosine Phosphoramidite

This process involves multiple steps of protection, modification, and phosphitylation.

  • Protection of Guanosine: The exocyclic amine of guanosine is protected, typically with an isobutyryl group, to prevent side reactions. The 5'-hydroxyl group is protected with a DMT group.

  • 2'-O-Alkylation: The 2'-hydroxyl group is alkylated to introduce the methoxyethyl group. This is a critical step that requires specific reaction conditions to ensure regioselectivity.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite.

  • Purification: The crude product is purified using silica gel chromatography to obtain the high-purity this compound.

Use in Solid-Phase Oligonucleotide Synthesis

This compound is used in automated DNA/RNA synthesizers following the standard phosphoramidite cycle. The workflow is depicted below.

Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Oxidation->Detritylation Next cycle Cleavage 5. Cleavage and Deprotection Oxidation->Cleavage Final cycle

Figure 2: Solid-phase oligonucleotide synthesis cycle.

Detailed Steps:

  • Detritylation: The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the solid support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.

  • Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst (e.g., tetrazole or a derivative) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for sterically hindered 2'-O-protected ribonucleoside phosphoramidites is typically longer than for deoxynucleoside phosphoramidites, often in the range of 5-15 minutes.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphate backbone, and the 2'-hydroxyls if applicable) are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine.

Applications in Drug Development

Oligonucleotides synthesized with this compound are at the forefront of nucleic acid therapeutics. The enhanced properties of 2'-O-MOE modified oligonucleotides make them ideal for:

  • Antisense Oligonucleotides (ASOs): These are short, single-stranded nucleic acid sequences that bind to a specific mRNA and modulate gene expression, often by promoting RNase H-mediated degradation of the target mRNA.

  • Small Interfering RNAs (siRNAs): While siRNAs primarily utilize other modifications, the principles of enhanced stability and binding affinity from 2'-O-MOE can be applied to improve their therapeutic potential.

  • Aptamers: These are structured oligonucleotides that bind to specific target molecules, such as proteins, with high affinity and specificity, acting as therapeutic agents or diagnostic tools.

References

An In-Depth Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) RNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by chemical modifications that enhance the drug-like properties of oligonucleotides. Among these, the second-generation 2'-O-Methoxyethyl (2'-O-MOE) modification of RNA has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs).[1][2] This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, a strategic alteration that confers a multitude of advantageous properties.[2][3]

This technical guide provides a comprehensive overview of the core properties of 2'-O-MOE RNA modifications, including their impact on binding affinity, nuclease resistance, and mechanism of action. Detailed experimental protocols for the characterization of 2'-O-MOE modified oligonucleotides are provided, along with a summary of key quantitative data and visual representations of relevant biological pathways.

Core Properties of 2'-O-MOE Modifications

The introduction of the 2'-O-MOE group profoundly influences the biophysical and pharmacological characteristics of an oligonucleotide. These properties have been pivotal in the clinical success of several ASO-based therapies.

Enhanced Binding Affinity

A critical determinant of antisense efficacy is the binding affinity of the oligonucleotide to its target RNA. The 2'-O-MOE modification significantly enhances this affinity, as quantified by the melting temperature (Tm) of the oligonucleotide-RNA duplex. The methoxyethyl group helps to pre-organize the sugar pucker into an A-form geometry, which is favorable for RNA binding.[3] This results in an increase in Tm of approximately 0.9 to 1.6 °C per modification.[3]

Superior Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic potential. The 2'-O-MOE modification provides substantial protection against nuclease-mediated degradation, thereby increasing the in vivo half-life of the ASO.[1][2] This enhanced stability is a key factor in achieving sustained target engagement and therapeutic effect. While specific half-life values can vary depending on the sequence and overall chemical composition, 2'-O-MOE modification, often in combination with a phosphorothioate (PS) backbone, dramatically extends the oligonucleotide's persistence in biological matrices compared to unmodified counterparts.[4]

Favorable Pharmacokinetic and Toxicological Profile

Compared to earlier generations of antisense chemistries, 2'-O-MOE modified oligonucleotides generally exhibit a more favorable safety profile, with reduced non-specific protein binding and lower toxicity at therapeutic doses.[1][2] Their pharmacokinetic properties allow for effective delivery to various tissues, and their increased stability contributes to a longer duration of action, enabling less frequent dosing.[4]

Data Presentation

The following tables summarize key quantitative data illustrating the impact of 2'-O-MOE modifications.

Modification TypeChange in Melting Temperature (ΔTm) per Modification (°C)Reference(s)
2'-O-MOE +0.9 to +1.6 [3]
2'-O-Methyl (2'-OMe)Similar to 2'-O-MOE[3]
2'-Fluoro (2'-F)+2.5[3]

Table 1: Comparative Binding Affinity of 2' Sugar Modifications. This table highlights the increase in thermal stability conferred by different 2' modifications when hybridized to a complementary RNA strand.

Oligonucleotide ChemistryRelative Nuclease ResistanceKey ObservationsReference(s)
Unmodified RNA/DNAVery LowRapidly degraded by endo- and exonucleases.
Phosphorothioate (PS)ModerateIncreased resistance compared to unmodified oligos, but can have off-target effects.
2'-O-MOE High Synergistically enhances nuclease resistance, especially when combined with a PS backbone.[1][2]
Locked Nucleic Acid (LNA)Very HighOffers exceptional nuclease resistance.

Table 2: Qualitative Comparison of Nuclease Resistance. This table provides a general comparison of the stability of oligonucleotides with different chemical modifications in the presence of nucleases.

ASO TargetASO ChemistryDoseRoute of AdministrationTarget Knockdown (%)Animal ModelReference(s)
PTEN2'-O-MOE Gapmer 50 mg/kgIntraperitoneal~50% in liverMouse[5]
ApoB5-10-5 2'-O-MOE Gapmer 2.5 µmol/kg (twice weekly)Intravenous84% in liverMouse[6]
TRADD4-10-4 2'-O-MOE Gapmer 4.5 µmol/kg (twice weekly)Intravenous77% in liverMouse[6]

Table 3: In Vivo Efficacy of 2'-O-MOE ASOs. This table presents examples of target gene knockdown achieved with systemically administered 2'-O-MOE gapmer ASOs in mouse models.

Mechanisms of Action

2'-O-MOE modified ASOs can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation

For applications requiring target mRNA degradation, 2'-O-MOE modifications are incorporated into a "gapmer" design. In this configuration, a central block of DNA or phosphorothioate DNA nucleotides is flanked by wings of 2'-O-MOE modified nucleotides. When the gapmer ASO binds to its target mRNA, the DNA:RNA heteroduplex in the central gap is recognized and cleaved by the enzyme RNase H1. The 2'-O-MOE wings protect the oligonucleotide from nuclease degradation and enhance target affinity.

RNase_H_Mechanism ASO 2'-O-MOE Gapmer ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Fragments (Degraded) Cleavage->Degradation No_Translation Inhibition of Protein Translation Degradation->No_Translation Splice_Modulation cluster_pre_mRNA Pre-mRNA E1 Exon 1 Spliceosome Spliceosome I1 Intron E2 Exon 2 ASO Steric-Blocking 2'-O-MOE ASO E2->ASO binds to splicing motif I2 Intron E3 Exon 3 ASO->Spliceosome blocks access Spliced_mRNA_Normal Normally Spliced mRNA (Exons 1, 2, 3) Spliceosome->Spliced_mRNA_Normal Normal Splicing Spliced_mRNA_Skipped Alternatively Spliced mRNA (Exons 1, 3) Spliceosome->Spliced_mRNA_Skipped Exon Skipping

References

The Core Mechanism of 2'-O-Methoxyethyl (2'-MOE) Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of 2'-O-methoxyethyl (2'-MOE) modifications represents a significant milestone in the development of oligonucleotide therapeutics. As a second-generation antisense technology, 2'-MOE modifications have endowed antisense oligonucleotides (ASOs) with superior drug-like properties, leading to the successful development and approval of several ASO drugs.[1] This technical guide provides an in-depth exploration of the core mechanism of action of 2'-MOE modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Fundamental Principles of 2'-MOE Modification

The 2'-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar moiety with a 2'-O-methoxyethyl group.[1] This chemical alteration is fundamental to the enhanced therapeutic properties of the oligonucleotide.

Enhanced Nuclease Resistance

A primary challenge for therapeutic oligonucleotides is their rapid degradation by nucleases present in biological fluids and tissues. The 2'-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease-mediated cleavage.[2] This increased resistance to both endonucleases and exonucleases significantly extends the in vivo half-life of the ASO, allowing for less frequent dosing and sustained target engagement.[3]

Increased Binding Affinity and Specificity

The 2'-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation. This conformation is energetically favorable for binding to complementary RNA, resulting in a more stable ASO-RNA duplex.[1] This increased binding affinity is quantified by a significant increase in the melting temperature (Tm) of the duplex. Each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[1] This enhanced affinity also contributes to improved specificity, as the energetic penalty for mismatched base pairs is greater.[1]

Mechanisms of Action

2'-MOE modified oligonucleotides primarily exert their therapeutic effects through two distinct mechanisms: RNase H-mediated degradation of target RNA and steric hindrance of RNA processing or function.

RNase H-Mediated Degradation (Gapmer Design)

The most common mechanism for 2'-MOE ASOs designed to downregulate gene expression is the recruitment of RNase H1, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.[4] Since 2'-MOE modifications do not support RNase H1 activity, a "gapmer" design is employed.[1][5]

A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-MOE modified nucleotides.[5][6] The 2'-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap forms the substrate for RNase H1 upon hybridization to the target mRNA.[4] This leads to the catalytic degradation of the target mRNA, thereby inhibiting protein expression.

RNase_H_Mechanism cluster_pre Pre-hybridization cluster_post Post-hybridization & Cleavage ASO 2'-MOE Gapmer ASO Duplex ASO:mRNA Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H1 Duplex->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments RNaseH->Cleaved_mRNA Catalytic Cleavage

Figure 1: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.
Steric Hindrance

For applications where simple target degradation is not the goal, such as splice modulation or translation inhibition, ASOs can be fully modified with 2'-MOE nucleotides. These fully modified ASOs are not substrates for RNase H1.[1] Instead, they act via a steric hindrance mechanism. By binding to a specific site on a pre-mRNA or mRNA, they can physically block the binding of cellular machinery involved in splicing or translation.

A notable example is the splice-switching oligonucleotide, nusinersen (Spinraza®), which is fully modified with 2'-MOE and a phosphorothioate backbone. It binds to a specific sequence in the SMN2 pre-mRNA, modulating its splicing to increase the production of functional SMN protein.[1]

Steric_Hindrance_Mechanism cluster_pre Pre-hybridization cluster_post Post-hybridization & Splicing Modulation ASO Fully Modified 2'-MOE ASO Duplex ASO:pre-mRNA Duplex ASO->Duplex Hybridization pre_mRNA pre-mRNA pre_mRNA->Duplex Splicing_Factor Splicing Factor Splicing_Factor->pre_mRNA Binding Blocked Altered_Splicing Altered Splicing Duplex->Altered_Splicing Causes Altered_mRNA Mature mRNA (Altered Isoform) Altered_Splicing->Altered_mRNA Results in

Figure 2: Steric hindrance mechanism of a fully modified 2'-MOE ASO modulating pre-mRNA splicing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-MOE modified oligonucleotides.

PropertyModificationValueReference
Binding Affinity 2'-MOE (per modification)↑ ΔTm 0.9 - 1.6 °C[1]
2'-O-Methyl (per modification)↑ ΔTm ~1.5 °C[3]
2'-Fluoro (per modification)↑ ΔTm ~2.5 °C[1]
Nuclease Resistance Unmodified DNAHalf-life < 15-30 minutes in serum[7]
Phosphorothioate (PS) modifiedHalf-life > 72 hours in 10% FBS[3]
2'-MOE + PS modifiedHighly resistant to nuclease metabolism in plasma and tissue[8]
ASO ID (Target)DesignIn Vitro Potency (IC50)In Vivo Potency (ED50)Reference
ASO 2a (PTEN) LNA gapmer4.9 nM6 mg/kg[9]
ASO 2f (PTEN) 2'-MOE gapmer (2-10-2)>20 nM>45 mg/kg[9]
ASO 3a (PTEN) 2'-MOE gapmer (5-10-5)6.2 nM36 mg/kg[9]

Detailed Experimental Protocols

Serum Stability Assay

This protocol assesses the stability of oligonucleotides in the presence of serum nucleases.[10][11]

Materials:

  • Oligonucleotide duplex (50 pmol)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • 10x Annealing Buffer

  • RNA loading dye

  • 15% Polyacrylamide gel

  • 1x TBE buffer

Procedure:

  • Prepare 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.

  • Prepare separate tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).

  • Incubate the tubes at 37°C.

  • At each designated time point, stop the reaction by mixing 5 µL of the oligo/serum sample with 5 µL of RNA loading dye and immediately store at -20°C.

  • Analyze the samples by running them on a 15% polyacrylamide gel in 1x TBE buffer.

  • Visualize the bands using a suitable imaging system and quantify the band intensities to determine the degradation rate and half-life.

In Vitro ASO Activity Assay in Cell Culture

This protocol is for determining the potency of an ASO in reducing target mRNA levels in cultured cells.[12][13]

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • 2'-MOE ASO and control ASOs

  • Transfection reagent (if required, though gymnotic uptake is often possible for ASOs)

  • Reagents for RNA isolation and RT-qPCR

Procedure:

  • Plate cells at an optimal density (e.g., 30-50% confluency) in a multi-well plate the day before treatment.

  • Prepare a dilution series of the ASO in culture medium.

  • Treat the cells with the ASO dilutions. For gymnotic delivery, simply add the ASO to the medium. If using a transfection reagent, follow the manufacturer's protocol.

  • Incubate the cells for a specified period (typically 24-72 hours).

  • Harvest the cells and isolate total RNA.

  • Perform RT-qPCR to quantify the expression level of the target mRNA, normalized to a stable housekeeping gene.

  • Calculate the IC50 value, which is the concentration of ASO that produces a 50% reduction in target mRNA levels.

In Vivo ASO Efficacy in Mouse Models

This protocol describes a general procedure for evaluating ASO activity in mice.[14][15][16]

Materials:

  • Appropriate mouse model

  • 2'-MOE ASO and control ASO, formulated in sterile PBS

  • Surgical and injection equipment

  • Anesthetics

  • Reagents for tissue homogenization, RNA/protein isolation, RT-qPCR, and/or ELISA/Western blot

Procedure:

  • Administer the ASO to the mice via the desired route (e.g., intraperitoneal injection, intravenous injection, or intracerebroventricular injection for CNS targets).[15]

  • Include control groups receiving a saline vehicle or a non-targeting control ASO.

  • After a defined treatment period, euthanize the animals and harvest the target tissues.

  • Homogenize the tissues and isolate RNA and/or protein.

  • Analyze target mRNA levels using RT-qPCR.

  • Analyze target protein levels using ELISA or Western blotting.

  • Determine the dose-dependent reduction in target expression to establish the in vivo efficacy (ED50).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a 2'-MOE modified antisense oligonucleotide.

Experimental_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Design Target Selection & ASO Design (e.g., Gapmer) Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis Binding Binding Affinity (Tm, SPR) Synthesis->Binding Stability Nuclease Stability (Serum Assay) Synthesis->Stability Activity Cell-based Activity (IC50) Binding->Activity Stability->Activity PK_PD Pharmacokinetics & Pharmacodynamics (Mouse Model) Activity->PK_PD Lead Candidate Selection Efficacy Efficacy Studies (Disease Model) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND Trials Clinical Trials IND->Trials

Figure 3: A representative workflow for the development of a 2'-MOE ASO therapeutic.

Conclusion

The 2'-O-methoxyethyl modification has been instrumental in advancing the field of antisense oligonucleotide therapeutics. By conferring enhanced nuclease resistance and binding affinity, 2'-MOE modifications have enabled the development of potent and durable ASO drugs. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is critical for the continued success and innovation in this therapeutic modality. This guide provides a foundational framework for researchers and drug developers working with 2'-MOE modified oligonucleotides.

References

A Comprehensive Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite (CAS: 251647-55-9) for Oligonucleotide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMT-2'O-MOE-rG(ib) Phosphoramidite, a critical building block in the synthesis of therapeutic oligonucleotides. This document outlines its chemical properties, its role in enhancing the therapeutic potential of antisense oligonucleotides (ASOs), detailed experimental protocols for its use, and its application in targeting disease-related signaling pathways.

Core Concepts and Chemical Properties

This compound is a chemically modified nucleoside phosphoramidite used in the solid-phase synthesis of oligonucleotides. The key features of this molecule are:

  • 5'-O-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function of the ribose sugar, essential for the stepwise, controlled synthesis of oligonucleotides on a solid support.

  • 2'-O-MOE (2'-O-Methoxyethyl) modification: A crucial modification on the 2'-position of the ribose sugar that confers desirable drug-like properties to the resulting oligonucleotide.[1] This modification enhances nuclease resistance, increases binding affinity to target RNA, and reduces non-specific protein binding.[2][3] The 2'-O-MOE modification pre-organizes the sugar into a C3'-endo conformation, which is favorable for binding to RNA.[3]

  • Guanosine (rG) base with an isobutyryl (ib) protecting group: The guanosine nucleobase is protected with an isobutyryl group to prevent side reactions during oligonucleotide synthesis.

  • Phosphoramidite group: A reactive phosphorus(III) group that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueReference(s)
CAS Number 251647-55-9[3][4]
Molecular Formula C47H60N7O10P[3][4]
Molecular Weight 913.99 g/mol [3][4]
Appearance White to off-white powder[4]
Purity (HPLC) ≥95% - ≥98.0%[3][4]
Storage Conditions -20°C, protect from light[3]
Solubility Soluble in DMSO
Impact of 2'-O-MOE Modification on Oligonucleotide Properties

The 2'-O-MOE modification significantly improves the physicochemical and biological properties of oligonucleotides compared to unmodified DNA or RNA and other modifications like 2'-O-Methyl (2'-OMe).

PropertyUnmodified DNA/RNA2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-O-MOE)Reference(s)
Binding Affinity (ΔTm per mod.) Baseline~ +1.0 to +1.5 °C~ +0.9 to +1.6 °C[3]
Nuclease Resistance LowModerateHigh (superior to unmodified and 2'-OMe)[3]
In Vivo Half-life ShortImprovedSignificantly extended[5]
Toxicity Sequence-dependentGenerally lowWell-tolerated in chronic studies, with a favorable safety profile[4][6]

Application in Antisense Technology: The "Gapmer" Design

This compound is a cornerstone in the synthesis of second-generation antisense oligonucleotides (ASOs), particularly those with a "gapmer" design.[7] Gapmers are chimeric oligonucleotides that consist of a central "gap" of deoxynucleotides flanked by "wings" of modified nucleotides, such as 2'-O-MOE.[7]

This design leverages the key properties of both DNA and modified RNA:

  • 2'-O-MOE Wings: The modified wings provide high binding affinity to the target mRNA and protect the oligonucleotide from degradation by nucleases.

  • DNA Gap: The central DNA gap is crucial for recruiting RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex and cleaves the target mRNA strand.[7][8]

This targeted degradation of mRNA leads to the downregulation of the corresponding protein, which is the therapeutic mechanism of action for many ASOs.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2'-O-MOE modified oligonucleotides and their subsequent evaluation.

Solid-Phase Synthesis of a 2'-O-MOE Gapmer Oligonucleotide

This protocol outlines the automated solid-phase synthesis of a chimeric 2'-O-MOE/DNA gapmer oligonucleotide using phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • This compound and other required DNA and 2'-O-MOE phosphoramidites (e.g., A(bz), C(ac), T) dissolved in anhydrous acetonitrile to 0.1 M

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Anhydrous acetonitrile for washing

Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.

  • Coupling: The phosphoramidite solution (e.g., this compound) is mixed with the activator solution and delivered to the synthesis column. The coupling reaction, forming a phosphite triester linkage, typically proceeds for 3-5 minutes for modified phosphoramidites.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile.

These four steps are repeated for each subsequent nucleotide in the sequence.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle G Start Seed Cells Transfect Transfect with ASO Start->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Analysis RNA Extraction & qRT-PCR Harvest->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot Harvest->Protein_Analysis Data_Analysis Data Analysis RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis G ASO 2'-O-MOE Gapmer ASO (targeting Bcl-2 mRNA) Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Hybridization RNaseH RNase H Bcl2_mRNA->RNaseH Recruitment Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2_mRNA->Bcl2_Protein Translation RNaseH->Bcl2_mRNA Cleavage & Degradation Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibition Pro_Apoptotic Pro-apoptotic signals Pro_Apoptotic->Apoptosis Induction G Target_ID Target Identification & Validation ASO_Design ASO Design (Sequence, Chemistry) Target_ID->ASO_Design Synthesis Oligonucleotide Synthesis & Purification ASO_Design->Synthesis In_Vitro In Vitro Screening (Efficacy & Toxicity) Synthesis->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead Candidate Clinical Clinical Trials In_Vivo->Clinical

References

In-Depth Technical Guide: DMT-2'O-MOE-rG(ib) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-MOE-rG(ib) Phosphoramidite, a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs). We will delve into its chemical properties, its role in solid-phase oligonucleotide synthesis, and the mechanism of action of the resulting modified oligonucleotides.

Core Compound Data

This compound is a chemically modified nucleoside phosphoramidite essential for introducing 2'-O-methoxyethyl (2'-O-MOE) modifications into synthetic RNA strands. This modification enhances the therapeutic properties of oligonucleotides.

PropertyValueReferences
Molecular Weight ~914.0 g/mol [1][2][3]
Chemical Formula C47H60N7O10P[4][5]
CAS Number 251647-55-9[1][2][4][5]
Appearance Off-white solid[4]
Purity Typically ≥95% (HPLC)[1][4]
Storage Conditions Refrigerated (-20°C to 0-10°C), under inert gas, protected from moisture and heat.[3][6]

The Role of 2'-O-MOE Modification in Antisense Oligonucleotides

The 2'-O-methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation ASO technology, offering significant advantages over first-generation phosphorothioate (PS) oligonucleotides. These benefits include:

  • Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by cellular nucleases and extending its half-life in biological systems.

  • Enhanced Binding Affinity: This modification locks the sugar moiety in an RNA-like (C3'-endo) conformation, which increases the binding affinity of the ASO to its target mRNA. This leads to improved potency.

  • Reduced Toxicity: Compared to earlier modifications, 2'-O-MOE ASOs generally exhibit a better toxicity profile.

Experimental Protocol: Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

The synthesis of 2'-O-MOE modified oligonucleotides is performed on an automated solid-phase synthesizer. The process involves a repetitive four-step cycle for each nucleotide addition. The following is a generalized protocol for the incorporation of this compound.

Materials:

  • This compound and other required phosphoramidites (e.g., DNA phosphoramidites for the "gap" region).

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • Deblocking Solution: Dichloroacetic acid (DCA) in a suitable solvent (e.g., toluene or dichloromethane).

  • Activator Solution: A weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthiotetrazole (BTT) in acetonitrile.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

  • Capping Solution B: N-methylimidazole in THF.

  • Oxidizing Solution: Iodine in a mixture of THF, pyridine, and water.

  • Thiolating Agent (for phosphorothioate backbone): 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or other sulfurizing reagents.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Anhydrous acetonitrile for washing and as a solvent for phosphoramidites and activator.

Instrumentation:

  • Automated DNA/RNA synthesizer.

  • High-Performance Liquid Chromatography (HPLC) system for purification.

  • Mass spectrometer for product verification.

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation is monitored to assess coupling efficiency.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solutions.

  • Oxidation/Sulfurization: The newly formed phosphite triester linkage is unstable and is converted to a more stable phosphate triester by oxidation with the iodine solution. For ASOs with a phosphorothioate backbone, a thiolation step is performed using a sulfurizing agent instead of oxidation.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing:

  • Cleavage from Support and Base Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases (e.g., isobutyryl on guanine) and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide product is purified using reverse-phase or anion-exchange HPLC to separate the full-length product from shorter failure sequences and other impurities.

  • Analysis: The purity and identity of the final oligonucleotide are confirmed by HPLC and mass spectrometry.

Mechanism of Action: RNase H-Mediated Cleavage

A common design for 2'-O-MOE ASOs is the "gapmer" structure. These chimeric oligonucleotides consist of a central "gap" of 8-10 DNA nucleotides flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for their mechanism of action, which involves the recruitment of RNase H.

RNase_H_Mechanism

Pathway Description:

  • Hybridization: The 2'-O-MOE gapmer ASO enters the cell and binds to its complementary target mRNA sequence. The high affinity conferred by the 2'-O-MOE wings ensures stable binding.

  • RNase H Recruitment: The central DNA "gap" of the ASO, when hybridized to the RNA, creates a DNA:RNA duplex. This structure is recognized and bound by the cellular enzyme RNase H.

  • mRNA Cleavage: RNase H specifically cleaves the RNA strand of the DNA:RNA hybrid, leading to the degradation of the target mRNA.

  • Inhibition of Protein Synthesis: The cleavage of the mRNA prevents it from being translated into a functional protein, effectively silencing the expression of the target gene. The ASO is then released and can bind to another target mRNA molecule.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for producing and validating a 2'-O-MOE modified oligonucleotide is a multi-step process that requires careful execution and quality control at each stage.

Oligo_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_processing Post-Synthesis Processing cluster_analysis Quality Control Detritylation 1. Detritylation Coupling 2. Coupling Capping 3. Capping Oxidation 4. Oxidation/Sulfurization Cycle Repeat Cycle Cleavage Cleavage & Deprotection Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification QC_HPLC Purity Analysis (HPLC) Purification->QC_HPLC QC_MS Identity Verification (MS) QC_HPLC->QC_MS

This in-depth guide provides a foundational understanding of this compound and its critical role in the development of advanced oligonucleotide therapeutics. For specific applications, optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Purity Specifications of DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and impurity considerations for 2'-O-Methoxyethyl-5'-O-DMT-N2-isobutyryl-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-2'O-MOE-rG(ib) Phosphoramidite). Ensuring the high purity of this phosphoramidite is critical for the successful synthesis of high-quality therapeutic oligonucleotides.

Purity Specifications

The purity of this compound is a critical parameter that directly impacts the efficiency of oligonucleotide synthesis and the quality of the final product. Various suppliers provide this reagent with specified purity levels, which are determined by robust analytical techniques.

Table 1: Purity Specifications from Representative Suppliers

SupplierPurity SpecificationAnalytical Method
Sigma-Aldrich≥98.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
TCI Chemicals>95.0%[1]Quantitative Nuclear Magnetic Resonance (qNMR)[1]
Fluorochem95%[2]Not specified
MedChemExpress95.01%[3]Not specified

Impurity Profile and Classification

Impurities in phosphoramidite preparations can arise during synthesis and storage.[4] These impurities are generally classified based on their reactivity and potential to be incorporated into the growing oligonucleotide chain during synthesis.

Table 2: Classification and Examples of Potential Impurities in Phosphoramidites

Impurity ClassDescriptionExamplesImpact on Oligonucleotide Synthesis
Reactive and Critical Impurities that can be incorporated into the oligonucleotide and are difficult to separate from the final product.[5][6]P(V) species (oxidized phosphoramidite)[7], diastereomeric impurities.Can lead to the formation of undesired oligonucleotide sequences, affecting the final product's purity and biological activity.[5]
Reactive but Non-critical Impurities that may be incorporated into the oligonucleotide but are easily detectable and separable from the desired product.[5]Phosphoramidites with modifications on the 5'-OH group other than DMT.[6]May reduce the yield of the target oligonucleotide but can be removed during purification.
Non-reactive and Non-critical Impurities that do not participate in the oligonucleotide synthesis and are easily removed.[6]Hydrolyzed nucleosides.[6]Generally have minimal impact on the synthesis process but may indicate reagent degradation.

The presence of moisture and oxygen can lead to the hydrolysis and oxidation of the phosphoramidite, respectively. Therefore, proper handling and storage under anhydrous and inert conditions are crucial to maintain its purity.[6]

Experimental Protocols for Purity Assessment

Standardized analytical methods are essential for the quality control of phosphoramidites. The following are representative protocols for the analysis of this compound.

RP-HPLC is a primary method for assessing the purity of phosphoramidites.[6] The presence of two peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Gradient: A linear gradient from 50% to 100% Mobile Phase A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peaks relative to the total peak area.

³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing compounds, providing information on the phosphoramidite's integrity and the presence of phosphorus-containing impurities, such as P(V) species.[7]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: Anhydrous acetonitrile-d3 or chloroform-d.

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ³¹P experiment.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 128.

  • Analysis: The main phosphoramidite species will appear as two signals in the range of 148-152 ppm. Oxidized P(V) impurities will appear in the range of -10 to 10 ppm. The relative integration of these signals allows for the quantification of impurities.

LC-MS is employed to identify and characterize impurities by providing mass information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Chromatography Conditions: Similar to the RP-HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-2000.

    • Capillary Voltage: 3.5 kV.

  • Analysis: The mass-to-charge ratio of the eluting peaks is used to identify the parent compound and any potential impurities by comparing the experimental mass with the theoretical mass.

Visualizations

The following diagram illustrates the general workflow for the comprehensive purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification cluster_3 Data Analysis & Reporting prep Dissolve Phosphoramidite in Anhydrous Solvent hplc RP-HPLC (Purity Assessment) prep->hplc nmr 31P NMR (Structural Integrity, P(V) Impurities) prep->nmr analysis Integrate Data and Quantify Impurities hplc->analysis nmr->analysis lcms LC-MS (Mass Confirmation and Impurity Identification) report Generate Certificate of Analysis lcms->report analysis->lcms analysis->report G cluster_Reactive Reactive Impurities cluster_NonReactive Non-Reactive Impurities TotalImpurities Potential Phosphoramidite Impurities Critical Critical TotalImpurities->Critical Incorporate & Hard to Separate NonCriticalReactive Non-critical TotalImpurities->NonCriticalReactive Incorporate & Easy to Separate NonCriticalNonReactive Non-critical TotalImpurities->NonCriticalNonReactive Do Not Incorporate Impact Impact on Final Oligo Purity Critical->Impact High NonCriticalReactive->Impact Low to Moderate NonCriticalNonReactive->Impact Negligible

References

The Dawn of a New Era in Oligonucleotide Therapeutics: A Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oligonucleotide-based therapeutics has been profoundly shaped by the advent of chemical modifications that enhance their drug-like properties. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification stands out as a cornerstone of second-generation antisense oligonucleotide (ASO) technology, paving the way for a new class of potent and stable drugs. This in-depth technical guide explores the discovery, history, and core attributes of 2'-O-MOE modifications, providing a comprehensive resource for professionals in the field.

A Serendipitous Discovery and the Rise of a Second Generation

The journey of 2'-O-MOE modifications began in the quest to overcome the limitations of first-generation antisense oligonucleotides, which were susceptible to nuclease degradation and exhibited modest binding affinity to their target RNA. In the early 1990s, a collaboration between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals) was pivotal in exploring various 2'-O-alkyl substitutions on the ribose sugar of nucleotides.

A landmark 1995 paper by Pierre Martin described the synthesis and surprising properties of oligonucleotides containing 2'-O-alkoxyalkyl modifications.[1] It was discovered that the 2'-O-methoxyethyl group, in particular, conferred a remarkable combination of increased resistance to nuclease degradation and enhanced binding affinity to complementary RNA.[2] This broke the previously observed trend where longer 2'-alkoxy chains increased nuclease resistance but decreased hybridization affinity.[1] This discovery marked a significant breakthrough, heralding the arrival of second-generation ASO technology with vastly improved therapeutic potential.

The Superior Properties of 2'-O-MOE Modified Oligonucleotides

The introduction of the 2'-O-MOE moiety imparts several key advantages to oligonucleotides, making them more suitable for therapeutic applications. These properties have been extensively characterized and are summarized below.

Enhanced Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar into an RNA-like C3'-endo pucker conformation, which is favorable for binding to A-form RNA duplexes.[2] This results in a significant increase in the thermal stability of the oligonucleotide-RNA duplex, as measured by the melting temperature (Tm).

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)
2'-O-MOE +0.9 to +1.7 [3]
2'-O-Methyl (2'-O-Me)Similar to 2'-O-MOE
2'-Fluoro (2'-F)~+2.5
Phosphorothioate (PS)-0.5 to -1.5

Table 1: Comparison of the effect of various 2' modifications on the melting temperature (Tm) of oligonucleotide-RNA duplexes.

Superior Nuclease Resistance

The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This dramatically increases the half-life of the oligonucleotide in biological fluids and tissues, a critical factor for in vivo efficacy.

ModificationRelative Nuclease Resistance
Unmodified DNALow
Phosphorothioate (PS)Moderate
2'-O-Methyl (2'-O-Me)High
2'-O-MOE Very High

Table 2: Qualitative comparison of the nuclease resistance conferred by different oligonucleotide modifications.

Favorable In Vivo Potency and Pharmacokinetics

The combination of high binding affinity and nuclease resistance translates to improved potency in vivo. 2'-O-MOE ASOs have demonstrated robust and sustained target reduction in animal models.[4] The phosphorothioate backbone, often used in conjunction with 2'-O-MOE wings, enhances binding to plasma proteins, which prevents rapid renal clearance and facilitates distribution to various tissues.[4]

ASO Design (Target: PTEN mRNA in mice)ED50 (mg/kg)
5-10-5 2'-O-MOE Gapmer 9.5 [4]
14-mer LNA Gapmer2.1
14-mer S-cEt Gapmer2.4

Table 3: In vivo potency (ED50) of a 2'-O-MOE gapmer ASO compared to other modified ASOs for the reduction of PTEN mRNA in mouse liver.[4] A lower ED50 value indicates higher potency.

Mechanism of Action: The "Gapmer" Design and RNase H Recruitment

A key application of 2'-O-MOE modifications is in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of 8-16 deoxyribonucleotides flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for harnessing the activity of RNase H, a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand.

RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.

The 2'-O-MOE wings protect the ASO from degradation and increase its binding affinity, while the central DNA gap allows for the recruitment of RNase H1, leading to the specific degradation of the target mRNA and subsequent reduction in protein expression.

Experimental Protocols

Synthesis of 2'-O-Methoxyethyl Phosphoramidites

The synthesis of 2'-O-MOE phosphoramidites is a multi-step process that begins with a protected ribonucleoside. A general, illustrative protocol is outlined below. For detailed procedures, refer to specialized organic chemistry literature.

1. Protection of the 5' and 3' Hydroxyl Groups: The starting ribonucleoside (e.g., uridine) is protected at the 5' and 3' positions, often with silyl ethers or other suitable protecting groups.

2. Alkylation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group is alkylated using a methoxyethylating agent, such as 2-methoxyethyl bromide, in the presence of a strong base (e.g., sodium hydride).

3. Deprotection of the 5' and 3' Hydroxyl Groups: The protecting groups on the 5' and 3' hydroxyls are selectively removed.

4. 5'-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

5. Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final 2'-O-MOE phosphoramidite monomer.

6. Purification: The final product is purified using column chromatography.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

The incorporation of 2'-O-MOE phosphoramidites into oligonucleotides is achieved through automated solid-phase synthesis. The process follows a cyclical four-step procedure for each nucleotide addition.

Solid_Phase_Oligonucleotide_Synthesis_Cycle cluster_0 Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 2'-O-MOE phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Oxidation->Deblocking

The four-step cycle of solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).

2. Coupling: The next 2'-O-MOE phosphoramidite, activated by a reagent like tetrazole, is coupled to the free 5'-hydroxyl group. Coupling times for modified phosphoramidites may be slightly longer than for standard DNA amidites.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Nuclease Degradation Assay

To quantify the nuclease resistance of 2'-O-MOE modified oligonucleotides, a common in vitro assay involves incubating the oligonucleotide in a solution containing nucleases and monitoring its degradation over time.

1. Oligonucleotide Preparation: The 2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified) are typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. Incubation: The labeled oligonucleotides are incubated at 37°C in a solution containing nucleases. This can be cell culture medium supplemented with fetal bovine serum (which contains nucleases) or a purified nuclease solution (e.g., S1 nuclease or snake venom phosphodiesterase).

3. Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

4. Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide at each time point is quantified by autoradiography or fluorescence imaging.

5. Half-life Calculation: The data is plotted to determine the half-life (t₁/₂) of the oligonucleotide under the specific assay conditions.

A Timeline of Innovation

The development of 2'-O-MOE technology has been a journey of continuous innovation, from its initial discovery to its application in multiple approved drugs.

MOE_Timeline cluster_0 Key Milestones in 2'-O-MOE Technology 1978 Zamecnik & Stephenson demonstrate antisense concept 1995 Pierre Martin reports synthesis and properties of 2'-O-MOE oligonucleotides 1978->1995 1998 Fomivirsen (Vitravene®) First ASO drug approved 1995->1998 2013 Mipomersen (Kynamro®) First systemic ASO with 2'-O-MOE chemistry approved 1998->2013 2016 Nusinersen (Spinraza®) Fully 2'-O-MOE modified ASO approved for SMA 2013->2016

References

The Guardian Molecule: A Deep Dive into 2'-O-MOE's Enhancement of Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide therapeutics, the quest for stability is paramount. Unmodified oligonucleotides are swiftly degraded by ubiquitous nucleases, rendering them ineffective in a biological system. Among the arsenal of chemical modifications developed to combat this challenge, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone technology, significantly enhancing the nuclease resistance and, consequently, the therapeutic potential of oligonucleotides. This in-depth technical guide explores the pivotal role of 2'-O-MOE in conferring stability against nuclease-mediated degradation, providing a comprehensive resource for researchers and drug developers in the field.

The Mechanism of Nuclease Resistance: A Tale of Steric Hindrance

The enhanced stability of 2'-O-MOE modified oligonucleotides stems primarily from the principle of steric hindrance. Nucleases, the enzymes responsible for cleaving the phosphodiester backbone of nucleic acids, possess specific active sites that recognize and bind to the sugar-phosphate backbone. The introduction of the bulky 2'-O-methoxyethyl group at the 2' position of the ribose sugar physically obstructs the access of these nucleases to the phosphodiester linkage.[1] This "guardian" molecule effectively shields the backbone from enzymatic attack, thereby prolonging the oligonucleotide's half-life in biological fluids.

The 2'-O-MOE modification also influences the sugar pucker conformation, favoring an RNA-like C3'-endo conformation. This conformational preference contributes to a more organized and rigid helical structure when the oligonucleotide hybridizes with its target RNA, further enhancing its resistance to nuclease degradation.

Quantitative Assessment of Nuclease Resistance

The remarkable stability conferred by 2'-O-MOE modifications has been extensively documented in numerous studies. The following tables summarize key quantitative data, offering a clear comparison of 2'-O-MOE modified oligonucleotides with their unmodified counterparts and other common modifications.

Table 1: In Vitro Stability of a 20-mer Oligonucleotide in Gastrointestinal and Digestive Tissue Preparations

Oligonucleotide ChemistryPercentage of Intact Oligonucleotide after 8 hours
Phosphorothioate (PS) ODNChain-shortened metabolites only
Partial 2'-O-MOE PS~50%
Full 2'-O-MOE PO100%
Full 2'-O-MOE PS100%

Data adapted from a study on the presystemic stability of antisense oligonucleotides.[2]

Table 2: Comparative Half-Life of a cMOE Modified Oligonucleotide in a Snake Venom Phosphodiesterase Assay

ModificationRelative Half-Life Increase
MOE-RNABaseline
LNA-
cEt BNA>100-fold
cMOE BNA>100-fold

Data from a study on 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. The study did not provide a direct numerical comparison for LNA but stated that cEt and cMOE showed vastly improved protection.[3]

Table 3: In Vivo Tissue Half-Life of ASOs with Different 2'-Ribose Chemistries in Mice

ASO ChemistryApproximate Tissue Half-Life
Locked Nucleic Acid (LNA)110-190 hours
Constrained Ethyl (cEt)Similar to LNA
2'-O-Methoxyethyl (2'-O-MOE)Similar to LNA

This study demonstrated that the tissue pharmacokinetics are similar between these three modifications.[4]

Experimental Protocols for Assessing Nuclease Resistance

Reproducible and robust experimental protocols are crucial for evaluating the nuclease resistance of modified oligonucleotides. Below are detailed methodologies for commonly employed assays.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Oligonucleotide duplex (e.g., 2'-O-MOE modified)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • RNA loading dye

  • Polyacrylamide gel (e.g., 15%)

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare the oligonucleotide duplex to a final concentration of 50 pmol in 50% FBS in a total volume of 10 µL.

  • Prepare separate tubes for each desired time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).

  • Incubate the tubes at 37 °C.

  • At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and store at -20 °C.

  • After collecting all time points, thaw the samples on ice.

  • Load the samples onto a 15% polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.

  • Run the gel at a constant voltage (e.g., 100 V) for 90-120 minutes.

  • Image the gel using a suitable imaging system to visualize the intact oligonucleotide and any degradation products.

  • Quantify the band intensity of the intact oligonucleotide at each time point to determine the degradation kinetics.[5][6]

Snake Venom Phosphodiesterase (SVPD) Assay

This assay utilizes a specific 3'-exonuclease to assess the stability of the 3'-end of an oligonucleotide.

Materials:

  • Oligonucleotide

  • Snake Venom Phosphodiesterase (from Crotalus adamanteus)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Stop solution (e.g., EDTA)

  • Analytical method (e.g., HPLC, gel electrophoresis)

Procedure:

  • Prepare a reaction mixture containing the oligonucleotide at a defined concentration in the reaction buffer.

  • Initiate the reaction by adding a specific amount of SVPD.

  • Incubate the reaction at 37 °C.

  • At various time points, take aliquots of the reaction and quench the enzymatic activity by adding the stop solution.

  • Analyze the samples using a suitable analytical method to separate and quantify the intact oligonucleotide from its degradation products.

  • Calculate the half-life of the oligonucleotide under these conditions.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Nuclease Degradation of an Unmodified Oligonucleotide

G cluster_exonuclease Exonuclease Degradation (3' -> 5') cluster_endonuclease Endonuclease Degradation Oligo_3_prime Oligonucleotide (3' end) Exonuclease 3'-Exonuclease Oligo_3_prime->Exonuclease Degraded_n_minus_1 Degraded Oligo (n-1) Exonuclease->Degraded_n_minus_1 Nucleotide_1 Released Nucleotide Exonuclease->Nucleotide_1 Oligo_internal Oligonucleotide (internal site) Endonuclease Endonuclease Oligo_internal->Endonuclease Fragment_1 Oligo Fragment 1 Endonuclease->Fragment_1 Fragment_2 Oligo Fragment 2 Endonuclease->Fragment_2

Caption: Nuclease degradation pathways of oligonucleotides.

Steric Hindrance by 2'-O-MOE Modification

G cluster_unmodified Unmodified Oligonucleotide cluster_modified 2'-O-MOE Modified Oligonucleotide Backbone_unmod Phosphodiester Backbone Nuclease_unmod Nuclease Backbone_unmod->Nuclease_unmod Access Cleavage_unmod Cleavage Nuclease_unmod->Cleavage_unmod Backbone_mod Phosphodiester Backbone MOE_group 2'-O-MOE Group Backbone_mod->MOE_group Nuclease_mod Nuclease MOE_group->Nuclease_mod Steric Hindrance No_Cleavage No Cleavage Nuclease_mod->No_Cleavage

Caption: Mechanism of 2'-O-MOE mediated nuclease resistance.

Experimental Workflow for a Nuclease Resistance Assay

G Start Start: Oligonucleotide Sample Incubation Incubate with Nuclease Source (e.g., Serum, Specific Nuclease) Start->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Quench Quench Enzymatic Reaction Time_Points->Quench Analysis Analyze Samples (e.g., Gel Electrophoresis, HPLC) Quench->Analysis Quantification Quantify Intact Oligonucleotide Analysis->Quantification Data_Analysis Data Analysis: Calculate Half-life/ Degradation Rate Quantification->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: General workflow for an in vitro nuclease resistance assay.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

G cluster_synthesis Solid-Phase Synthesis Cycle (Phosphoramidite Chemistry) Start_Cycle Start with Solid Support (e.g., CPG with first nucleoside) Deblocking 1. Deblocking: Remove 5'-DMT group Start_Cycle->Deblocking Coupling 2. Coupling: Add 2'-O-MOE Phosphoramidite Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphite triester to phosphate triester Capping->Oxidation Repeat Repeat for each nucleotide in sequence Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage_Deprotection Cleavage from Solid Support & Deprotection Repeat->Cleavage_Deprotection End of sequence Purification Purification of the full-length oligonucleotide Cleavage_Deprotection->Purification Final_Product Final 2'-O-MOE Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase synthesis of 2'-O-MOE oligonucleotides.

Conclusion

The 2'-O-methoxyethyl modification represents a significant advancement in the field of oligonucleotide therapeutics, providing a robust solution to the inherent instability of naked nucleic acids. By sterically hindering nuclease activity, 2'-O-MOE modifications dramatically increase the in vivo half-life of oligonucleotides, a critical factor for achieving therapeutic efficacy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and developers, enabling the informed design and evaluation of next-generation oligonucleotide-based drugs with enhanced stability and therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: DMT-2'O-MOE-rG(ib) Phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern antisense technology, enabling the development of therapeutic agents with enhanced efficacy and drug-like properties. Among the most successful modifications is the 2'-O-methoxyethyl (2'-MOE) group. DMT-2'O-MOE-rG(ib) Phosphoramidite is a critical building block for incorporating 2'-MOE modified guanosine into antisense oligonucleotides (ASOs). This modification confers several advantageous properties, including increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved pharmacokinetic profiles, making it a key component in many ASO-based drug candidates and approved therapies.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of antisense oligonucleotides.

Key Properties and Advantages of 2'-MOE Modification

The 2'-O-methoxyethyl modification offers a significant improvement over unmodified oligonucleotides and earlier generation modifications.

  • Increased Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, which significantly increases the in vivo half-life of the ASO.[1][4][5]

  • Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the ASO-RNA duplex, increasing the potency of the antisense effect.[1] An increase of 0.9 to 1.6 °C in Tm per modification has been reported.[1]

  • Reduced Immunostimulation: Compared to some other modifications, 2'-MOE ASOs have shown a reduced tendency to stimulate the innate immune system.

  • Favorable Pharmacokinetics: The combination of nuclease resistance and optimized lipophilicity contributes to a longer tissue half-life and desirable distribution of the ASO in the body.[1]

Data Presentation: Comparative Properties of Oligonucleotide Modifications

The following tables summarize key quantitative data comparing 2'-MOE modified oligonucleotides with other common modifications.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Nuclease Resistance
Unmodified DNABaselineLow
Phosphorothioate (PS)-0.5Moderate
2'-O-Methyl (2'-OMe)+1.0 to +1.5High
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.6 [1]Very High [1]
Locked Nucleic Acid (LNA)+2 to +8Very High

Table 1: Comparison of Physicochemical Properties of Common Antisense Oligonucleotide Modifications.

Phosphoramidite TypeRecommended Coupling Time (minutes)Average Coupling Efficiency (%)
Standard DNA1-2>99
2'-O-Methyl RNA2-5~98-99
DMT-2'O-MOE-rG(ib) 6 [6]>98

Table 2: Typical Coupling Parameters for Different Phosphoramidite Monomers.

Experimental Protocols

The following section provides detailed protocols for the synthesis, purification, and characterization of 2'-O-MOE modified antisense oligonucleotides using this compound.

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a chimeric antisense oligonucleotide with 2'-MOE modified wings and a central DNA gap on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Other 2'-MOE and DNA phosphoramidites (A, C, T/U)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Ammonium hydroxide/methylamine (AMA) solution

Workflow Diagram:

G Solid-Phase Synthesis Cycle for 2'-O-MOE ASOs cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of 2'-MOE Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage for next cycle Cleavage 5. Cleavage and Deprotection (AMA Treatment) Oxidation->Cleavage After final cycle Start Start with CPG-bound first nucleoside Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage->Purification Characterization 7. Characterization (e.g., Mass Spectrometry) Purification->Characterization Final_Product Purified 2'-O-MOE ASO Characterization->Final_Product

Caption: Automated solid-phase synthesis workflow.

Procedure:

  • Synthesizer Setup: Load the DNA/RNA synthesizer with the required phosphoramidites, including DMT-2'O-MOE-rG(ib), and all necessary reagents according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence, specifying the positions for 2'-MOE and DNA bases.

  • Synthesis Initiation: Start the synthesis run. The automated cycle consists of the following steps for each nucleotide addition:

    • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid).

    • Coupling: The next phosphoramidite in the sequence, activated by a tetrazole derivative, is coupled to the free 5'-hydroxyl group. For DMT-2'O-MOE-rG(ib) and other 2'-MOE amidites, a coupling time of 6 minutes is recommended.[6]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with AMA solution at room temperature for approximately 4 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[7]

  • Purification: The crude oligonucleotide solution is purified using reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the final product are confirmed by techniques such as mass spectrometry and capillary gel electrophoresis.

Protocol 2: HPLC Purification of 2'-O-MOE Modified Oligonucleotides

This protocol describes a general method for the purification of 2'-O-MOE ASOs using reverse-phase HPLC.

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Detritylation solution (e.g., 80% acetic acid) if DMT-on purification is performed

Workflow Diagram:

G HPLC Purification Workflow for 2'-O-MOE ASOs Crude_Sample Crude Oligonucleotide (Post-cleavage/deprotection) Injection Inject onto C18 RP-HPLC column Crude_Sample->Injection Gradient_Elution Gradient Elution with Acetonitrile/TEAA buffer Injection->Gradient_Elution Fraction_Collection Collect Fractions Containing the Full-Length Product Gradient_Elution->Fraction_Collection Analysis Analyze Fractions (e.g., by Mass Spectrometry) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize to obtain pure ASO powder Pooling->Lyophilization

Caption: Reverse-phase HPLC purification workflow.

Procedure:

  • Sample Preparation: Filter the crude oligonucleotide solution to remove any particulate matter.

  • HPLC Setup: Equilibrate the C18 column with the starting mobile phase conditions (typically a low percentage of Mobile Phase B).

  • Injection and Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B concentration. The hydrophobic DMT group (if retained, "DMT-on") will cause the full-length product to be retained longer than the failure sequences.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • DMT Removal (if applicable): If DMT-on purification was performed, treat the collected fractions with an acidic solution to remove the DMT group, followed by neutralization.

  • Desalting: Desalt the purified oligonucleotide using a suitable method such as size-exclusion chromatography or ethanol precipitation.

  • Lyophilization: Lyophilize the final solution to obtain the purified 2'-O-MOE ASO as a white powder.

Protocol 3: Characterization by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity of the synthesized 2'-O-MOE ASO.

Materials:

  • Purified 2'-O-MOE ASO

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate matrix solution (for MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified ASO in a suitable solvent compatible with the mass spectrometer.

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the oligonucleotide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired 2'-O-MOE ASO sequence to confirm its identity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency- Incomplete deblocking- Moisture in reagents or lines- Degraded phosphoramidite- Insufficient coupling time- Ensure fresh deblocking solution- Use anhydrous solvents and dry inert gas- Use fresh phosphoramidites- Increase coupling time (6 min for 2'-MOE)[6]
n-1 Deletion Products- Inefficient capping- Low coupling efficiency- Use fresh capping reagents- Optimize coupling conditions
Base Modification- Incomplete deprotection- Ensure complete deprotection with fresh AMA solution and appropriate time/temperature

Table 3: Common Troubleshooting Scenarios in 2'-O-MOE ASO Synthesis.

Conclusion

This compound is an essential reagent for the synthesis of second-generation antisense oligonucleotides. The incorporation of 2'-MOE modifications provides significant advantages in terms of nuclease resistance, binding affinity, and overall therapeutic potential. The protocols provided herein offer a framework for the successful synthesis, purification, and characterization of 2'-O-MOE modified ASOs, empowering researchers and drug developers to advance their antisense-based projects.

References

Application Notes and Protocols for Incorporating 2'-O-Methoxyethyl (2'-MOE) Modifications in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-O-Methoxyethyl (2'-MOE) modifications into RNA oligonucleotides. 2'-MOE is a second-generation chemical modification that enhances the therapeutic properties of RNA-based drugs, particularly antisense oligonucleotides (ASOs), by increasing their stability, binding affinity to target RNA, and resistance to nuclease degradation.[1][2][3][4]

Introduction to 2'-MOE Modification

The 2'-O-Methoxyethyl (2'-MOE) modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group.[1] This modification confers several advantageous properties to RNA oligonucleotides:

  • Increased Nuclease Resistance: The 2'-MOE modification provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby prolonging the half-life of the oligonucleotide in biological systems.[3][5]

  • Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for A-form duplexes, leading to a higher binding affinity for the target RNA sequence.[3] Each 2'-MOE modification can increase the melting temperature (Tm) of a duplex by approximately 0.9 to 1.6 °C.[1]

  • Reduced Immunogenicity: Compared to unmodified phosphorothioate (PS) oligonucleotides, 2'-MOE modifications can lead to a reduction in non-specific protein binding and a lower propensity to trigger innate immune responses.[6]

  • Favorable Pharmacokinetic Profile: The increased stability and protein binding characteristics of 2'-MOE modified oligonucleotides contribute to an improved pharmacokinetic and tissue distribution profile.[4]

A common design for 2'-MOE modified ASOs is the "gapmer" structure. This consists of a central block of deoxynucleotides (the "gap") that is capable of recruiting RNase H, flanked by 2'-MOE modified ribonucleotides (the "wings") that provide nuclease resistance and high binding affinity.[5][6][7]

Quantitative Data on 2'-MOE Modified Oligonucleotides

The following tables summarize key quantitative data related to the properties and performance of 2'-MOE modified oligonucleotides.

Table 1: Biophysical Properties of 2'-MOE Modified RNA

PropertyUnmodified RNA/DNA2'-MOE Modified RNAReference
Melting Temperature (Tm) Increase per Modification N/A+0.9 to +1.6 °C[1]
Nuclease Resistance (Half-life in Serum) MinutesHours to Days[5][8]
Binding Affinity (Kd) Sequence-dependentGenerally lower (tighter binding)[1]

Table 2: In Vivo Performance of 2'-MOE ASOs

Target GeneASO DesignAnimal ModelDose and AdministrationEfficacy (Target mRNA Reduction)Reference
Tau (MAPT) 2'-MOE GapmerPS19 Tau Transgenic MiceIntracerebroventricular injection~62% reduction in human tau protein[9]
PTEN 2'-MOE GapmerCD-1 MiceSubcutaneous injection (25 mg/kg)Significant knockdown in liver[2]
CTNNB1 2'-MOE GapmerHeLa Cells (in vitro)TransfectionConsistently more effective than 2'-OMe ASOs

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of 2'-MOE modified RNA oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 2'-MOE Modified RNA

This protocol outlines the automated solid-phase synthesis of 2'-MOE modified RNA oligonucleotides using phosphoramidite chemistry on a standard DNA/RNA synthesizer. The process involves a four-step cycle for each nucleotide addition.

Materials:

  • 2'-MOE RNA phosphoramidites (A, C, G, U)

  • DNA phosphoramidites (for gapmer synthesis)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (16% N-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

  • Sulfurizing reagent (for phosphorothioate linkages, e.g., Beaucage reagent)

  • Anhydrous acetonitrile

Procedure:

  • Preparation:

    • Dissolve phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

    • Install reagents on the synthesizer according to the manufacturer's instructions.

    • Program the desired oligonucleotide sequence and synthesis scale.

  • Synthesis Cycle:

    • Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

    • Step 2: Coupling: The 2'-MOE phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended (e.g., 3-6 minutes) to ensure high coupling efficiency.[10]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.

    • Step 4: Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester by the oxidizing solution. For phosphorothioate backbones, a sulfurizing reagent is used instead.

  • Final Detritylation: The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Deprotection: Proceed to Protocol 2.

Solid_Phase_Synthesis_Workflow start Start with CPG Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add 2'-MOE phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation/Sulfurization (Stabilize linkage) capping->oxidation repeat Repeat for each nucleotide in sequence oxidation->repeat repeat->detritylation Next cycle final_detritylation Final Detritylation (Optional) repeat->final_detritylation End of sequence cleavage Cleavage and Deprotection final_detritylation->cleavage Tau_Reduction_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Tau_gene Tau Gene (MAPT) Transcription Transcription Tau_gene->Transcription Tau_pre_mRNA Tau pre-mRNA Transcription->Tau_pre_mRNA Splicing Splicing Tau_pre_mRNA->Splicing Tau_mRNA Mature Tau mRNA Splicing->Tau_mRNA Hybridization ASO hybridizes with Tau mRNA Tau_mRNA->Hybridization Tau_mRNA_cyto Mature Tau mRNA Tau_mRNA->Tau_mRNA_cyto Export ASO_entry_nucleus 2'-MOE Gapmer ASO enters nucleus ASO_entry_nucleus->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage Tau mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Reduced_Tau Reduced Tau Protein Levels Degradation->Reduced_Tau Translation Translation Tau_mRNA_cyto->Translation Tau_protein Tau Protein Translation->Tau_protein

References

Application Notes and Protocols: DMT-2'O-MOE-rG(ib) Phosphoramidite in siRNA and Aptamer Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleic acid therapeutics has seen significant advancement with the advent of chemically modified oligonucleotides designed to overcome the limitations of their natural counterparts, such as rapid degradation by nucleases. Among the most successful chemical modifications is the 2'-O-methoxyethyl (2'-O-MOE) group.[1] DMT-2'O-MOE-rG(ib) Phosphoramidite is a crucial building block used in automated solid-phase synthesis to incorporate 2'-O-MOE modified guanosine residues into custom small interfering RNAs (siRNAs) and aptamers.[2] This modification replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, conferring superior drug-like properties.[1][3]

These application notes provide a comprehensive overview of the utility of the 2'-O-MOE modification in siRNA and aptamer design, supported by quantitative data and detailed experimental protocols. The 2'-O-MOE modification enhances binding affinity to target RNA, significantly increases nuclease resistance, and improves pharmacokinetic profiles, making it a cornerstone of modern oligonucleotide therapeutic development.[4][5][6]

Key Properties of 2'-O-MOE Modified Oligonucleotides

The 2'-O-MOE modification imparts several advantageous properties compared to unmodified RNA or DNA, making it highly suitable for therapeutic applications. These enhancements are critical for the efficacy of siRNAs and the stability of aptamers in biological systems.

PropertyDescriptionQuantitative ImpactReferences
Nuclease Resistance The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[1][3] This leads to a longer half-life in serum and tissues.Superior stability compared to unmodified and 2'-O-Methyl modified oligonucleotides.[1][1][3][4]
Binding Affinity The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form RNA duplexes.[1][4] This results in a more stable hybrid with the target RNA.Increases melting temperature (ΔTm) by +0.9 to +1.6 °C per modification.[1][1][4][7]
Specificity MOE-modified oligonucleotides show a greater loss in affinity when mismatches are present compared to unmodified oligonucleotides, leading to enhanced specificity.[1]Reduces off-target effects in siRNA applications by destabilizing mismatched pairings.[1][8][1][8]
Pharmacokinetics Increased stability and lipophilicity contribute to favorable pharmacokinetic properties, including longer tissue half-lives.[1][6]Enables potent and durable gene silencing in vivo.[1][6]
Toxicity Generally well-tolerated and associated with reduced non-specific protein binding and lower cytotoxicity compared to first-generation (phosphorothioate) modifications alone.[5][6]Lower incidence of inflammatory effects at therapeutic doses.[1][6][5][6]

Application in siRNA Design

In RNA interference (RNAi), 2'-O-MOE modifications are strategically incorporated into siRNA duplexes to enhance performance. They are critical for creating siRNAs with improved activity, stability, and reduced off-target effects.

A key application is in the creation of "gapmer" antisense oligonucleotides (ASOs), which feature a central DNA "gap" that supports RNase H cleavage, flanked by 2'-O-MOE modified wings that increase affinity and nuclease resistance.[5][6] While siRNAs operate through the RISC pathway, the principles of using 2'-O-MOE modifications to enhance stability and binding are similar.

Site-specific incorporation of 2'-O-MOE can improve the loading of the intended guide (antisense) strand into the RNA-Induced Silencing Complex (RISC) while discouraging the loading of the passenger (sense) strand, thereby minimizing passenger-strand-related off-target effects.[1][8] For instance, adding 2'-O-MOE at the cleavage site (positions 9 and 10) of one strand can improve both the specificity and silencing activity of the modified strand.[1][8]

siRNA_Pathway siRNA siRNA Dicer Dicer RISC_loading RISC_loading RISC_active RISC_active mRNA mRNA Cleavage Cleavage

Application in Aptamer Design

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity.[9][10] For in vivo applications, natural DNA or RNA aptamers are rapidly cleared due to nuclease degradation.[11][12] Incorporating 2'-O-MOE modifications significantly enhances their stability, making them viable therapeutic or diagnostic agents.[5][12]

The primary challenge in developing 2'-O-MOE aptamers is that most natural polymerases cannot efficiently amplify nucleic acids containing extensive 2'-O-MOE modifications during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[13][14]

Strategies for developing 2'-O-MOE aptamers include:

  • Post-SELEX Modification: An unmodified DNA or RNA aptamer is first selected using conventional SELEX. The identified sequence is then re-synthesized with 2'-O-MOE modifications, typically in regions not essential for the core binding motif (e.g., stems).[9][12]

  • Modified SELEX with Evolved Polymerases: SELEX is performed using libraries that contain 2'-modified nucleotides. This requires engineered DNA polymerases that can recognize and amplify the modified nucleic acids.[11][13] This approach allows for the direct selection of aptamers that require the modification for their binding conformation.

SELEX_Workflow start Initial Library (ssDNA or RNA with 2'-O-MOE modifications) incubation Incubation with Target Molecule start->incubation partition Partitioning: Separate Binders from Non-Binders incubation->partition elution Elution of Bound Oligos partition->elution amplification Amplification (PCR with Evolved Polymerase) elution->amplification ssDNA_gen Single-Strand Generation amplification->ssDNA_gen next_round Enriched Library for Next Round ssDNA_gen->next_round next_round->incubation Repeat 8-15 cycles analysis Cloning and Sequencing of Final Pool next_round->analysis

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

This protocol outlines the standard cycle for incorporating a phosphoramidite, such as DMT-2'O-MOE-rG(ib), into a growing oligonucleotide chain on a solid support.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Phosphoramidite monomers (DMT-2'O-MOE-rG(ib), and others as required) dissolved in anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia or methylamine)

Methodology:

  • Setup: Program the synthesizer with the desired oligonucleotide sequence and modification positions. Install all reagent bottles and the synthesis column.

  • Cycle Start - Deblocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support using the deblocking solution. The support is then washed with acetonitrile.

  • Coupling: The this compound and activator are simultaneously delivered to the column. The coupling reaction forms a new phosphite triester linkage. A coupling time of 10-15 minutes is recommended for modified phosphoramidites.[15][16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of failure sequences (n-1).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Iteration: The cycle (steps 2-5) is repeated for each subsequent monomer in the sequence.

  • Final Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support and all base and phosphate protecting groups are removed by incubation in the cleavage/deprotection solution.

Synthesis_Cycle start Start: Solid Support with 5'-DMT-Nucleoside deblock 1. Deblocking (Remove DMT) start->deblock coupling 2. Coupling (Add DMT-2'O-MOE-rG(ib) + Activator) deblock->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next Next Monomer? oxidation->next next->deblock Yes end End: Cleavage & Deprotection next->end No

Protocol 2: In Vitro Evaluation of Modified siRNA Activity

This protocol describes a general workflow for assessing the gene-silencing potency of a 2'-O-MOE modified siRNA.

Materials:

  • HeLa cells (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • 2'-O-MOE modified siRNA and control siRNAs (unmodified, scrambled sequence)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • RNA extraction kit

  • Reverse transcription reagents (Reverse transcriptase, dNTPs, primers)

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Methodology:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection. Incubate for 24 hours.

  • siRNA Transfection:

    • For each well, dilute the desired final concentration of siRNA (e.g., 1, 5, 10, 25 nM) into Opti-MEM.

    • In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA concentration and assess its purity.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions for the target gene and the housekeeping gene for each sample.

    • Run the qPCR plate on a real-time PCR system.

  • Data Analysis:

    • Calculate the ΔCt for each sample (CtTarget - CtHousekeeping).

    • Calculate the ΔΔCt relative to a control sample (e.g., cells treated with a scrambled siRNA).

    • Determine the percentage of target mRNA knockdown using the 2-ΔΔCt method.

    • Plot the percentage of knockdown versus siRNA concentration to determine the IC50 value.

Protocol 3: Modified SELEX for Aptamer Selection

This protocol provides a framework for selecting modified aptamers. This example assumes a post-SELEX modification approach.

Materials:

  • Target molecule (e.g., protein) immobilized on a solid support (e.g., magnetic beads, affinity column).[18][19]

  • Unmodified ssDNA library with constant primer binding regions flanking a central random region.

  • SELEX binding buffer (composition is target-dependent).

  • Wash buffer.

  • Elution buffer (e.g., high salt, low pH, or containing a competitor).

  • PCR reagents (Taq polymerase, dNTPs, forward and reverse primers).

  • Reagents for ssDNA generation (e.g., lambda exonuclease digestion of a phosphorylated strand).

Methodology:

  • Library Preparation: Prepare the initial ssDNA library by ensuring it is properly folded (heat at 95°C for 5 min, cool on ice).

  • Binding: Incubate the folded ssDNA library with the immobilized target in binding buffer for a defined period (e.g., 30-60 minutes).

  • Washing: Remove unbound sequences by washing the support multiple times with wash buffer. The stringency of the washes should be increased in later rounds.[18]

  • Elution: Elute the bound DNA sequences from the target.

  • Amplification: Amplify the eluted sequences via PCR.

  • ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection.

  • Iterative Rounds: Repeat steps 2-6 for 8-15 rounds. Monitor the enrichment of binding sequences using methods like filter binding assays or EMSA.[18]

  • Sequencing: Clone and sequence the final enriched pool to identify individual aptamer candidates.

  • Post-SELEX Modification and Characterization:

    • Synthesize the most promising aptamer sequences with 2'-O-MOE modifications incorporated at specific positions (e.g., in stem regions) using the protocol for solid-phase synthesis.

    • Characterize the binding affinity (e.g., using Surface Plasmon Resonance or Microscale Thermophoresis) and nuclease stability of the modified aptamers.[11]

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2'-MOE Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2'-O-Methoxyethyl (2'-MOE) modification is a second-generation antisense technology that offers significant advantages for the development of oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] Oligonucleotides incorporating 2'-MOE modifications exhibit enhanced nuclease resistance, increased binding affinity to target RNA, and reduced toxicity compared to earlier-generation phosphorothioate-modified oligonucleotides.[1][3][4][5][6][7] These favorable properties have led to the successful clinical development and FDA approval of several 2'-MOE-containing drugs.[4][8]

This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides containing 2'-MOE phosphoramidites. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

Chemical Structure of a 2'-MOE Phosphoramidite

The core structure of a 2'-MOE phosphoramidite features a methoxyethyl group attached to the 2'-position of the ribose sugar. This modification is key to the enhanced properties of the resulting oligonucleotides.

Caption: General chemical structure of a 2'-MOE phosphoramidite monomer.

Quantitative Data Summary

The efficiency of each step in solid-phase synthesis is critical for the overall yield and purity of the final oligonucleotide product. The following table summarizes key quantitative data for the synthesis of 2'-MOE modified oligonucleotides.

ParameterTypical ValueConditions/Notes
Coupling Efficiency >98%A 6-minute coupling time is recommended for 2'-MOE phosphoramidites.[6][8] This can be optimized based on the specific synthesizer and reagents used.
Deprotection Time (Cleavage from Support) 5 minutes - 1.5 hoursUsing AMA (Ammonium hydroxide/Methylamine) at room temperature to 60°C.[9][10]
Deprotection Time (Removal of Base Protecting Groups) 5 - 10 minutes (UltraFAST) to overnightDependent on the protecting groups used (e.g., Ac-dC for UltraFAST deprotection).[10] Note: Methylamine should not be used with 2'-MOE-Bz-5-Me-C to avoid methylation.[6][8]
Final Purity (Post-Purification) >95%Achievable with standard purification techniques such as reverse-phase HPLC or denaturing PAGE.[9][11]

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of 2'-MOE oligonucleotides is performed on an automated solid-phase synthesizer using standard phosphoramidite chemistry. The process involves a cycle of four main steps for each nucleotide addition.

G cluster_workflow Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of 2'-MOE Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilization of Phosphate Backbone) Capping->Oxidation Prevents (n+1) Impurities Oxidation->Detritylation Forms Stable Phosphotriester

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

A. Materials and Reagents:

  • 2'-MOE phosphoramidites (A, G, 5-Me-C, 5-Me-U) dissolved in anhydrous acetonitrile to a final concentration of 0.1 M.[12]

  • Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing steps.

B. Synthesis Cycle Protocol:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The 2'-MOE phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-MOE amidites.[6][8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of failure sequences (n-1 mers).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution.

  • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated for each subsequent nucleotide to be added to the sequence.

II. Cleavage and Deprotection Protocol

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

A. Materials and Reagents:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).[10]

  • Alternatively, for sensitive modifications, other deprotection solutions like t-butylamine/methanol/water (1:1:2) can be used.[10]

B. Protocol:

  • Cleavage from Support: The solid support is transferred to a sealed vial and treated with the AMA solution. This cleaves the oligonucleotide from the support. The reaction is typically carried out at room temperature for 1-2 hours or at 65°C for 10-15 minutes.

  • Base Deprotection: The AMA solution also removes the protecting groups from the exocyclic amines of the nucleobases. For UltraFAST deprotection using AMA, this can be achieved in 5-10 minutes at 65°C, provided appropriate base protecting groups like acetyl-dC were used during synthesis.[10]

  • Evaporation: After deprotection, the AMA solution is evaporated to dryness using a vacuum concentrator.

  • Resuspension: The deprotected oligonucleotide is resuspended in an appropriate buffer (e.g., RNase-free water) for purification.

III. Purification Protocol

Purification is essential to remove truncated sequences, failure sequences, and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) and reverse-phase high-performance liquid chromatography (RP-HPLC) are common methods.[9][11]

A. Denaturing PAGE Purification:

  • Gel Preparation: A high-percentage (e.g., 10-20%) polyacrylamide gel containing urea is prepared.

  • Sample Loading: The dried oligonucleotide is resuspended in a loading buffer containing a denaturant (e.g., formamide) and a tracking dye. The sample is heated and then loaded onto the gel.

  • Electrophoresis: The gel is run at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization: The oligonucleotide bands are visualized by UV shadowing.

  • Excision and Elution: The band corresponding to the full-length product is excised from the gel. The oligonucleotide is then eluted from the gel slice by crushing and soaking in an elution buffer.

  • Desalting: The eluted oligonucleotide is desalted using a C18 cartridge or by ethanol precipitation.

B. RP-HPLC Purification:

  • Column: A reverse-phase column (e.g., C18) is used.

  • Mobile Phases: A gradient of two mobile phases is typically employed. For example, Buffer A: 0.1 M triethylammonium acetate (TEAA) in water, and Buffer B: acetonitrile.

  • Injection and Elution: The oligonucleotide sample is injected onto the column. A gradient of increasing Buffer B is used to elute the oligonucleotides based on their hydrophobicity. If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), the full-length product will be significantly more retained on the column, aiding in purification.[13]

  • Fraction Collection: Fractions containing the purified oligonucleotide are collected.

  • Detritylation (if DMT-on): If purified with the DMT group on, it is removed by treatment with an acid (e.g., 80% acetic acid).[13]

  • Desalting: The purified oligonucleotide is desalted.

Conclusion

The use of 2'-MOE phosphoramidites in solid-phase synthesis enables the production of highly modified oligonucleotides with properties suitable for therapeutic applications.[5] The protocols outlined in this document provide a framework for the successful synthesis, deprotection, and purification of 2'-MOE-containing oligonucleotides. Careful optimization of each step is recommended to achieve high yield and purity for specific sequences and scales of synthesis.

References

Applications of 2'-MOE Gapmers in Gene Silencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful class of therapeutics and research tools designed to modulate gene expression by binding to specific mRNA targets. Among the various ASO chemistries, second-generation 2'-O-Methoxyethyl (2'-MOE) modified gapmers have emerged as a robust and clinically validated platform. These synthetic nucleic acid strands offer a superior pharmacological profile, including enhanced nuclease resistance, increased binding affinity to target RNA, prolonged tissue half-life, and a favorable safety profile compared to earlier generations.[1][2]

2'-MOE gapmers are chimeric oligonucleotides characterized by a central "gap" of deoxyribonucleotides, which is flanked by 2'-MOE modified ribonucleotides on both the 5' and 3' ends, known as the "wings".[3][4][5] This unique structure allows them to leverage the cellular enzyme RNase H1 for potent and specific degradation of the target mRNA, effectively silencing gene expression.[6][1][4]

This document provides detailed application notes on the mechanism and therapeutic use of 2'-MOE gapmers, along with comprehensive protocols for their application in both in vitro and in vivo settings.

Mechanism of Action

The gene silencing activity of 2'-MOE gapmers is primarily mediated by the ubiquitous cellular enzyme, Ribonuclease H1 (RNase H1). The process can be summarized in the following steps:

  • Cellular Uptake and Distribution: Systemically administered or transfected 2'-MOE gapmers are taken up by cells and distribute to various tissues, with significant accumulation often observed in the liver and kidney.[7][8]

  • Hybridization: Once inside the cell, the gapmer translocates to the nucleus or cytoplasm where it binds with high specificity to its complementary sequence on the target pre-mRNA or mature mRNA through Watson-Crick base pairing. The 2'-MOE wings provide high binding affinity and protect the oligonucleotide from degradation by nucleases.[6][1][2]

  • RNase H1 Recruitment and Cleavage: The hybrid formed between the central DNA "gap" of the ASO and the target RNA strand creates a substrate recognized by RNase H1.[1][3][4] The enzyme selectively cleaves the RNA strand of the heteroduplex, leaving the gapmer intact.[1][9]

  • Target Degradation and ASO Recycling: The cleaved mRNA is subsequently degraded by cellular exonucleases, preventing its translation into protein. The intact 2'-MOE gapmer can then dissociate and bind to another target mRNA molecule, enabling multiple rounds of catalysis and leading to potent and sustained gene silencing.[10]

G cluster_cell Cell Cytoplasm / Nucleus ASO 2'-MOE Gapmer (ASO) Hybrid ASO-mRNA Heteroduplex ASO->Hybrid 1. Binds to mRNA mRNA Target mRNA mRNA->Hybrid Hybrid->ASO 5. ASO is recycled Cleaved_mRNA Cleaved mRNA Fragments Hybrid->Cleaved_mRNA 3. RNase H1 cleaves mRNA strand RNaseH RNase H1 RNaseH->Hybrid 2. Recruited to DNA-RNA hybrid Degradation Degradation (Exonucleases) Cleaved_mRNA->Degradation 4. Fragments degraded No_Protein No Protein Translation Degradation->No_Protein G cluster_workflow In Vitro ASO Knockdown Workflow cluster_delivery Delivery Method Start 1. Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 PrepASO 2. Prepare ASO (Gymnosis or Lipofection) Incubate1->PrepASO Gymnosis Gymnosis: Add ASO in Medium PrepASO->Gymnosis Lipofection Lipofection: Form ASO-Lipid Complex PrepASO->Lipofection Treat 3. Treat Cells Gymnosis->Treat Lipofection->Treat Incubate2 4. Incubate (24-96h) Treat->Incubate2 Harvest 5. Harvest Cells & Lyse Incubate2->Harvest RNA_iso 6. RNA Isolation Harvest->RNA_iso RT_qPCR 7. RT-qPCR Analysis RNA_iso->RT_qPCR End 8. Quantify Knockdown RT_qPCR->End G cluster_pathway Therapeutic Targeting of TTR Production TTR_Gene TTR Gene (in Hepatocyte Nucleus) TTR_mRNA TTR pre-mRNA / mRNA TTR_Gene->TTR_mRNA Transcription TTR_Protein Mutant & Wild-Type TTR Protein TTR_mRNA->TTR_Protein Translation Inotersen Inotersen (2'-MOE Gapmer) Inotersen->TTR_mRNA RNase H-mediated Degradation Block BLOCK Aggregation TTR Protein Aggregation TTR_Protein->Aggregation Deposition Amyloid Deposition in Tissues (Nerves, Heart) Aggregation->Deposition Pathology Polyneuropathy & Cardiomyopathy Deposition->Pathology

References

Application Notes and Protocols for the Stereochemical Synthesis of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate (PS) oligonucleotides are a cornerstone of nucleic acid-based therapeutics, offering enhanced nuclease resistance and protein binding properties critical for in vivo applications.[1][2] The substitution of a non-bridging oxygen with a sulfur atom at the phosphate linkage, however, introduces a chiral center, leading to a mixture of Rp and Sp diastereomers.[2][3][4] These diastereomers can exhibit distinct physicochemical and biological properties, influencing the efficacy and safety of oligonucleotide drugs.[5][6] Consequently, the stereocontrolled synthesis of phosphorothioate oligonucleotides to produce diastereomerically pure or enriched products is of paramount importance for the development of next-generation nucleic acid therapies.[3]

This document provides detailed application notes and experimental protocols for the stereochemical synthesis of phosphorothioate oligonucleotides, focusing on methods that offer high diastereoselectivity.

Methods for Stereocontrolled Synthesis

Several methods have been developed for the stereocontrolled synthesis of PS oligonucleotides. Among the most successful are those employing chiral auxiliaries, such as the oxazaphospholidine and oxathiaphospholane approaches.[7][8][9][10][11][12][13][14][15] These methods utilize diastereomerically pure nucleoside monomer units to control the stereochemistry of the internucleotide linkage during solid-phase synthesis.

The Oxazaphospholidine Approach

The oxazaphospholidine method is a powerful strategy for the synthesis of stereodefined PS oligonucleotides.[7][8][9][10][11] This approach involves the use of nucleoside 3'-O-oxazaphospholidine derivatives as monomer units. The diastereoselectivity of the condensation reaction is highly dependent on the substituents on the oxazaphospholidine ring and the choice of activator.[7][10] By using diastereopure nucleoside 3'-bicyclic oxazaphospholidine derivatives and specific activators like N-(cyanomethyl)pyrrolidinium trifluoromethanesulfonate (CMPT), the formation of the phosphorothioate internucleotide linkage can proceed with almost no loss of diastereopurity.[9]

The Oxathiaphospholane Approach

Another robust method for stereocontrolled PS oligonucleotide synthesis is the oxathiaphospholane approach.[12][13][14][15] This method utilizes diastereomerically pure 5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) synthons. The coupling reaction, catalyzed by a base such as DBU, is stereospecific, allowing for the preparation of PS oligonucleotides with predetermined chirality at each phosphorus center.[12] This method has been successfully applied to the solid-phase synthesis of stereodefined PS-oligonucleotides.[13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficiency and stereoselectivity of different stereocontrolled synthesis methods for phosphorothioate oligonucleotides.

MethodMonomer UnitActivator/CatalystDiastereomeric Excess (de)Coupling Efficiency/Yield per CycleReference
Oxazaphospholidine2'-O-TBDMS-ribonucleoside 3'-O-oxazaphospholidineN-(cyanomethyl)ammonium salts>99%Good[7]
OxazaphospholidineDeoxyribonucleoside 3'-O-oxazaphospholidineDialkyl(cyanomethyl)ammonium salts>99%Excellent[10][11]
Oxathiaphospholane5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane)DBU>99%Not specified[12]
Liquid Phase Synthesis (P(V) chemistry)5'-O-(2-Methoxyisopropyl)-protected 2'-deoxynucleosides with limonene-derived oxathiaphospholane sulfideBasic conditionsNearly homogeneous Rp or Sp diastereomersca. 80%[16][17][18]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Stereopure Phosphorothioate Oligonucleotides via the Oxazaphospholidine Approach

This protocol describes a general procedure for the manual solid-phase synthesis of stereodefined PS-oligonucleotides.[9][10][11]

Materials:

  • Diastereomerically pure 5'-O-DMTr-N-protected-deoxyribonucleoside-3'-O-oxazaphospholidine monomers

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Detritylation solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Activator solution: N-(cyanomethyl)pyrrolidinium trifluoromethanesulfonate (CMPT) in acetonitrile

  • Sulfurization reagent: 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine

  • Capping solution A: Acetic anhydride/lutidine/THF

  • Capping solution B: 16% N-methylimidazole in THF

  • Cleavage and deprotection solution: Concentrated aqueous ammonia

Procedure:

  • Detritylation: Swell the CPG support in DCM. Treat with the detritylation solution to remove the 5'-DMTr protecting group. Wash thoroughly with acetonitrile.

  • Coupling: Dissolve the diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomer and the activator (CMPT) in anhydrous acetonitrile. Add the solution to the solid support and allow the coupling reaction to proceed.

  • Sulfurization: After the coupling step, wash the support with acetonitrile. Add the sulfurization reagent solution to the support and incubate to convert the phosphite triester to a phosphorothioate triester.

  • Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups.

  • Repeat Synthesis Cycle: Repeat steps 1-4 for each subsequent monomer addition to elongate the oligonucleotide chain.

  • Cleavage and Deprotection: After the final synthesis cycle, treat the solid support with concentrated aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: Purify the crude stereopure PS oligonucleotide using high-performance liquid chromatography (HPLC), such as reversed-phase or anion-exchange chromatography.[4][19][20]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and 31P NMR.[1][21]

Visualizations

Experimental Workflow

Stereocontrolled_PS_Oligo_Synthesis start Start: Functionalized Solid Support detritylation 1. Detritylation (Remove 5'-DMTr) start->detritylation wash1 Wash detritylation->wash1 coupling 2. Coupling (Stereospecific Monomer + Activator) wash1->coupling sulfurization 3. Sulfurization (e.g., DDTT) coupling->sulfurization capping 4. Capping (Acetylate Failures) sulfurization->capping wash2 Wash capping->wash2 cycle Repeat Cycle (n-1 times) wash2->cycle cycle->detritylation cleavage 5. Cleavage & Deprotection (Ammonia) cycle->cleavage purification 6. Purification (HPLC) cleavage->purification characterization 7. Characterization (MS, NMR) purification->characterization end End: Stereopure PS Oligonucleotide characterization->end

Caption: Solid-phase synthesis cycle for stereocontrolled phosphorothioate oligonucleotides.

Logical Relationship of Synthesis Components

Caption: Key components for stereocontrolled phosphorothioate oligonucleotide synthesis.

Conclusion

The stereocontrolled synthesis of phosphorothioate oligonucleotides is a critical technology for advancing nucleic acid-based therapeutics. Methods such as the oxazaphospholidine and oxathiaphospholane approaches provide robust and highly stereoselective routes to diastereomerically pure PS oligonucleotides. The detailed protocols and data presented in these application notes offer a valuable resource for researchers and drug developers in this field, enabling the production of well-defined oligonucleotide drug candidates with potentially improved therapeutic profiles. Careful purification and characterization are essential to ensure the quality and stereochemical integrity of the final products.

References

Modulating Alternative Splicing with 2'-O-Methoxyethyl (2'-MOE) Modified Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. Errors in this intricate mechanism are implicated in a growing number of genetic disorders. Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality to correct aberrant splicing or modulate isoform expression for therapeutic benefit. Among the various chemical modifications developed to enhance the drug-like properties of ASOs, the second-generation 2'-O-Methoxyethyl (2'-MOE) modification has proven to be particularly effective for splicing modulation.

2'-MOE modifications confer several key advantages, including exceptional nuclease resistance, high binding affinity to target RNA, and a favorable safety profile.[1][2] These properties make 2'-MOE ASOs potent steric-blocking agents that can effectively modulate splicing by preventing the binding of splicing factors to pre-mRNA without inducing RNA degradation by RNase H.[1][2] This application note provides a comprehensive overview of the use of 2'-MOE ASOs for modulating alternative splicing, including detailed protocols for their design, in vitro screening, and analysis of splicing outcomes.

Mechanism of Action

2'-MOE modified ASOs modulate alternative splicing primarily through a steric hindrance mechanism. By binding with high affinity to specific sequences on a pre-mRNA molecule, such as exonic splicing enhancers (ESEs), exonic splicing silencers (ESSs), or the splice sites themselves, the ASO can physically block the access of splicing factors (e.g., SR proteins, hnRNPs) to their binding sites.[3] This interference with the assembly of the spliceosome can either promote the inclusion of a previously skipped exon or induce the skipping of a targeted exon, thereby redirecting the splicing machinery to produce a desired mRNA isoform.

cluster_0 Pre-mRNA Splicing cluster_1 Modulation by 2'-MOE ASO Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Binding of Splicing Factors Blocked_Pre-mRNA Pre-mRNA with Bound ASO Splicing_Factors Splicing Factors (e.g., SR proteins, hnRNPs) Splicing_Factors->Spliceosome Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA Splicing 2_MOE_ASO 2'-MOE ASO 2_MOE_ASO->Blocked_Pre-mRNA Steric Hindrance Altered_mRNA Alternatively Spliced mRNA Blocked_Pre-mRNA->Altered_mRNA Altered Splicing Identify_Target 1. Identify Target Exon/Region Predict_Elements 2. Predict Splicing Regulatory Elements (ESEs, ESSs) using bioinformatics tools Identify_Target->Predict_Elements Design_ASOs 3. Design a series of overlapping ASOs (18-25 nucleotides in length) Predict_Elements->Design_ASOs Check_Properties 4. Check for self-complementarity, GC content (40-60%), and potential off-target binding sites (BLAST) Design_ASOs->Check_Properties Synthesize_ASOs 5. Synthesize ASOs with 2'-MOE modification and phosphorothioate (PS) backbone Check_Properties->Synthesize_ASOs

References

In Vivo Applications of 2'-O-Methoxyethyl (2'-MOE) Modified Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second generation of antisense oligonucleotides (ASOs) featuring 2'-O-Methoxyethyl (2'-MOE) modifications has become a cornerstone of RNA-targeted therapeutics, leading to several approved drugs and a robust pipeline of clinical candidates.[1] This document provides detailed application notes and protocols for the in vivo use of 2'-MOE modified ASOs, summarizing key data and methodologies for researchers in the field.

Introduction to 2'-MOE ASOs

2'-MOE modification, where an O-methoxyethyl group replaces the 2'-hydroxyl in the ribose sugar, confers significant advantages to ASOs for in vivo applications.[1] These modifications enhance nuclease resistance, increase binding affinity to target RNA, and reduce cellular toxicity compared to first-generation phosphorothioate (PS) ASOs.[2] 2'-MOE ASOs are typically designed as "gapmers," featuring a central region of DNA-like nucleotides that supports RNase H-mediated cleavage of the target RNA, flanked by 2'-MOE modified wings that enhance stability and binding affinity.[3]

Key In Vivo Applications and Mechanisms of Action

2'-MOE ASOs have been successfully developed for a range of diseases by targeting specific mRNAs for degradation or by modulating pre-mRNA splicing.

1. RNase H-Mediated mRNA Degradation: This is the most common mechanism for 2'-MOE gapmer ASOs.[3][4] Upon binding to the target mRNA, the ASO-RNA heteroduplex is recognized by the ubiquitous enzyme RNase H, which selectively cleaves the RNA strand, leading to decreased protein expression.[2]

  • Diagram of RNase H-Mediated Degradation:

RNase_H_Mechanism cluster_cell Cell ASO 2'-MOE ASO (Gapmer) mRNA Target mRNA ASO->mRNA RNaseH RNase H mRNA->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation (inhibited) Degradation mRNA Fragments RNaseH->Degradation Cleavage Protein Reduced Protein Translation Ribosome->Protein

Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.

2. Splicing Modulation: Fully modified 2'-MOE ASOs can be used to sterically block the binding of splicing factors to pre-mRNA, thereby modulating splicing patterns.[1] This can be used to correct splicing defects that cause disease, for example, by forcing the inclusion or exclusion of specific exons.[4]

  • Diagram of Splicing Modulation:

Splicing_Modulation cluster_nucleus Nucleus pre_mRNA pre-mRNA with Splicing Site SplicingFactor Splicing Factor pre_mRNA->SplicingFactor Binding (blocked) Corrected_mRNA Correctly Spliced mRNA pre_mRNA->Corrected_mRNA Results in Aberrant_mRNA Aberrantly Spliced mRNA SplicingFactor->Aberrant_mRNA Leads to ASO Fully Modified 2'-MOE ASO ASO->pre_mRNA Steric Hindrance

Caption: Splicing modulation by a fully modified 2'-MOE ASO.

Approved and Investigational 2'-MOE ASO Therapeutics

Several 2'-MOE ASOs have been approved for clinical use, and many more are in development, highlighting the platform's success.

Drug Name (Active Ingredient)TargetMechanism of ActionIndication
Mipomersen (Kynamro®) Apolipoprotein B (ApoB)RNase H-mediated degradationHomozygous Familial Hypercholesterolemia
Inotersen (Tegsedi®) Transthyretin (TTR)RNase H-mediated degradationHereditary Transthyretin Amyloidosis (hATTR) with polyneuropathy
Volanesorsen (Waylivra®) Apolipoprotein C-III (ApoC-III)RNase H-mediated degradationFamilial Chylomicronemia Syndrome
Nusinersen (Spinraza®) Survival Motor Neuron 2 (SMN2)Splicing Modulation (Exon 7 inclusion)Spinal Muscular Atrophy (SMA)

Preclinical In Vivo Data Summary

The following tables summarize representative preclinical data for 2'-MOE ASOs in animal models.

Table 1: In Vivo Efficacy of 2'-MOE ASOs in Mice
ASO TargetAnimal ModelDose (mg/kg)Dosing RegimenTissueTarget mRNA Reduction (%)Reference
PTENBALB/c Mice2.43 weeks, multiple administrationsLiver~80%[5]
PTENBALB/c Mice9.53 weeks, multiple administrationsLiver~70%[5]
TRADDMice50Single doseLiver~80%[6]
Malat1MiceNot SpecifiedNot SpecifiedLung60%[7]
Table 2: In Vivo Safety Profile of 2'-MOE ASOs in Mice
ASO TargetAnimal ModelDose (mg/kg)Dosing RegimenKey Safety FindingReference
PTENBALB/c Mice2.43 weeks, multiple administrationsNormal ALT levels, organ and body weights[5][8]
PTENBALB/c Mice9.53 weeks, multiple administrationsNormal ALT levels, organ and body weights[5]
Multiple TargetsMiceNot SpecifiedChronic AdministrationTolerability profile suitable for chronic administration[9]

Protocols for In Vivo Evaluation of 2'-MOE ASOs

Protocol 1: General Workflow for In Vivo ASO Efficacy and Safety Assessment

This protocol outlines a general workflow for evaluating a novel 2'-MOE ASO in a rodent model.

  • Diagram of Experimental Workflow:

experimental_workflow ASO_Prep ASO Preparation (Saline Formulation) Dosing ASO Administration (e.g., Subcutaneous, IV) ASO_Prep->Dosing Animal_Model Animal Model Selection (e.g., BALB/c Mice) Animal_Model->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Efficacy_Analysis Efficacy Analysis (qPCR, Western Blot) Sacrifice->Efficacy_Analysis Safety_Analysis Safety Analysis (Histopathology, Serum Chemistry) Sacrifice->Safety_Analysis Data_Analysis Data Analysis and Interpretation Efficacy_Analysis->Data_Analysis Safety_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo ASO studies.

1. ASO Preparation and Formulation:

  • Dissolve the lyophilized 2'-MOE ASO in sterile, nuclease-free phosphate-buffered saline (PBS) or 0.9% saline to the desired stock concentration.
  • Ensure complete dissolution by gentle vortexing.
  • Prepare final dosing solutions by diluting the stock solution with sterile saline on the day of injection.

2. Animal Model and Dosing:

  • Select an appropriate animal model for the disease indication. For general toxicity and efficacy studies, BALB/c or C57BL/6 mice are commonly used.[8]
  • Administer the ASO solution via the desired route. Subcutaneous (SC) or intravenous (IV) injections are common. For systemic delivery, intraperitoneal (IP) injections have also been used.[5]
  • Include a control group receiving vehicle (saline) only.
  • Dosing volumes should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).

3. In-life Monitoring and Sample Collection:

  • Monitor animals daily for any adverse clinical signs.
  • Record body weights at regular intervals.
  • At the study endpoint, anesthetize the animals and collect blood via cardiac puncture for serum chemistry analysis (e.g., ALT, AST for hepatotoxicity).[8]
  • Euthanize the animals and perform necropsy. Collect tissues of interest (e.g., liver, kidney, spleen) for pharmacodynamic and safety assessments.[5][6] A portion of the tissue should be flash-frozen in liquid nitrogen for RNA/protein analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.

4. Pharmacodynamic (Efficacy) Analysis:

  • RNA Analysis: Isolate total RNA from the target tissue using a standard method (e.g., TRIzol). Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene. Normalize to a stable housekeeping gene.
  • Protein Analysis: Homogenize the tissue and perform a Western blot to quantify the levels of the target protein.

5. Safety and Tolerability Assessment:

  • Serum Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney function.
  • Organ Weights: Weigh the collected organs and calculate organ-to-body weight ratios.
  • Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any pathological changes.

Considerations for In Vivo Studies with 2'-MOE ASOs

  • Pharmacokinetics and Distribution: Unconjugated 2'-MOE ASOs distribute broadly to tissues, with the highest concentrations typically found in the liver and kidney.[10] The half-life in tissues is long, often allowing for weekly or bi-weekly dosing.[1]

  • Tolerability: While 2'-MOE ASOs have an improved safety profile, potential toxicities can still occur, particularly at high doses. Common findings in preclinical studies can include effects on the kidney and liver, and injection site reactions.[9][11] More recent screening and design methods have further improved the tolerability of this class of drugs.[11]

  • GalNAc Conjugation for Liver Targeting: For liver-expressed targets, conjugation of the ASO to N-acetylgalactosamine (GalNAc) can dramatically increase potency (by 10- to 30-fold) by facilitating uptake via the asialoglycoprotein receptor on hepatocytes.[12][13] This allows for lower doses and potentially improved safety.[13]

References

Application Notes and Protocols for DMT-2'O-MOE-rG(ib) Phosphoramidite in RNase H-dependent Antisense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'O-MOE-rG(ib) Phosphoramidite is a critical building block in the synthesis of second-generation antisense oligonucleotides (ASOs). This modified guanosine phosphoramidite incorporates a 2'-O-methoxyethyl (MOE) group on the ribose sugar, a modification that confers desirable drug-like properties to ASOs. These properties include enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and a favorable pharmacokinetic and toxicological profile. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ASOs that function through an RNase H-dependent mechanism of action.

ASOs designed to activate RNase H are typically structured as "gapmers".[1][2] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is capable of forming a DNA:RNA hybrid duplex, flanked by "wings" of modified ribonucleotides, such as those containing the 2'-O-MOE modification.[1][2] The DNA:RNA hybrid in the gap region is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids.[3][4] This enzymatic cleavage leads to the degradation of the target mRNA, thereby inhibiting the expression of a specific protein. The 2'-O-MOE wings protect the oligonucleotide from exonuclease degradation and increase its affinity for the target RNA.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC47H60N7O10P
Molecular Weight913.99 g/mol
AppearanceWhite to off-white powder
Purity (HPLC)≥98.0%
Storage Temperature-20°C
Table 2: Melting Temperatures (Tm) of 2'-O-MOE Modified Oligonucleotide Duplexes

The introduction of 2'-O-MOE modifications significantly increases the thermal stability of ASO:RNA duplexes, leading to higher melting temperatures (Tm) and increased binding affinity.

DuplexTm (°C)Conditions
UOH14 / AOH1424Not specified
UOMe14 / AOH1436Not specified
UOMOE14 / AOH1440Not specified
15mer phosphorothioate ASO : RNA33.9Not specified
15mer phosphodiester ASO : RNA45.1Not specified
2'-OMe-RNA : DNA62.8Not specified
2'-OMe phosphorothioate ASO : DNA57.7Not specified
Table 3: Cellular Uptake of 2'-O-MOE Modified ASOs in Cancer Cell Lines

The efficiency of cellular uptake of ASOs can vary significantly between different cell lines. This table summarizes the relative uptake of a KRAS-targeting ASO with 2'-MOE and cEt modifications across a panel of human cancer cell lines.

Cell LineUptake Classification
NCI-H460Good
PC9Good
NCI-H1437Moderate
NCI-H358Moderate
A549Moderate
NCI-H2030Moderate
Calu-6Poor
A427Poor
LK2Poor

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-MOE Phosphorothioate Gapmer ASO

This protocol outlines the general steps for synthesizing a 2'-O-MOE gapmer ASO on an automated DNA/RNA synthesizer using phosphoramidite chemistry. A typical 20-mer gapmer might have a 5-10-5 design, with five 2'-O-MOE modified nucleotides at each terminus and a central gap of ten DNA nucleotides.

Materials:

  • This compound and other required 2'-O-MOE and DNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (for phosphodiester linkages: 0.02 M iodine in THF/water/pyridine)

  • Sulfurizing reagent (for phosphorothioate linkages: e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT))

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Anhydrous acetonitrile

Procedure:

The synthesis is performed in cycles, with one cycle required for each nucleotide addition.

  • Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The column is then washed with acetonitrile.

  • Coupling: The phosphoramidite for the next base in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for 2'-O-MOE phosphoramidites are typically longer than for standard DNA phosphoramidites, often requiring 5-10 minutes.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (oxidation) or a phosphorothioate triester (sulfurization). For gapmer ASOs, sulfurization is typically performed for all linkages to increase nuclease resistance.

  • Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange chromatography.

  • Desalting and Quantification: The purified oligonucleotide is desalted and its concentration is determined by UV absorbance at 260 nm.

Protocol 2: In Vitro RNase H1 Cleavage Assay

This protocol is designed to assess the ability of a 2'-O-MOE gapmer ASO to induce RNase H1-mediated cleavage of a target RNA.

Materials:

  • Purified 2'-O-MOE gapmer ASO

  • Target RNA transcript (e.g., a short, fluorescently labeled synthetic RNA or an in vitro transcribed RNA)

  • Recombinant human RNase H1

  • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl2, 20 mM 2-mercaptoethanol, 0.1 mM EDTA)[7]

  • Nuclease-free water

  • Stop solution (e.g., 8 M Urea, 1x TBE, 5 mM EDTA)[7]

Procedure:

  • Annealing of ASO and Target RNA:

    • In a nuclease-free microcentrifuge tube, combine the ASO and the target RNA in the RNase H reaction buffer. A typical molar ratio is a slight excess of ASO to target RNA (e.g., 1.2:1).

    • Heat the mixture to 95°C for 2 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing of the ASO to the target RNA, forming a heteroduplex.

  • RNase H1 Cleavage Reaction:

    • Pre-warm the annealed duplex to 37°C.

    • Initiate the cleavage reaction by adding a pre-determined amount of human RNase H1 (e.g., 0.25 mU/µl final concentration).[7]

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of stop solution.

  • Analysis of Cleavage Products:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA fragments by autoradiography (if radiolabeled) or fluorescence imaging (if fluorescently labeled). The appearance of smaller RNA fragments over time indicates successful RNase H1-mediated cleavage.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled 2'-O-MOE ASO using flow cytometry.

Materials:

  • Fluorescently labeled 2'-O-MOE ASO (e.g., with Cy3 or Alexa Fluor 488)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in approximately 70-80% confluency at the time of the experiment.

    • Incubate the cells overnight to allow for attachment.

  • ASO Treatment:

    • Prepare a solution of the fluorescently labeled ASO in serum-free or complete medium at the desired concentration.

    • Remove the culture medium from the cells and replace it with the ASO-containing medium.

    • Incubate the cells with the ASO for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Preparation:

    • After incubation, wash the cells twice with PBS to remove any unbound ASO.

    • Detach the cells from the plate using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Pellet the cells by centrifugation and resuspend them in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

    • Gate the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the gated cell population. The MFI is proportional to the amount of internalized ASO.

    • Include an untreated control cell sample to establish the background fluorescence.

Visualizations

RNaseH_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm ASO 2'-O-MOE Gapmer ASO Endocytosis Endocytosis ASO->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Hybrid ASO:mRNA Hybrid Release->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Cleavage mRNA Cleavage RNaseH->Cleavage Hybrid->RNaseH Degradation mRNA Degradation Cleavage->Degradation Translation_Block Inhibition of Translation Degradation->Translation_Block ASO_Synthesis_Workflow start Start: Solid Support with 3'-Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add DMT-2'O-MOE-rG(ib) Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap sulfurize 4. Sulfurization (Create Phosphorothioate) cap->sulfurize cycle Repeat for each nucleotide sulfurize->cycle cycle->deblock Next cycle cleave 5. Cleavage & Deprotection cycle->cleave Final cycle purify 6. Purification (HPLC) cleave->purify end End: Purified ASO purify->end RNaseH_Assay_Workflow start Start: ASO and Target RNA anneal 1. Anneal ASO and RNA (Heat and cool) start->anneal reaction 2. Add RNase H1 (Incubate at 37°C) anneal->reaction quench 3. Quench Reaction (Add stop solution) reaction->quench analyze 4. Analyze Products (Denaturing PAGE) quench->analyze end End: Visualize Cleavage analyze->end Cellular_Uptake_Workflow start Start: Seed Cells treat 1. Treat with Fluorescent ASO start->treat incubate 2. Incubate (e.g., 24h) treat->incubate harvest 3. Harvest and Wash Cells incubate->harvest analyze 4. Flow Cytometry Analysis harvest->analyze end End: Quantify Uptake (MFI) analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-2'O-MOE-rG(ib) Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your oligonucleotide synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered phosphoramidite that requires optimized conditions for efficient incorporation.

Question: Why am I observing low coupling efficiency with this compound?

Answer: Low coupling efficiency with this modified guanosine phosphoramidite can stem from several factors, often related to its steric bulk and the inherent reactivity of guanosine. Here are the primary causes and solutions:

  • Inadequate Coupling Time: The 2'-O-methoxyethyl (MOE) modification creates significant steric hindrance, slowing down the coupling reaction. Standard coupling times used for DNA or less bulky RNA phosphoramidites are often insufficient.

    • Solution: Extend the coupling time significantly. While standard DNA phosphoramidites couple in under a minute, sterically hindered amidites like 2'-O-MOE-rG may require coupling times of 10 to 20 minutes.[1] It is often beneficial to double the standard coupling time as a starting point for optimization.[2]

  • Suboptimal Activator: The choice of activator is critical for efficiently coupling sterically hindered phosphoramidites.

    • Solution: Utilize a more potent activator. While 1H-Tetrazole is a standard activator, its performance with bulky amidites can be suboptimal.[3][4] Activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are more effective for RNA and modified RNA synthesis.[3][4] DCI is particularly recommended for its high solubility and nucleophilicity, which can enhance coupling efficiency, especially for challenging sequences.[3]

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Water in the acetonitrile (ACN) or other reagents will react with the activated phosphoramidite, reducing its effective concentration and leading to lower coupling efficiency.[5]

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use DNA synthesis grade acetonitrile with a water content below 30 ppm, preferably under 10 ppm.[2] Employ fresh, septum-sealed bottles of ACN and consider using in-line drying filters for the argon or helium gas on the synthesizer.[5]

  • Phosphoramidite Degradation: Guanosine phosphoramidites are known to be the least stable of the four standard phosphoramidites in solution.[6][7] Degradation can occur during storage on the synthesizer.

    • Solution: Use freshly prepared phosphoramidite solutions. Avoid leaving the this compound solution on the synthesizer for extended periods. For optimal performance, prepare and use the solution within 2-3 days.[8] Store the solid phosphoramidite at -20°C under an inert atmosphere.[9]

  • Suboptimal Phosphoramidite Concentration: An insufficient concentration of the phosphoramidite can lead to incomplete coupling.

    • Solution: Use a phosphoramidite concentration of 0.1 M or higher.[2] A higher molar excess of the phosphoramidite can help drive the reaction to completion.[]

Question: I am observing a significant (n-1) peak in my HPLC analysis after synthesis. What is the likely cause and how can I fix it?

Answer: A prominent (n-1) peak, representing the failure to add a single nucleotide, is a direct consequence of incomplete coupling in one of the synthesis cycles.

  • Primary Cause: Inefficient coupling of the this compound during its designated cycle.

  • Troubleshooting Steps:

    • Review Coupling Protocol: Immediately verify the coupling time and activator being used for this specific phosphoramidite. As detailed above, an extended coupling time (10-20 minutes) and a more potent activator (e.g., DCI, BTT) are crucial.

    • Check Reagent Quality: Ensure the phosphoramidite solution is fresh and all solvents are anhydrous.

    • Implement Double Coupling: For particularly difficult couplings, a "double coupling" protocol can be employed. This involves repeating the coupling step for the same base before proceeding to the capping step.

    • Verify Synthesizer Performance: Ensure the synthesizer is delivering the correct volumes of reagents and that there are no blockages in the fluid lines.

Question: My final product shows signs of depurination. Is this related to the this compound?

Answer: Yes, guanosine is susceptible to depurination (loss of the purine base) under the acidic conditions of the deblocking step (removal of the DMT group).

  • Cause: The repeated exposure to the deblocking acid (typically trichloroacetic acid, TCA) can lead to the cleavage of the glycosidic bond.

  • Solutions:

    • Use a Milder Deblocking Agent: Switch from TCA to a weaker acid like dichloroacetic acid (DCA). This will slow down the deblocking step but significantly reduce the risk of depurination.

    • Minimize Deblocking Time: Ensure the deblocking step is not unnecessarily long. Optimize the deblocking time to be just sufficient for complete removal of the DMT group.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The solid phosphoramidite should be stored at -20°C under a dry, inert atmosphere (e.g., argon). Once dissolved in anhydrous acetonitrile, the solution should be stored at -20°C and used within one month, or at -80°C for up to six months.[9] For use on a synthesizer at room temperature, it is best to use freshly prepared solutions.

Q2: What concentration of this compound solution should I use?

A2: A concentration of 0.1 M in anhydrous acetonitrile is recommended for automated synthesis.[2] Some protocols may use up to 0.15 M to further drive the coupling reaction.

Q3: Which activator provides the best performance with this compound?

A3: For sterically hindered phosphoramidites like 2'-O-MOE amidites, 4,5-Dicyanoimidazole (DCI) is highly recommended due to its high nucleophilicity and solubility in acetonitrile.[3] 5-Benzylthio-1H-tetrazole (BTT) is also an excellent choice, particularly for RNA synthesis.[3]

Q4: Can I use standard capping and oxidation reagents with this phosphoramidite?

A4: Yes, standard capping (e.g., acetic anhydride and N-methylimidazole) and oxidation (e.g., iodine/water/pyridine) reagents are generally compatible. However, for some sensitive modifications, non-aqueous oxidizers and alternative capping reagents may be recommended to prevent side reactions.

Q5: How does the isobutyryl (ib) protecting group on the guanine base affect the synthesis?

A5: The isobutyryl (ib) group is a standard protecting group for the exocyclic amine of guanosine. It provides adequate protection during synthesis and is removed during the final deprotection step with ammonium hydroxide or other amine-based reagents.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound vs. Standard DNA Phosphoramidite.

ParameterStandard DNA Phosphoramidite (e.g., dA, dC, dG, T)This compound
Phosphoramidite Conc. 0.05 - 0.1 M0.1 - 0.15 M
Activator 0.25 - 0.45 M 1H-Tetrazole0.25 - 0.5 M DCI or 0.3 M BTT
Coupling Time 30 - 60 seconds10 - 20 minutes
Expected Efficiency > 99%> 98% (under optimized conditions)

Table 2: Activator Properties and Recommendations for 2'-O-MOE Synthesis.

ActivatorpKaSolubility in ACNRecommendation for 2'-O-MOE Amidites
1H-Tetrazole ~4.9~0.5 MNot optimal for sterically hindered amidites
5-Ethylthio-1H-tetrazole (ETT) 4.3~0.75 MGood, more acidic than Tetrazole
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.44 MExcellent, widely used for RNA synthesis
4,5-Dicyanoimidazole (DCI) 5.2~1.2 MHighly Recommended, less acidic but more nucleophilic

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

  • Start with commercially available DNA synthesis grade acetonitrile (<30 ppm water).

  • Add activated 3Å molecular sieves to the solvent bottle (approximately 10% v/v).

  • Allow the solvent to stand for at least 24 hours before use.

  • If available, verify the water content using a Karl Fischer titrator. The target is <10 ppm water.

Protocol 2: Optimized Coupling Cycle for this compound

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Deblocking: Treat the solid support with 3% Dichloroacetic Acid (DCA) in dichloromethane to remove the 5'-DMT protecting group.

  • Washing: Thoroughly wash the support with anhydrous acetonitrile.

  • Coupling:

    • Deliver a solution of 0.1 M this compound in anhydrous acetonitrile and a solution of 0.25 M DCI in anhydrous acetonitrile simultaneously to the synthesis column.

    • Allow the coupling reaction to proceed for 15 minutes .

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with a standard capping solution (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Treat the support with a 0.02 M iodine solution in THF/pyridine/water to oxidize the phosphite triester to a stable phosphate triester.

  • Washing: Wash the support with anhydrous acetonitrile to prepare for the next synthesis cycle.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking Deblocking (Remove 5'-DMT) Coupling Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping Capping (Block Failures) Coupling->Capping Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next base

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Observed CheckTime Is Coupling Time Extended (10-20 min)? Start->CheckTime CheckActivator Is a Potent Activator Used (e.g., DCI)? CheckTime->CheckActivator Yes SolutionTime Extend Coupling Time CheckTime->SolutionTime No CheckMoisture Are Reagents Strictly Anhydrous? CheckActivator->CheckMoisture Yes SolutionActivator Switch to DCI or BTT CheckActivator->SolutionActivator No CheckAmidite Is Phosphoramidite Solution Fresh? CheckMoisture->CheckAmidite Yes SolutionMoisture Use Anhydrous Solvents & Fresh Reagents CheckMoisture->SolutionMoisture No SolutionAmidite Prepare Fresh Amidite Solution CheckAmidite->SolutionAmidite No

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: 2'-MOE Modified Oligonucleotides Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are 2'-MOE modified oligonucleotides and why are they used?

A: 2'-O-Methoxyethyl (2'-MOE) is a second-generation chemical modification applied to the ribose sugar of a nucleotide.[1][2] This modification is frequently incorporated into therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs), for several key reasons:[1][2]

  • Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by nucleases, increasing its stability and half-life in biological systems.[1][2][3][4]

  • Increased Binding Affinity: It promotes a specific sugar conformation (3'-endo) that increases the binding affinity of the oligonucleotide to its complementary RNA target.[1][2]

  • Improved Specificity: MOE-modified oligonucleotides show greater discrimination against mismatched sequences, leading to higher target specificity.[1]

  • Favorable Pharmacokinetic Properties: This modification contributes to a better overall drug profile, including longer tissue half-lives.[2]

Q2: What are the primary methods for purifying 2'-MOE modified oligonucleotides?

A: The most common and effective purification methods are chromatography-based. The choice depends on the scale of the synthesis, the length of the oligonucleotide, and the required final purity.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is highly effective for "trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the full-length product, allowing for excellent separation from shorter, "trityl-off" failure sequences.[5][6] RP-HPLC is also ideal for purifying oligos with other hydrophobic modifications like fluorescent dyes.[5][7]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the negative charge of their phosphate backbone.[8] This method is highly sensitive to the length of the oligonucleotide, making it excellent for resolving full-length products from shorter impurities (n-1, n-2 shortmers).[8] It can be performed at high pH to disrupt secondary structures that might interfere with purification.[6]

  • Solid-Phase Extraction (SPE): Often referred to as cartridge purification, this is a lower-resolution form of reverse-phase chromatography.[5][7] It is suitable for smaller scales and for applications where ultra-high purity is not essential. The principle is the same as "trityl-on" RP-HPLC.[5]

Q3: What are the common impurities generated during 2'-MOE oligonucleotide synthesis?

A: During solid-phase synthesis, several types of impurities can be generated:[6][9]

  • Shortmers (n-x): Truncated sequences that result from incomplete coupling at one or more steps. The most common is the "n-1" impurity.[8][9]

  • Longmers (n+x): Sequences that are longer than the target, often due to an extra nucleotide addition.[8][9]

  • Sequences with Protecting Group Failures: Oligonucleotides where protecting groups have not been properly removed during deprotection steps.[6]

  • Modified Impurities: By-products from side reactions, such as the formation of abasic sites or other chemical modifications.[10][11]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of 2'-MOE modified oligonucleotides.

Problem 1: Low Purity After RP-HPLC Purification

Symptoms:

  • Analytical HPLC or Mass Spectrometry (MS) shows multiple peaks close to the main product peak.

  • The final purity is below the desired specification (e.g., <85%).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Co-elution of n-1 Impurity The n-1 failure sequence, especially if it also contains the 5'-DMT group (from uncapped sequences), can be very close in hydrophobicity to the full-length product and may not resolve well, particularly for longer oligos.[5] Solution: Optimize the HPLC gradient. Use a shallower acetonitrile gradient to increase resolution.[12] Consider using a different ion-pairing agent or switching to AEX-HPLC, which separates by length.[8]
Oligonucleotide Secondary Structure Stable hairpins or other secondary structures can cause peak broadening or splitting, leading to poor separation and inaccurate fraction collection.[6] Solution: Increase the column temperature (e.g., to 55-65°C) to denature secondary structures.[9] Alternatively, AEX-HPLC at high pH (e.g., pH 12) can be used to disrupt hydrogen bonds and eliminate these structures.[6]
Incomplete Deprotection Residual protecting groups make the oligonucleotide more hydrophobic, causing it to elute later than the fully deprotected product.[6] Solution: Ensure the deprotection step (e.g., with ammonium hydroxide) is carried out for the recommended time and temperature to completely remove all protecting groups.[13]

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Problem 2: Low Yield After Purification

Symptoms:

  • The final quantity of purified oligonucleotide is significantly lower than expected based on the synthesis scale.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Synthesis Coupling Efficiency If the stepwise coupling efficiency during synthesis is low, the amount of full-length product will be drastically reduced, especially for long oligonucleotides.[14] Solution: Review the synthesis report. If coupling efficiency was low, the yield of full-length product will be inherently low. Ensure high-quality phosphoramidites and reagents are used for synthesis.
Loss During Extraction/Precipitation Material can be lost during post-purification steps like desalting, precipitation, or solid-phase extraction. Solution: Ensure desalting columns (e.g., NAP columns) are properly equilibrated and used according to the manufacturer's protocol.[12] When precipitating with salt/ethanol, ensure the solution is sufficiently cold and centrifuged properly to pellet all the material.
Inaccurate Fraction Collection Collecting fractions too narrowly or too broadly during HPLC can either exclude the product or dilute it with impurities, respectively, affecting the final yield calculation. Solution: Use a lower flow rate or a shallower gradient to better resolve the product peak. Adjust fraction collector settings based on a preliminary analytical run to ensure the entire product peak is collected.

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Experimental Protocols & Data

Protocol 1: Generic Reverse-Phase HPLC (RP-HPLC) - Trityl-On

This protocol is a starting point for the purification of 2'-MOE oligonucleotides synthesized with the 5'-DMT group intact ("Trityl-On").

  • Column: C8 or C18 reverse-phase column (e.g., ACE 10 C8, 250 mm x 10 mm).[12]

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[12]

  • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAB, pH 7.5.[12]

  • Flow Rate: 4.0 mL/min.[12]

  • Temperature: 50-60°C.

  • Detection: UV at 260 nm.[12]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% to 100% B

  • Post-Collection: Pool fractions containing the main DMT-on peak. Treat with 80% acetic acid to remove the DMT group, then neutralize. Desalt immediately using a suitable method.

Protocol 2: Generic Anion-Exchange HPLC (AEX-HPLC)

This method is ideal for high-resolution separation based on oligonucleotide length.

  • Column: Strong anion-exchange column (e.g., YMC-BioPro IEX QF).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5 (or 10 mM NaOH for denaturing conditions).

  • Mobile Phase B: Mobile Phase A + 1.5 M NaClO₄.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 70% B (linear gradient)

    • 20-25 min: 70% B

  • Post-Collection: Pool fractions and desalt to remove the high concentration of salt.

Data Summary: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for a standard 20-mer 2'-MOE modified oligonucleotide.

Purification Method Expected Purity Typical Yield Best For Key Limitation
Desalting Only Low (variable)~95%PCR primers ≤35 bases where failures are minimal.[5]Does not remove failure sequences (n-1).[5]
Cartridge (SPE) >80%[7]65-80%Rapid purification for applications tolerant of moderate purity; oligos up to 55 bases.[7]Does not resolve n-1 from n, especially if n-1 is DMT-on.
RP-HPLC >85%[5][7]50-70%High-purity applications; large-scale synthesis; modified oligos (dyes, etc.).[5][7]Resolution decreases for oligonucleotides >50 bases.[5]
AEX-HPLC >90-95%40-60%Resolving n-1 impurities; oligos with secondary structures.[6][8]Requires post-purification removal of high salt concentrations.
PAGE >95%[5]Low (30-50%)Highest purity needed for very sensitive applications; oligos ≥50 bases.[5]Complex extraction procedure leads to lower yields.[5]

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References

Technical Support Center: Troubleshooting Low Yield in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for modified oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered a low yield in modified oligonucleotide synthesis?

A1: Yields in modified oligonucleotide synthesis can vary significantly depending on the length of the oligonucleotide, the number and type of modifications, the synthesis scale, and the purification method. A general guideline for expected crude yield based on coupling efficiency can be calculated using the formula:

Yield (%) = (Average Coupling Efficiency)(Number of Couplings) x 100

For example, a 30-mer oligonucleotide (29 couplings) with an average coupling efficiency of 99% would have a theoretical maximum yield of approximately 75% (0.99^29).[1] A significant drop below the expected theoretical yield, often below 70-80% of the expected value, would be considered low and warrants investigation.

Q2: How do modifications affect the overall synthesis yield?

A2: Modified phosphoramidites can have lower coupling efficiencies compared to standard phosphoramidites due to factors like steric hindrance.[1] Some modifications may also be sensitive to standard synthesis and deprotection conditions, leading to degradation and lower yields.[2] For instance, some fluorescent dyes are not stable under standard ammonium hydroxide deprotection.[3] Additionally, post-synthesis modifications, such as conjugation reactions, can have yields ranging from 10% to nearly quantitative, significantly impacting the final product yield.[1]

Q3: Can the oligonucleotide sequence itself impact the yield?

A3: Yes, certain sequences are more prone to synthesis challenges. For example, G-rich sequences have a tendency to form secondary structures that can hinder the accessibility of the 5'-hydroxyl group for coupling, leading to lower yields.[1]

Troubleshooting Guides

Issue 1: Low Overall Crude Yield

Symptom: The final quantity of the crude oligonucleotide, measured by UV absorbance at 260 nm (OD₂₆₀), is significantly lower than expected.

Possible Causes and Solutions:

  • Inefficient Coupling: This is one of the most common causes of low yield.

    • Reagent Quality: Ensure all phosphoramidites, activators, and solvents are fresh, of high purity, and anhydrous.[4] Moisture is a primary culprit in reducing coupling efficiency.[4]

    • Activator Choice: The choice of activator can significantly impact coupling efficiency, especially for sterically hindered or modified phosphoramidites. Consider using a more potent activator like DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) for challenging couplings.[5][6]

    • Coupling Time: For modified or sterically hindered phosphoramidites, increasing the coupling time can improve efficiency.[7]

    • Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite solution can drive the coupling reaction to completion.

  • Poor Reagent Quality:

    • Moisture Contamination: Use anhydrous solvents and ensure synthesizer lines are dry. High humidity can adversely affect synthesis quality.[1]

    • Degraded Reagents: Phosphoramidites and activators can degrade over time, even when stored under ideal conditions. Use fresh reagents whenever possible.

  • Suboptimal Deprotection:

    • Incomplete Deprotection: Standard deprotection conditions may not be sufficient for complete removal of all protecting groups, especially for some modifications. This can lead to product loss during purification.

    • Degradation of Modifications: Some modifications are sensitive to harsh deprotection conditions. Utilize milder deprotection reagents or protocols when working with sensitive molecules.[2]

  • Inefficient Oxidation/Sulfurization:

    • Incomplete Oxidation: Incomplete conversion of the phosphite triester to a stable phosphate triester can lead to chain cleavage during subsequent acidic deblocking steps.[4]

    • Inefficient Sulfurization (for phosphorothioates): The sulfurization step can be less efficient than oxidation, potentially leading to lower stepwise yields.[4] Ensure the sulfurizing reagent is fresh and the reaction time is adequate.

Issue 2: Presence of n-1 and Other Shortmer Impurities

Symptom: HPLC or gel electrophoresis analysis of the crude product shows a significant population of shorter-than-desired oligonucleotides (failure sequences).

Possible Causes and Solutions:

  • Inefficient Capping: The capping step is crucial for blocking unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.

    • Reagent Quality: Ensure capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.

    • Capping Time: Increasing the capping time can ensure more complete blocking of unreacted sites.

  • Inefficient Coupling: If coupling is inefficient, a larger population of unreacted 5'-hydroxyl groups will be present, and if capping is also incomplete, these will lead to n-1 sequences.

Issue 3: Low Yield of a Specific Modified Oligonucleotide

Symptom: Synthesis of a particular modified oligonucleotide consistently results in low yield, while synthesis of unmodified or other modified oligonucleotides proceeds normally.

Possible Causes and Solutions:

  • Steric Hindrance of the Modification: Bulky modifications can sterically hinder the coupling reaction.

    • Longer Coupling Times: Increase the coupling time for the modified phosphoramidite.

    • Double Coupling: Perform the coupling step twice for the modified base to drive the reaction to completion.

    • Stronger Activator: Use a more reactive activator for the modified phosphoramidite.

  • Instability of the Modification: The modification may be unstable under standard synthesis or deprotection conditions.

    • Milder Reagents: Use milder deblocking acids (e.g., dichloroacetic acid instead of trichloroacetic acid) to prevent degradation of acid-sensitive modifications.

    • Modified Deprotection Protocols: Employ specific deprotection protocols recommended for the particular modification (e.g., using AMA - a mixture of ammonium hydroxide and methylamine - for faster, milder deprotection of certain modifications).[8]

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide [1]

Average Coupling Efficiency (%)Theoretical Maximum Yield (%)
99.586.0
99.074.7
98.564.3
98.054.5
95.021.5
90.04.2

Table 2: Comparison of Deprotection Methods for Sensitive Modifications

ModificationStandard Deprotection (Ammonium Hydroxide, 55°C, 8-16h)Mild Deprotection (e.g., AMA, 65°C, 10 min)Ultra-Mild Deprotection (e.g., K₂CO₃ in Methanol)
Fluorescent Dyes (e.g., FAM, HEX) Potential for degradation, lower yieldImproved yield and purityRecommended for highly sensitive dyes
Amine Modifiers Generally stableFaster, can improve yieldNot typically necessary
Thiol Modifiers StableFasterNot typically necessary
Phosphorothioates StableFasterNot typically necessary
RNA bases (with 2'-TBDMS) Requires extended time for 2'-deprotectionCan be used for base deprotection prior to 2'-deprotectionNot standard for RNA deprotection

Note: The specific conditions and outcomes can vary depending on the exact modification and oligonucleotide sequence. Always consult the manufacturer's recommendations for specific modified phosphoramidites.

Experimental Protocols

Protocol 1: HPLC Analysis of Crude Oligonucleotide Purity

This protocol is for the analysis of crude oligonucleotide purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude oligonucleotide sample, deprotected and desalted

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylammonium acetate (TEAA) buffer, 1.0 M, pH 7.0

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Mobile Phases:

    • Buffer A: 0.1 M TEAA in HPLC-grade water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/50% water.

  • Prepare the Sample: Dissolve the crude oligonucleotide in Buffer A to a final concentration of approximately 0.1-0.5 OD₂₆₀/100 µL.

  • HPLC Setup:

    • Equilibrate the C18 column with 100% Buffer A at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Set the UV detector to monitor absorbance at 260 nm.

  • Injection and Gradient:

    • Inject 20-50 µL of the prepared sample.

    • Run a linear gradient from 0% to 50% Buffer B over 30 minutes.

  • Analysis:

    • The full-length oligonucleotide product should be the major, most retained peak.

    • Shorter failure sequences (n-1, n-2, etc.) will elute earlier.

    • Integrate the peak areas to determine the relative purity of the full-length product.

Protocol 2: Trityl Cation Monitoring for Coupling Efficiency

The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and can be quantified spectrophotometrically to assess the efficiency of the preceding coupling reaction.

Procedure:

  • During each deblocking step of the synthesis, collect the acidic effluent from the synthesis column.

  • Dilute a known aliquot of the collected solution in a fixed volume of acidic solution (e.g., 2% trichloroacetic acid in dichloromethane).

  • Measure the absorbance of the solution at approximately 495 nm.

  • The absorbance is directly proportional to the amount of DMT cation released, which corresponds to the number of molecules that were successfully coupled in the previous cycle. A consistent or gradually decreasing absorbance from cycle to cycle indicates efficient coupling. A sudden drop in absorbance indicates a failure in the corresponding coupling step.

Visualizations

Synthesis Cycle and Troubleshooting Workflow

OligoSynthesisWorkflow cluster_synthesis_cycle Standard Synthesis Cycle cluster_troubleshooting Troubleshooting Low Yield Deblocking Deblocking Coupling Coupling Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles LowYield Low Crude Yield Oxidation->LowYield Low Yield Observed end_product High Yield Product Oxidation->end_product Successful Synthesis CheckCoupling Analyze Coupling Efficiency (Trityl Monitoring / HPLC) LowYield->CheckCoupling CheckReagents Verify Reagent Quality (Freshness, Anhydrous) LowYield->CheckReagents CheckDeprotection Review Deprotection Protocol (Compatibility with Mods) LowYield->CheckDeprotection CheckOxidation Evaluate Oxidation/Sulfurization (Reagent, Time) LowYield->CheckOxidation InefficientCoupling Optimize Coupling: - Increase Time - Use Stronger Activator - Double Couple CheckCoupling->InefficientCoupling Low PoorReagents Replace Reagents: - Fresh Phosphoramidites - Anhydrous Solvents CheckReagents->PoorReagents Poor SuboptimalDeprotection Modify Deprotection: - Use Milder Conditions - Follow Mod-Specific Protocol CheckDeprotection->SuboptimalDeprotection Suboptimal InefficientOxidation Optimize Oxidation: - Fresh Reagent - Increase Time CheckOxidation->InefficientOxidation Inefficient InefficientCoupling->end_product PoorReagents->end_product SuboptimalDeprotection->end_product InefficientOxidation->end_product start Start Synthesis start->Deblocking

Caption: Troubleshooting workflow for low yield in modified oligonucleotide synthesis.

Common Side Reactions Leading to Low Yield

SideReactions cluster_coupling Coupling Step cluster_side_reactions Side Reactions ActivatedAmidite Activated Phosphoramidite GrowingChain Growing Oligo Chain (5'-OH) ActivatedAmidite->GrowingChain Desired Coupling Water Water (Moisture) ActivatedAmidite->Water Undesired Reaction UncappedChain Uncapped n-1 Chain (from previous cycle) ActivatedAmidite->UncappedChain Undesired Coupling Depurination Depurination (Acidic Deblocking) GrowingChain->Depurination During Deblocking Hydrolysis Hydrolysis of Activated Amidite Water->Hydrolysis LowerYield Lower Overall Yield Hydrolysis->LowerYield Reduces Available Amidite N_minus_1_Coupling Coupling to n-1 Chain UncappedChain->N_minus_1_Coupling N_minus_1_Coupling->LowerYield Forms Impurities ChainCleavage Chain Cleavage at Abasic Site Depurination->ChainCleavage ChainCleavage->LowerYield Reduces Full-Length Product

Caption: Common side reactions in oligonucleotide synthesis that contribute to low yield.

References

Deprotection methods for oligonucleotides with 2'-MOE modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the standard deprotection method for 2'-MOE oligonucleotides?

A1: Oligonucleotides containing 2'-MOE modifications are generally robust and can be deprotected using standard conditions similar to those for DNA oligonucleotides.[1][2] A common and effective method is treatment with a mixture of aqueous ammonium hydroxide and methylamine (AMA), typically in a 1:1 ratio, at an elevated temperature. For example, incubation at 65°C for 15 minutes is a widely used protocol for cleavage from the solid support and removal of base protecting groups.[3]

Q2: Are 2'-MOE modifications sensitive to standard deprotection reagents?

A2: The 2'-MOE group itself is stable under the basic conditions used for standard oligonucleotide deprotection.[4] Unlike 2'-hydroxyl groups in RNA which require a separate deprotection step (e.g., removal of a silyl protecting group), the 2'-MOE modification does not require an additional deprotection step.[1][2] The primary considerations for deprotection will be the sensitivity of other components in the oligonucleotide, such as the nucleobase protecting groups, any dye labels, or the phosphodiester/phosphorothioate backbone.[5][6]

Q3: My 2'-MOE oligonucleotide shows low biological activity after deprotection. What could be the cause?

A3: Low biological activity can stem from incomplete deprotection.[7] Residual protecting groups on the nucleobases can interfere with proper hybridization to the target RNA. It is crucial to ensure that the deprotection conditions (time, temperature, and reagent concentration) are sufficient for complete removal of all protecting groups. Analysis by mass spectrometry is recommended to confirm the correct mass of the final product and identify any incomplete deprotection.

Q4: Can I use ammonium hydroxide alone for the deprotection of 2'-MOE oligonucleotides?

A4: Yes, concentrated ammonium hydroxide can be used for the deprotection of 2'-MOE oligonucleotides. However, this is a more traditional and slower method compared to AMA.[2][8] Deprotection with ammonium hydroxide typically requires longer incubation times (e.g., overnight) at elevated temperatures (e.g., 55°C).[9] It is critical to use fresh, high-quality ammonium hydroxide, as aged solutions will have a lower concentration of ammonia gas, leading to incomplete deprotection.[1][2]

Q5: How does the presence of a phosphorothioate (PS) backbone affect the deprotection of 2'-MOE oligonucleotides?

A5: 2'-MOE oligonucleotides are often synthesized with a phosphorothioate (PS) backbone to enhance nuclease resistance.[10][11] The PS backbone is generally stable to the basic conditions of deprotection. The deprotection protocols for 2'-MOE oligonucleotides with PS backbones are the same as for those with standard phosphodiester (PO) backbones.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple peaks or a broad peak on HPLC analysis after deprotection Incomplete removal of base protecting groups (e.g., isobutyryl-dG, benzoyl-dC, benzoyl-dA).[7]- Verify the freshness and concentration of your deprotection solution (e.g., AMA or ammonium hydroxide).[1][2]- Increase the deprotection time or temperature according to the recommendations for your specific protecting groups.[9]- Ensure the solid support is fully submerged in the deprotection solution.
Mass spectrometry shows a higher mass than expected One or more protecting groups are still attached to the oligonucleotide.- Re-treat the oligonucleotide with fresh deprotection solution for an extended period.- Confirm that the correct deprotection protocol for the specific nucleobase protecting groups used in the synthesis was followed.
Loss of product during post-deprotection workup If using a DMT-on purification strategy, the DMT group may be prematurely cleaved by acidic conditions that can arise during evaporation of the deprotection solution.[2]- Avoid heating during vacuum concentration of the deprotection solution.[2]- For DMT-on purification, proceed directly to the purification step without evaporating the deprotection solution where possible.[2]
Formation of adducts (unexpected mass additions) Transamination of N4-benzoyl cytidine can occur with certain deprotection reagents like ethylenediamine (EDA), which is sometimes used for sensitive methylphosphonate backbones.[7]- For 2'-MOE oligonucleotides, stick to standard deprotection reagents like AMA or ammonium hydroxide, which are less prone to causing such side reactions.
Degradation of the oligonucleotide (lower molecular weight species observed) The oligonucleotide may contain base-labile modifications that are not compatible with standard deprotection conditions.[5]- Review all modifications in your oligonucleotide sequence. If any are known to be base-sensitive, switch to a milder deprotection method (e.g., potassium carbonate in methanol for UltraMild protecting groups).[6][8]

Experimental Protocols

Standard Deprotection Protocol for 2'-MOE Oligonucleotides using AMA

This protocol is suitable for most 2'-MOE oligonucleotides, including those with phosphorothioate backbones.

  • Preparation of AMA solution: Prepare a 1:1 (v/v) mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.[3]

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

    • Add 1 mL of the chilled AMA solution to the vial.

    • Seal the vial tightly and incubate at 65°C for 15 minutes in a heating block or oven.[3]

  • Cooling and Recovery:

    • After incubation, cool the vial on ice for 10 minutes.[3]

    • Using a syringe, carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Drying:

    • Dry the oligonucleotide solution using a vacuum concentrator.

Alternative Deprotection Protocol using Ammonium Hydroxide

This protocol is a more traditional method and can be used if methylamine is not available.

  • Cleavage and Deprotection:

    • Place the solid support in a 2 mL screw-cap vial.

    • Add 1 mL of fresh, concentrated (28-30%) ammonium hydroxide.

    • Seal the vial tightly and incubate at 55°C for 16 hours.[9]

  • Recovery and Drying:

    • Cool the vial to room temperature.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Deprotection Workflow and Troubleshooting Logic

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Troubleshooting synthesis_complete Synthesized 2'-MOE Oligo (on solid support, fully protected) choose_reagent Choose Deprotection Reagent synthesis_complete->choose_reagent ama AMA (NH4OH/MeNH2) choose_reagent->ama Fast nh4oh Conc. NH4OH choose_reagent->nh4oh Standard deprotect_conditions Incubate: - AMA: 65°C, 15 min - NH4OH: 55°C, 16 hr ama->deprotect_conditions nh4oh->deprotect_conditions analysis Analyze by HPLC & Mass Spec deprotect_conditions->analysis check_purity Is Purity/Mass Correct? analysis->check_purity incomplete_deprotection Incomplete Deprotection check_purity->incomplete_deprotection No success Deprotection Successful check_purity->success Yes troubleshoot Troubleshoot: - Check reagent freshness - Increase time/temp - Re-treat sample incomplete_deprotection->troubleshoot troubleshoot->deprotect_conditions Re-run Deprotection

Caption: Workflow for deprotection and analysis of 2'-MOE oligonucleotides.

Decision Tree for Deprotection Method Selection

Deprotection_Decision_Tree start Start: Oligo contains 2'-MOE modifications sensitive_mods Are other base-labile modifications present (e.g., certain dyes)? start->sensitive_mods speed Is rapid deprotection required? sensitive_mods->speed No ultramild Use UltraMild monomers and deprotect with K2CO3/MeOH sensitive_mods->ultramild Yes ama Use AMA (NH4OH/MeNH2) 10-15 min at 65°C speed->ama Yes nh4oh Use conc. NH4OH 8-16 hours at 55°C speed->nh4oh No

Caption: Decision tree for selecting a deprotection method for 2'-MOE oligos.

References

Impact of reagent purity on 2'-MOE phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of reagent purity on 2'-O-Methoxyethyl (2'-MOE) phosphoramidite coupling, including troubleshooting guides and frequently asked questions to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is reagent purity so critical for 2'-MOE oligonucleotide synthesis?

A1: The chemical synthesis of oligonucleotides is a repetitive process involving four key steps per cycle: detritylation, coupling, capping, and oxidation.[1][2] Because these cycles are repeated many times to build the desired sequence, even minor impurities in the phosphoramidites or other reagents can accumulate, significantly impacting the quality and yield of the final product.[1] A small decrease in coupling efficiency at each step can lead to a dramatic reduction in the overall yield of the full-length oligonucleotide (FLP).[3][4][5]

Q2: What are the most common types of impurities in 2'-MOE phosphoramidites?

A2: Phosphoramidite impurities are broadly classified based on their reactivity and potential impact on the final oligonucleotide. The main categories include:

  • Reactive, Critical Impurities: These are the most detrimental as they can be incorporated into the oligonucleotide chain during synthesis and are difficult to separate from the final product.[1][6] An example is a regioisomeric impurity, such as a 3'-DMT-5'-amidite ("reverse amidite"), which can lead to errors in chain elongation.[6][7]

  • Reactive, Non-critical Impurities: These impurities may get incorporated into the oligonucleotide but result in a product that is easily detectable and separable from the desired full-length sequence.[1]

  • Non-reactive Impurities: These are generally less harmful as they do not participate in the coupling reaction.

Additionally, the presence of water is a major concern as it reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4]

Q3: How does low phosphoramidite purity affect the final product?

A3: Low purity can lead to several undesirable outcomes:

  • Reduced Coupling Efficiency: This is the most immediate effect, leading to a lower yield of the full-length product.[4][5]

  • Increased Deletion Sequences: When a phosphoramidite fails to couple, the unreacted 5'-hydroxyl group is capped to prevent it from reacting in subsequent cycles.[2][5] This results in an accumulation of shorter, "n-1" or truncated sequences that must be removed during purification.

  • Formation of Side Products: Certain reactive impurities can lead to the formation of modified oligonucleotides with undesirable properties, which may be difficult to remove.[1]

  • Difficult Purification: A poor-quality synthesis with many failure sequences and side products makes it challenging to purify the target oligonucleotide to a high purity level, further reducing the final yield.[3]

Q4: What are the recommended purity levels for 2'-MOE phosphoramidites and other reagents?

A4: For therapeutic and other high-stakes applications, stringent quality control is essential.[8][9] While specifications can vary by manufacturer, high-quality phosphoramidites generally meet the standards outlined in the table below. Acetonitrile (ACN), the primary solvent, must be truly anhydrous.[4]

Quantitative Data Summary

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide

Average Coupling EfficiencyTheoretical Yield of Full-Length Product (30-mer)
99.5%86.0%
99.0%74.5%[3]
98.5%64.0%
98.0%54.5%[3]
95.0%21.5%

Data calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings). For a 30-mer, there are 29 coupling steps.

Table 2: Typical Quality Control Specifications for 2'-MOE Phosphoramidites

TestMethodSpecification
PurityRP-HPLC (area %)≥ 98.0%[10][11]
P(III) Content³¹P NMR≥ 98.0%[10]
Any Single ImpurityRP-HPLC≤ 0.7%[10]
Water ContentKarl Fischer Titration≤ 0.2%[10]
IdentityMass Spectrometry (MS)Conforms to Theoretical Mass ± 2 Da[10]
Structure Confirmation¹H NMRConforms to Structure[10]

Visual Guides and Workflows

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation Step 1: Detritylation Coupling Step 2: Coupling Detritylation->Coupling Add Amidite & Activator Capping Step 3: Capping Coupling->Capping Block Failures Oxidation Step 4: Oxidation Capping->Oxidation Stabilize Linkage Oxidation->Detritylation Start Next Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Impurity_Classification Total Phosphoramidite Impurities Reactive Reactive Total->Reactive NonReactive Non-Reactive / Uncritical Total->NonReactive Critical Reactive & Critical (Propagates, hard to separate) Reactive->Critical NonCritical Reactive & Uncritical (Propagates, easy to separate) Reactive->NonCritical

Caption: Classification of impurities in oligonucleotide synthesis reagents.

Troubleshooting Guide

Problem: Low Coupling Efficiency

This is one of the most common issues in oligonucleotide synthesis. Follow this workflow to diagnose and resolve the problem.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Q_Reagents Are phosphoramidites and activator freshly prepared? Start->Q_Reagents A_Reagents_No Action: Use fresh reagents. Dissolve amidites in anhydrous ACN immediately before use. Q_Reagents->A_Reagents_No No Q_ACN Is the acetonitrile (ACN) anhydrous (<15 ppm water)? Q_Reagents->Q_ACN Yes A_Reagents_No->Q_ACN A_ACN_No Action: Replace ACN with a new, septa-sealed bottle of anhydrous grade. Install in-line gas dryers. Q_ACN->A_ACN_No No Q_CouplingTime Is the coupling time sufficient for 2'-MOE monomers? Q_ACN->Q_CouplingTime Yes A_ACN_No->Q_CouplingTime A_CouplingTime_No Action: Increase coupling time. A 6-minute coupling time is recommended for 2'-MOE. Q_CouplingTime->A_CouplingTime_No No Q_System Is the synthesizer fluidics system free of leaks and moisture? Q_CouplingTime->Q_System Yes A_CouplingTime_No->Q_System A_System_No Action: Perform system maintenance. Check for leaks and ensure all fittings are tight. Q_System->A_System_No No End Problem Resolved / Further Diagnostics Needed Q_System->End Yes A_System_No->End

Caption: Troubleshooting workflow for low coupling efficiency in synthesis.

Experimental Protocols

Protocol 1: Assessing Phosphoramidite Purity by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for evaluating the purity of 2'-MOE phosphoramidite raw materials.

  • Objective: To determine the purity of a phosphoramidite sample and identify potential impurities.[11]

  • Materials:

    • Phosphoramidite sample

    • Anhydrous acetonitrile (ACN) for DNA synthesis (<10 ppm water)[8]

    • Triethylamine (TEA)

    • RP-HPLC system with a UV detector

    • C18 column suitable for oligonucleotide analysis

  • Procedure:

    • Sample Preparation:

      • Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

      • Prepare a stock solution of the phosphoramidite at 1 mg/mL in a diluent of 0.01% (v/v) TEA in anhydrous ACN.[8]

      • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent. Prepare samples fresh before each use.[8]

    • Chromatographic Conditions (General Example):

      • Column: C18, e.g., 2.1 x 50 mm, 1.7 µm particle size

      • Mobile Phase A: Water with an ion-pairing agent (e.g., TEAA)

      • Mobile Phase B: Acetonitrile

      • Flow Rate: ~0.3 mL/min

      • Gradient: A linear gradient appropriate for separating the phosphoramidite from its impurities.

      • Detection: UV absorbance at a suitable wavelength (e.g., 260 nm).

      • Column Temperature: 30-40 °C

    • Analysis:

      • Inject the prepared sample onto the HPLC system.

      • The phosphoramidite will typically appear as two peaks representing the two diastereomers at the chiral phosphorus center.[7][11]

      • Integrate the area of all peaks in the chromatogram.

      • Calculate the purity as the area of the main product peaks (sum of the two diastereomers) divided by the total area of all peaks, expressed as a percentage.[11]

Protocol 2: Anhydrous Preparation of Phosphoramidite Solutions for Synthesis

This protocol minimizes moisture exposure when preparing phosphoramidites for use on a DNA/RNA synthesizer.

  • Objective: To dissolve phosphoramidites under anhydrous conditions to prevent degradation and ensure high coupling efficiency.[4]

  • Materials:

    • Phosphoramidite vial (pre-weighed)

    • New, septa-sealed bottle of anhydrous acetonitrile (ACN)[4]

    • Dry, argon or nitrogen-flushed syringe

  • Procedure:

    • Allow the phosphoramidite vial and the ACN bottle to warm to room temperature before use.

    • Using a clean, dry syringe, pierce the septum of the ACN bottle and draw the required volume of solvent.

    • Carefully uncap the phosphoramidite vial, minimizing exposure to ambient air.

    • Quickly dispense the ACN into the phosphoramidite vial.

    • Immediately recap the vial and gently swirl until the solid is completely dissolved.

    • Install the vial on the synthesizer without delay. For any new or modified reagent where water is a concern, pre-treatment with 3 Å molecular sieves for two days can be a viable solution to remove residual moisture.[12]

References

Technical Support Center: Managing Steric Hindrance with Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with sterically hindered phosphoramidites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve high-quality synthesis results.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of oligonucleotide synthesis, and why is it a concern with modified phosphoramidites?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In oligonucleotide synthesis, the phosphoramidite coupling step involves the nucleophilic attack of a 5'-hydroxyl group on an activated phosphoramidite. Modified phosphoramidites often feature bulky protecting groups (e.g., 2'-O-tert-butyldimethylsilyl (TBDMS) in RNA synthesis) or are inherently large molecules themselves (e.g., Locked Nucleic Acids, LNAs). This increased size can physically impede the approach of the reacting molecules, leading to incomplete or failed coupling reactions. This results in lower yields of the desired full-length oligonucleotide and an increase in truncated sequences.[1]

Q2: How do I know if steric hindrance is causing low coupling efficiency in my synthesis?

A2: Low coupling efficiency is the primary indicator of steric hindrance issues. This can be observed through:

  • Low Trityl Yield: A significant drop in the intensity of the orange color during the detritylation step, as measured by a trityl cation assay, suggests fewer couplings in the preceding cycle.[2]

  • High n-1 Impurities: Analysis of the crude product by HPLC or mass spectrometry showing a high proportion of sequences that are one nucleotide shorter than the target length (n-1) points to coupling failure at a specific position.

  • Overall Low Yield of Full-Length Product: A diminished final yield of the desired oligonucleotide is a common consequence of repeated coupling inefficiencies.[3]

Q3: Which activator should I choose for a sterically demanding phosphoramidite?

A3: The choice of activator is critical for overcoming steric hindrance. While 1H-Tetrazole is a standard activator, more potent options are often necessary for bulky monomers.[4]

  • 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic than 1H-Tetrazole and are often recommended for RNA synthesis and other sterically hindered phosphoramidites.[4]

  • 4,5-Dicyanoimidazole (DCI) is a highly effective, nucleophilic activator that can significantly reduce coupling times, even for bulky amidites.[5][6][7][8] It is also highly soluble in acetonitrile, allowing for higher effective concentrations.[5][6][7][8]

Q4: Can I simply extend the coupling time to overcome steric hindrance?

A4: Yes, extending the coupling time is a common and effective strategy to improve the coupling efficiency of sterically hindered phosphoramidites.[9][] For standard DNA synthesis, a coupling time of 30 seconds is typical, but for bulky modifications like LNAs or 2'-O-TBDMS protected RNA monomers, times may need to be extended to several minutes.[9][11] However, excessively long coupling times can potentially lead to side reactions, so optimization is key.

Q5: What is "double coupling," and when should I use it?

A5: Double coupling is a technique where the coupling step is performed twice for the same monomer addition before proceeding to the next cycle.[12][13] This provides a second opportunity for the reaction to go to completion, significantly reducing the amount of unreacted 5'-hydroxyl groups. It is particularly useful for overcoming the low reactivity of sterically demanding phosphoramidites or for difficult coupling steps within a sequence. The process involves a first coupling, an oxidation step, and then a second coupling followed by oxidation.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with modified phosphoramidites.

Issue 1: Consistently Low Coupling Efficiency with a Specific Modified Phosphoramidite

Potential Cause Recommended Solution
Insufficient Activator Strength Switch to a more potent activator. For example, if you are using 1H-Tetrazole, consider using ETT, BTT, or DCI.[4]
Inadequate Coupling Time Increase the coupling time for the specific modified phosphoramidite. Start by doubling the standard time and optimize from there. For example, for LNA phosphoramidites, a coupling time of 180-250 seconds is recommended.[9]
Steric Hindrance from Solid Support For long oligonucleotides, the growing chains can create a crowded environment on the solid support, impeding reagent access.[14] Consider using a support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) or a lower loading density.[14]
Poor Quality or Degraded Phosphoramidite/Activator Ensure that all reagents are fresh, of high purity, and stored under anhydrous conditions.[2] The presence of moisture is a primary cause of low coupling efficiency.[2][14]

Issue 2: A Sudden Drop in Coupling Efficiency at a Specific Point in the Sequence

Potential Cause Recommended Solution
Sequence-Dependent Secondary Structures The growing oligonucleotide may be forming secondary structures (e.g., hairpins) that block the 5'-hydroxyl group. Try using a higher synthesis temperature or incorporating a co-solvent to disrupt these structures.[]
Difficult Coupling of a Bulky Monomer Implement a "double coupling" protocol for the specific sterically hindered phosphoramidite to ensure the reaction goes to completion.[12][13]
Reagent Depletion For longer syntheses, ensure that the volume of phosphoramidite and activator solutions is sufficient for the entire run.

Data Presentation: Activator and Coupling Time Recommendations

The following tables summarize key quantitative data for managing steric hindrance.

Table 1: Comparison of Common Activators

ActivatorTypical ConcentrationpKaKey Characteristics & Recommended Use
1H-Tetrazole 0.45 M4.9Standard activator for DNA synthesis; may be insufficient for sterically hindered monomers.[4][15]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M4.3More acidic than 1H-Tetrazole; good for RNA synthesis and general purpose use.[4][15]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.3 M4.1More acidic than ETT; often considered the best choice for RNA synthesis.[4][15]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 M5.2Less acidic but more nucleophilic, leading to faster coupling; highly soluble and recommended for bulky monomers and large-scale synthesis.[5][6][7][8][15]

Table 2: Recommended Coupling Times for Modified Phosphoramidites

Phosphoramidite TypeExample ModificationRecommended Minimum Coupling TimeNotes
Standard Deoxyribonucleosides dA, dC, dG, dT30 secondsStandard protocol.[16]
Ribonucleosides (2'-O-TBDMS) rA, rC, rG, rU3 - 12 minutesThe bulky TBDMS group significantly increases steric hindrance. Coupling time depends on the activator used.[1][11]
Locked Nucleic Acids (LNA) LNA-A, C, G, T180 - 250 secondsThe bicyclic structure is sterically demanding.[9]
Other Bulky Modifications Dyes, Linkers, etc.5 - 15 minutesHighly variable depending on the specific modification; requires empirical optimization.

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Monomer

This protocol is designed for an automated DNA/RNA synthesizer and should be implemented for a single, challenging coupling step.

  • First Coupling:

    • Deliver the activator solution (e.g., 0.25 M ETT) to the synthesis column.

    • Deliver the sterically hindered phosphoramidite solution.

    • Allow the coupling reaction to proceed for the optimized extended coupling time (e.g., 5-10 minutes).

    • Wash the column with acetonitrile.

  • First Oxidation:

    • Deliver the oxidizing solution (typically iodine and water in pyridine/THF) to the column to convert the phosphite triester to the stable phosphate triester.

    • Wash the column with acetonitrile.

  • Second Coupling:

    • Repeat step 1: Deliver the activator solution followed by the same phosphoramidite solution.

    • Allow the second coupling reaction to proceed for the same extended duration.

    • Wash the column with acetonitrile.

  • Capping:

    • Deliver the capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) to acetylate any remaining unreacted 5'-hydroxyl groups.

    • Wash the column with acetonitrile.

  • Second Oxidation:

    • Deliver the oxidizing solution to the column.

    • Wash the column with acetonitrile.

  • Proceed to the Next Cycle:

    • Continue with the detritylation step for the next monomer addition.

Protocol 2: Trityl Cation Assay for Quantifying Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[2]

  • Collection: After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) as it elutes from the synthesis column. This solution will contain the orange DMT cation.

  • Dilution: Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Measurement: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the coupling efficiency by comparing the absorbance value to the value from the previous cycle. A stable absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop indicates a coupling problem in the last cycle.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_reagents Reagents Start Start (5'-DMT on) Deblocking 1. Deblocking (Detritylation) Start->Deblocking TCA/DCA Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation Capping->Oxidation Block Unreacted 5'-OH Next_Cycle Next Cycle Oxidation->Next_Cycle Stable Phosphate Triester Phosphoramidite Phosphoramidite + Activator Phosphoramidite->Coupling Capping_Reagents Acetic Anhydride + NMI Capping_Reagents->Capping Oxidizer Iodine/Water Oxidizer->Oxidation

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Coupling Start Low Coupling Efficiency Detected Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Replace_Reagents Replace phosphoramidites, activator, and solvents. Check_Reagents->Replace_Reagents No Check_Activator Is the activator strong enough? Check_Reagents->Check_Activator Yes Re_evaluate Re-evaluate Synthesis Replace_Reagents->Re_evaluate Use_Stronger_Activator Switch to ETT, BTT, or DCI. Check_Activator->Use_Stronger_Activator No Check_Coupling_Time Is coupling time sufficient? Check_Activator->Check_Coupling_Time Yes Use_Stronger_Activator->Re_evaluate Extend_Time Increase coupling time (e.g., 2-4x). Check_Coupling_Time->Extend_Time No Use_Double_Coupling Implement a double coupling protocol. Check_Coupling_Time->Use_Double_Coupling Yes, but still low Extend_Time->Re_evaluate Use_Double_Coupling->Re_evaluate

Caption: A troubleshooting workflow for diagnosing and resolving low coupling efficiency.

Activator_Mechanism Phosphoramidite Phosphoramidite (P-NR2) Protonation Protonation of Nitrogen Phosphoramidite->Protonation Activator Activator (e.g., Tetrazole) Activator->Protonation Activated_Intermediate Activated Intermediate (e.g., Tetrazolide) Protonation->Activated_Intermediate Displacement of HNR2 Coupling Coupling Reaction Activated_Intermediate->Coupling Nucleophile 5'-OH of Growing Chain Nucleophile->Coupling Product Phosphite Triester Linkage Coupling->Product

Caption: The general mechanism of phosphoramidite activation and coupling.

References

Technical Support Center: Synthesis of Long 2'-MOE Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are 2'-MOE modified oligonucleotides and why are they used?

A1: 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides are synthetic nucleic acid analogs where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxyethyl group.[1] This modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[1] The primary benefits of the 2'-MOE modification include:

  • Enhanced Nuclease Resistance: It significantly increases the oligonucleotide's stability against degradation by cellular enzymes, prolonging its therapeutic effect.[2][3][4]

  • High Binding Affinity: 2'-MOE modifications promote an A-form RNA-like duplex structure, leading to a higher binding affinity and specificity for the target RNA sequence.[2][5]

  • Favorable Pharmacokinetic Properties: The modification contributes to improved absorption and distribution in vivo.[1]

  • Reduced Toxicity: Compared to some other modifications, 2'-MOE oligonucleotides generally exhibit a good toxicity profile.[2]

These properties have made 2'-MOE a widely used modification in FDA-approved ASO drugs like Kynamro (Mipomirsen) and Tegsedi (Inotersen).[2]

Q2: What are the main challenges in synthesizing long 2'-MOE modified oligonucleotides?

A2: Synthesizing long oligonucleotides (>75 nucleotides) presents several challenges that are amplified when incorporating 2'-MOE modifications.[6] Key difficulties include:

  • Maintaining High Coupling Efficiency: Achieving near-perfect coupling efficiency at every synthesis step is critical. A small drop in efficiency (e.g., from 99.5% to 98%) results in a dramatic decrease in the yield of the full-length product for a long sequence.[6][7]

  • Increased Impurity Profile: The extended synthesis process increases the probability of generating impurities such as truncated (n-1) and deleted sequences, which are often difficult to separate from the target oligonucleotide.[8][9]

  • Purification Complexity: As the length of the oligonucleotide increases, the physical and chemical differences between the full-length product and failure sequences diminish, making purification by standard methods like HPLC more challenging.[6]

  • Solid Support Limitations: The pores of the solid support can become clogged with the growing oligonucleotide chains, hindering reagent access and reducing reaction efficiency in later cycles.[6]

Q3: What are the common impurities generated during 2'-MOE oligonucleotide synthesis?

A3: Impurities in oligonucleotide synthesis can arise from starting materials or as by-products of the manufacturing process.[10] Common impurities include:

  • Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.[11]

  • Deleted Sequences: Full-length oligonucleotides missing one or more internal bases.

  • Phosphoramidite-Related Impurities: Impurities in the 2'-MOE phosphoramidite starting material, such as regioisomers (e.g., 3',5'-switch) or other 2'-O-alkyl impurities, can be incorporated into the final product.[12][13]

  • By-products from Deprotection: Incomplete or inefficient removal of protecting groups can lead to modified bases. Additionally, side reactions like the N3-cyanoethylation of thymidine can occur during ammonia deprotection.[6]

Troubleshooting Guide

Low Yield of Full-Length Product

Q: My final yield of the long 2'-MOE oligonucleotide is very low. What are the potential causes and how can I troubleshoot this?

A: Low yield is most often a consequence of suboptimal coupling efficiency throughout the synthesis. Even a minor, consistent drop in efficiency will drastically reduce the amount of full-length product for long oligos.[6]

Troubleshooting Steps:

  • Verify Reagent Quality and Water Content:

    • Moisture is Critical: The primary obstacle to high coupling efficiency is moisture. Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[6]

    • Action: Ensure all reagents, especially the acetonitrile (ACN) wash solvent and phosphoramidite diluent, are anhydrous. Use in-line drying filters for the argon or helium gas supply.[6] Consider treating phosphoramidite solutions with 3 Å molecular sieves to remove trace amounts of water.[14]

  • Optimize Coupling Step Parameters:

    • Activator Choice: The choice of activator can influence coupling efficiency and side reactions. For long syntheses, avoid strongly acidic activators that can cause premature detritylation. DCI (4,5-Dicyanoimidazole) is often a good choice due to its activating strength and less acidic nature.[6]

    • Coupling Time: For sterically hindered 2'-MOE phosphoramidites, a longer coupling time may be necessary to achieve high efficiency. A coupling time of 6 minutes is a recommended starting point for 2'-MOE reagents.[2]

  • Assess Solid Support Performance:

    • Pore Size: For very long oligonucleotides (>100 bases), standard CPG (Controlled Pore Glass) supports with 500-1000 Å pores may become clogged.[6]

    • Action: Switch to a support with a larger pore size (e.g., 2000 Å) to improve reagent diffusion and maintain high coupling efficiency in later synthesis cycles.[6]

  • Ensure Efficient Capping:

    • Importance of Capping: A highly efficient capping step is crucial to block unreacted 5'-hydroxyl groups and prevent the formation of n-1 deletion impurities. These impurities are particularly difficult to remove during purification.[6]

    • Action: Verify the freshness and concentration of your capping reagents (Cap A and Cap B).

G start Low Coupling Efficiency Detected check_water Check for Moisture in Reagents/System start->check_water check_amidite Verify Phosphoramidite Quality & Concentration check_water->check_amidite System is Dry solution_dry Use Anhydrous Solvents & Drying Filters check_water->solution_dry Moisture Found check_activator Assess Activator Performance check_amidite->check_activator Amidite OK solution_amidite Use Fresh Amidite & Check Formulation check_amidite->solution_amidite Degradation Found check_time Optimize Coupling Time & Conditions check_activator->check_time Activator OK solution_activator Switch Activator (e.g., to DCI) check_activator->solution_activator Suboptimal check_support Evaluate Solid Support (Pore Size) check_time->check_support Time Optimized solution_time Increase Coupling Time (e.g., 6 min for 2'-MOE) check_time->solution_time Inefficient solution_support Use Larger Pore Size Support (>1000Å) check_support->solution_support Pores Clogged

Low Purity / Presence of Impurities

Q: My purified product shows significant impurities, especially peaks close to the main product in HPLC analysis. How can I improve purity?

A: Achieving high purity for long oligos is challenging due to the co-elution of structurally similar impurities. The strategy involves both optimizing the synthesis to minimize impurity formation and refining the purification protocol.

Troubleshooting Steps:

  • Minimize Impurity Formation During Synthesis:

    • Improve Capping Efficiency: As noted above, inefficient capping is a major source of hard-to-remove n-1 impurities.[6]

    • Deprotection Conditions: Use appropriate deprotection methods to avoid side reactions. For example, using AMA (a mixture of ammonium hydroxide and methylamine) can minimize N3-cyanoethylation of thymidine compared to using ammonium hydroxide alone.[6][15] Ensure deprotection is carried to completion to remove all base-protecting groups.[15]

  • Optimize Deprotection and Cleavage:

    • Complete Cleavage: Ensure the oligonucleotide is fully cleaved from the solid support. Incomplete cleavage reduces yield and can complicate purification. Standard conditions often involve concentrated ammonium hydroxide or AMA for several hours.[15][16]

    • Gentle Conditions for Sensitive Oligos: If the oligonucleotide contains sensitive modifications, harsh deprotection conditions can cause degradation. Milder, multi-step deprotection protocols may be necessary.[17]

  • Refine the Purification Strategy:

    • Method Selection: Ion-pair reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX) are the most common high-resolution purification methods.[18]

      • IP-RP-HPLC: Separates based on hydrophobicity. It is effective for "Trityl-on" purification, where the full-length product retains the hydrophobic DMT group, allowing for good separation from failure sequences.[11]

      • AEX: Separates based on charge (i.e., the number of phosphate groups). It can be effective for resolving sequences of different lengths but may be limited for oligonucleotides longer than 40 bases due to decreased resolution.[11]

    • Optimize HPLC Conditions:

      • For IP-RP-HPLC, the choice of the ion-pairing reagent and its concentration is critical. More hydrophobic alkylamines (e.g., hexylamine) can enhance retention and resolution, which is particularly useful for long, modified oligonucleotides.

      • Adjusting the gradient slope, temperature, and flow rate can significantly improve the separation of the target product from closely eluting impurities.

G cluster_params Synthesis Parameters cluster_quality Product Quality Attributes P1 Reagent Purity (Anhydrous) Q1 Yield of Full-Length Product P1->Q1 Directly Impacts P2 Coupling Time & Activator P2->Q1 Major Factor Q2 Purity (vs. n-1, deletions) P2->Q2 Affects Side Reactions P3 Capping Efficiency P3->Q2 Critical For P4 Support Pore Size P4->Q1 Affects Late Cycles P5 Deprotection Conditions Q3 Sequence Integrity P5->Q3 Prevents Side Reactions

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 98.0%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 99.5%
20-mer66.8%81.8%90.5%
50-mer36.4%60.5%77.9%
80-mer19.9%44.9%67.0%
100-mer13.3%36.6%60.6%
120-mer8.9%30.0%54.9%
Data derived from the theoretical yield calculation: Yield = (Coupling Efficiency)^(n-1), where n is the number of couplings. This table illustrates the critical importance of maintaining high coupling efficiency for the synthesis of long oligonucleotides.[6]

Table 2: Comparison of Common Deprotection Reagents

ReagentConditionsAdvantagesDisadvantages
Ammonium Hydroxide 8-16 hours at 55°CTraditional, well-established method.[15][16]Slow; can cause side reactions like N3-cyanoethylation of thymidine on long oligos.[6][16]
AMA (Ammonium Hydroxide / Methylamine 1:1)5-10 minutes at 65°CVery fast deprotection ("UltraFAST").[15][16] Reduces acrylonitrile-related side reactions.[6]Requires use of acetyl-protected dC (dC-Ac) to avoid base modification.[15]
DBU (1,8-Diazabicycloundec-7-ene)~15 minutes at room temp.Used for specific applications, such as removing 2-cyanoethyl phosphate protecting groups under mild conditions.[17]Part of a multi-step deprotection strategy; not a universal single reagent.[17]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle for 2'-MOE Oligonucleotides

This protocol outlines the standard steps on an automated DNA/RNA synthesizer, with specific recommendations for 2'-MOE incorporation.

  • Step 1: Detritylation (Deblocking)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The 5'-Dimethoxytrityl (DMT) group is removed from the support-bound oligonucleotide to free the 5'-hydroxyl group for the next coupling step.

    • Note: Incomplete detritylation leads to deletion mutations.

  • Step 2: Coupling

    • Reagents: 2'-MOE phosphoramidite monomer, Activator (e.g., 0.25 M DCI in ACN).

    • Procedure: The activated 2'-MOE phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain.

    • Key Parameter: A coupling time of at least 6 minutes is recommended for 2'-MOE monomers to ensure high efficiency.[2] The system must be kept strictly anhydrous.[6]

  • Step 3: Capping

    • Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from reacting in subsequent cycles, which would result in n-1 deletion impurities.[6]

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

G cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing s1 1. Detritylation (Remove 5'-DMT group) s2 2. Coupling (Add 2'-MOE amidite) s1->s2 s3 3. Capping (Block failure sequences) s2->s3 s4 4. Oxidation (Stabilize phosphate linkage) s3->s4 s5 Repeat Cycle (n) times s4->s5 s5->s1 Next Cycle d1 Cleavage & Deprotection (e.g., AMA treatment) s5->d1 Synthesis Complete d2 Purification (e.g., IP-RP-HPLC) d1->d2 d3 Analysis & QC (LC-MS, CGE) d2->d3 d4 Final Product d3->d4

Protocol 2: Cleavage and Deprotection using AMA

This protocol is for the rapid cleavage from the support and removal of base/phosphate protecting groups.

  • Preparation:

    • Prepare the AMA reagent by mixing one volume of aqueous Ammonium Hydroxide (28-30%) with one volume of aqueous Methylamine (40%).

    • Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage from Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a pressure-resistant vial.

    • Add the AMA reagent to the support (typically 1-2 mL for a 1 µmol synthesis).

    • Seal the vial tightly and let it stand at room temperature for 10 minutes to cleave the oligonucleotide from the support.

  • Deprotection:

    • Place the sealed vial in a heating block or oven set to 65°C for 10-15 minutes to complete the deprotection of the nucleobases.

  • Work-up:

    • Cool the vial to room temperature.

    • Carefully open the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Rinse the support with water or a mild buffer and combine the washes with the supernatant.

    • Evaporate the solution to dryness using a vacuum concentrator.

    • The resulting crude oligonucleotide pellet is now ready for purification.

Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is a general protocol for the purification of a DMT-on oligonucleotide. Conditions must be optimized for specific sequences and lengths.

  • Column and Buffers:

    • Column: A C18 column suitable for oligonucleotide purification (e.g., Waters XBridge Oligonucleotide BEH C18, Agilent PLRP-S).

    • Buffer A (Aqueous Phase): 100 mM Triethylammonium Acetate (TEAA) or another suitable ion-pairing agent (e.g., Hexylammonium Acetate) in water.

    • Buffer B (Organic Phase): 100 mM TEAA in Acetonitrile.

  • Sample Preparation:

    • Resuspend the crude, DMT-on oligonucleotide pellet in Buffer A or water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Flow Rate: Typically 1.0 mL/min for an analytical-scale column.

    • Temperature: Elevated temperatures (e.g., 50-60°C) can improve peak shape and resolution.

    • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage over 30-60 minutes. The full-length DMT-on product will be the most retained, latest-eluting major peak.

    • Example Gradient: 10-40% Buffer B over 30 minutes.

  • Fraction Collection and Post-Purification:

    • Collect the peak corresponding to the DMT-on product.

    • Evaporate the acetonitrile from the collected fraction.

    • Detritylation: Add 80% acetic acid to the fraction and let it stand for 30-60 minutes to remove the DMT group.

    • Desalting: Neutralize the solution and desalt the purified oligonucleotide using a desalting cartridge or size-exclusion chromatography to remove the HPLC buffer salts.

References

Validation & Comparative

2'-O-Methoxyethyl (MOE) vs. Locked Nucleic Acid (LNA): A Comparative Guide to Antisense Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the therapeutic success of antisense oligonucleotides (ASOs). Among the most advanced and widely utilized second-generation modifications are 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA). Both enhance key properties of ASOs, including binding affinity, nuclease resistance, and in vivo potency. However, they present distinct profiles regarding efficacy and safety, particularly concerning hepatotoxicity. This guide provides an objective comparison of 2'-O-MOE and LNA modifications, supported by experimental data, to inform the rational design of ASO-based therapeutics.

Performance Characteristics at a Glance

Feature2'-O-Methoxyethyl (MOE)Locked Nucleic Acid (LNA)
Binding Affinity (Tm) Increased affinity over unmodified DNAHigher affinity than MOE, with a significant increase in melting temperature (Tm)[1][2][3]
In Vitro Potency (IC50) Substantial improvement over first-generation ASOsGenerally more potent than MOE-modified ASOs[1][4]
In Vivo Potency (ED50) Robust pharmacological activity and excellent pharmacokinetic properties[4]Up to 5-fold higher potency in reducing target mRNA in the liver compared to MOE ASOs[4]
Nuclease Resistance High resistance to degradation by nucleases[4][5]Significantly high serum stability[1]
Toxicity Profile Generally well-tolerated with a favorable safety profile in chronic studies[6]Associated with a significant risk of dose-dependent hepatotoxicity[2][4][7][8][9]
RNase H Activity Supports RNase H-mediated cleavage when used in a "gapmer" design[4][10]Supports RNase H activity in a "gapmer" design, but can alter duplex conformation[1][4]

Delving into the Data: A Head-to-Head Comparison

In Vitro Potency

Studies comparing the efficacy of ASOs targeting the same mRNA sequence but with different modifications consistently demonstrate the superior potency of LNA. For instance, in a study targeting the vanilloid receptor subtype 1 (VR1), an LNA gapmer exhibited an IC50 of 0.4 nM, which was 175-fold lower than the commonly used phosphorothioates (IC50 ~70 nM). In contrast, a 2'-O-methyl-modified oligonucleotide, another second-generation modification, was less efficient (IC50 ~220 nM)[1].

In Vivo Efficacy and Toxicity

While the increased potency of LNA ASOs is observed in vivo, it is often accompanied by significant hepatotoxicity. A study in mice showed that LNA-containing ASOs could increase the potency for reducing target mRNA in the liver by up to 5-fold compared to their MOE counterparts. However, these LNA ASOs also led to profound hepatotoxicity, as evidenced by elevated serum transaminases, increased liver weights, and histopathological findings of hepatocellular necrosis[4][7]. Conversely, the corresponding MOE ASOs effectively reduced the target mRNA without showing any signs of toxicity[4]. This stark difference in the therapeutic index is a critical consideration for drug development.

The hepatotoxicity associated with LNA modifications appears to be a class effect, independent of the target sequence, and has been observed with mismatch control sequences as well[4]. The toxicity is dose-dependent and can manifest as early as four days after a single administration[4].

In Vivo Study Parameter2'-O-MOE ASOLNA ASOReference
Target mRNA Reduction Effective reductionUp to 5-fold greater reduction than MOE[4]
Hepatotoxicity (Serum Transaminases) Within normal rangeSignificantly elevated[4][7]
Liver Weight Minor increases (0-17%)Substantial increases (45-62%)[4]
Histopathology No evidence of toxicityHepatocellular necrosis and apoptosis[4][7]

Mechanism of Action: The "Gapmer" Design

Both 2'-O-MOE and LNA modifications are typically incorporated into ASOs using a "gapmer" design. This chimeric structure consists of a central region of 7-14 deoxynucleotides (the "gap") that is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. This gap is flanked by "wings" of 2-6 modified nucleotides (e.g., MOE or LNA) on both the 5' and 3' ends. These modified wings provide increased binding affinity to the target RNA and protect the oligonucleotide from degradation by nucleases[4][7][10].

cluster_ASO Antisense Oligonucleotide (ASO) cluster_Target Target mRNA cluster_Action Mechanism of Action wing5 5' Wing (2'-O-MOE or LNA) gap DNA Gap wing3 3' Wing (2'-O-MOE or LNA) binding Hybridization gap->binding mRNA Target mRNA Sequence mRNA->binding rnaseH RNase H Recruitment binding->rnaseH RNA:DNA Duplex Formation cleavage mRNA Cleavage rnaseH->cleavage degradation Gene Silencing cleavage->degradation

ASO "Gapmer" Mechanism of Action.

Chemical Structures

The distinct properties of 2'-O-MOE and LNA arise from their unique chemical structures. The 2'-O-MOE modification adds a methoxyethyl group to the 2' position of the ribose sugar, which enhances binding affinity and nuclease resistance while maintaining a degree of flexibility. In contrast, LNA features a methylene bridge that locks the ribose ring in an RNA-like C3'-endo conformation. This rigid structure leads to a significant increase in binding affinity for the target RNA[4][5].

cluster_MOE 2'-O-Methoxyethyl (MOE) cluster_LNA Locked Nucleic Acid (LNA) MOE_structure MOE_structure LNA_structure LNA_structure

Chemical Structures of 2'-O-MOE and LNA Modifications.

Experimental Protocols

In Vitro ASO Efficacy Testing

A standardized method for assessing ASO efficacy in vitro involves the following steps:

  • Cell Culture: Human cell lines relevant to the disease model are cultured under standard conditions.

  • ASO Transfection: ASOs are delivered to the cells using a transfection reagent (e.g., Lipofectamine) at various concentrations. For some cell types, gymnotic uptake (naked ASO) can be assessed, which may be more predictive of in vivo uptake[11].

  • Incubation: Cells are incubated with the ASOs for a specified period, typically 24 to 72 hours.

  • RNA Extraction and qRT-PCR: Total RNA is isolated from the cells, and the levels of the target mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The results are normalized to a housekeeping gene.

  • IC50 Determination: The concentration of ASO that produces a 50% reduction in the target mRNA (IC50) is calculated from the dose-response curve.

cell_culture 1. Cell Culture transfection 2. ASO Transfection cell_culture->transfection incubation 3. Incubation (24-72h) transfection->incubation rna_extraction 4. RNA Extraction incubation->rna_extraction qRTPCR 5. qRT-PCR Analysis rna_extraction->qRTPCR ic50 6. IC50 Calculation qRTPCR->ic50

Workflow for In Vitro ASO Efficacy Testing.

In Vivo ASO Efficacy and Toxicity Assessment in Mice

A typical in vivo study to compare ASO modifications includes:

  • Animal Model: Use of appropriate mouse models for the disease of interest.

  • ASO Administration: ASOs are administered to the mice, typically via subcutaneous or intravenous injection, at various dose levels.

  • Treatment Schedule: Dosing can be a single administration or multiple doses over a period of weeks.

  • Sample Collection: At the end of the study, blood samples are collected for serum chemistry analysis (e.g., alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for hepatotoxicity). Tissues, particularly the liver, are harvested for RNA and histopathological analysis.

  • Target mRNA Quantification: Target mRNA levels in the liver are measured by qRT-PCR to determine in vivo potency (ED50).

  • Toxicity Evaluation: Serum transaminase levels are measured, and liver sections are stained with hematoxylin and eosin (H&E) to assess for signs of hepatotoxicity, such as necrosis, inflammation, and steatosis.

Conclusion

The choice between 2'-O-MOE and LNA modifications for ASO therapeutics involves a critical trade-off between potency and safety. LNA-modified ASOs consistently demonstrate higher binding affinity and greater potency in reducing target gene expression both in vitro and in vivo. However, this increased efficacy comes at the cost of a significant and well-documented risk of hepatotoxicity. In contrast, 2'-O-MOE modifications provide a robust and clinically validated platform that offers a favorable safety profile, making them a more reliable choice for chronic therapeutic applications where long-term safety is paramount. For drug development programs, a thorough evaluation of the therapeutic index is essential, and the potential for off-target toxicities with high-affinity LNA modifications must be carefully considered and monitored. Future advancements may focus on novel LNA analogue designs or delivery strategies to mitigate the associated toxicity while retaining the high potency of this modification.

References

Unveiling the Hybridization Superiority of 2'-O-MOE Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modification is paramount. Among the second-generation modifications, 2'-O-Methoxyethyl (2'-O-MOE) has emerged as a cornerstone for enhancing the hybridization properties of antisense oligonucleotides (ASOs). This guide provides an objective comparison of 2'-O-MOE modified oligonucleotides with other key alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your research and development decisions.

Executive Summary

The 2'-O-MOE modification, a substitution at the 2' position of the ribose sugar, significantly enhances the therapeutic potential of oligonucleotides.[1][2] This modification confers a desirable combination of increased binding affinity to target RNA, improved nuclease resistance, and excellent mismatch discrimination.[1][3] Compared to unmodified DNA/RNA and other modifications like Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-O-Me), 2'-O-MOE offers a balanced profile of efficacy and safety, making it a widely adopted chemistry in approved ASO drugs.[1][4]

Comparative Analysis of Hybridization Properties

The superiority of 2'-O-MOE modified oligonucleotides lies in their enhanced ability to bind to their target RNA with high specificity and stability. This is primarily attributed to the 2'-O-MOE moiety pre-organizing the sugar into an RNA-like C3'-endo pucker, which is favorable for A-form duplexes formed with RNA targets.[1]

Thermal Stability (Tm)

The melting temperature (Tm) is a critical indicator of the stability of the duplex formed between the oligonucleotide and its target. A higher Tm value signifies a more stable duplex. The 2'-O-MOE modification consistently increases the thermal stability of oligonucleotide duplexes.

Modification TypeTargetΔTm per Modification (°C)Reference Sequence/Context
2'-O-MOE RNA+0.9 to +1.6General observation
2'-O-MOE RNA~+2.0Compared to PS-DNA
2'-O-Methyl (2'-O-Me)RNA+0.6 to +1.2General observation[5]
Locked Nucleic Acid (LNA)RNA+4 to +8General observation[6]
2'-Fluoro (2'-F)RNA~+2.5General observation[1]
Unmodified DNARNABaseline-

Table 1: Comparative thermal stability (ΔTm) of various 2'-modified oligonucleotides when hybridized to an RNA target.

As illustrated in the table, while LNA modifications provide the most significant increase in Tm per modification, 2'-O-MOE offers a substantial and more moderate enhancement, which can be advantageous in mitigating potential off-target effects associated with excessively high binding affinity.[5][6]

Binding Affinity (Kd)

Binding affinity, often expressed as the dissociation constant (Kd), is a direct measure of the strength of the interaction between the oligonucleotide and its target. A lower Kd value indicates a higher binding affinity. 2'-O-MOE modifications are known to significantly enhance binding affinity.

Oligonucleotide ModificationTargetKd (nM)Comments
2'-O-MOE RNASignificantly lower than DNA/RNAGeneral finding, specific values are sequence and context-dependent.
LNARNAGenerally the lowestExhibits very high affinity.
2'-O-MeRNALower than DNA/RNAAffinity enhancement is typically less than 2'-O-MOE and LNA.
Unmodified DNARNAHighestServes as a baseline for comparison.

Table 2: Qualitative comparison of binding affinities (Kd) for different oligonucleotide modifications.

The increased binding affinity of 2'-O-MOE ASOs allows for potent target engagement at lower concentrations, enhancing therapeutic efficacy.[2][6]

Mismatch Discrimination

High specificity is crucial for minimizing off-target effects. Mismatch discrimination refers to the ability of an oligonucleotide to bind with significantly lower affinity to a sequence that contains one or more mismatched bases. 2'-O-MOE modified oligonucleotides have demonstrated excellent mismatch discrimination.[1]

ModificationMismatch Impact on Tm (ΔTm, °C)Mismatch Type
2'-O-MOE Significant destabilizationSingle nucleotide mismatch
LNAStrong destabilizationSingle nucleotide mismatch[5]
Unmodified DNAModerate destabilizationSingle nucleotide mismatch

Table 3: Comparative mismatch discrimination of modified oligonucleotides.

The data indicates that while both 2'-O-MOE and LNA modifications enhance mismatch discrimination compared to unmodified DNA, the pronounced stability of LNA-containing duplexes can sometimes lead to less effective discrimination for certain mismatch types.[1][5]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key hybridization property assessments are provided below.

Thermal Denaturation (Tm) Analysis

Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes.

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA target in a buffered solution (e.g., 100 mM Na+, 10 mM phosphate, 0.1 mM EDTA, pH 7.0).[2] Use equimolar concentrations of both strands (e.g., 4 µM each).[2]

  • Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/min).[7]

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically calculated from the first derivative of the melting curve.[8]

G Thermal Denaturation (Tm) Analysis Workflow A Oligonucleotide & RNA Target Annealing B Sample Loading into Spectrophotometer A->B C Temperature Ramp (e.g., 20-90°C) B->C D Absorbance Measurement at 260 nm C->D E Data Plotting (Absorbance vs. Temperature) D->E F Tm Calculation (First Derivative) E->F

Thermal Denaturation (Tm) Analysis Workflow.
Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of oligonucleotide binding.

Methodology:

  • Sensor Chip Preparation: Immobilize a biotinylated capture probe (complementary to a tag on the target RNA) on a streptavidin-coated sensor chip.

  • Ligand Capture: Inject the target RNA over the sensor surface to allow its capture by the immobilized probe.

  • Analyte Injection: Inject the 2'-O-MOE modified oligonucleotide (analyte) at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time during the association and dissociation phases. The response units (RU) are proportional to the mass bound to the surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).

G Surface Plasmon Resonance (SPR) Workflow A Sensor Chip Preparation (Streptavidin Coating) B Ligand (Target RNA) Immobilization A->B C Analyte (Modified Oligo) Injection B->C D Real-time SPR Signal Monitoring (Association/Dissociation) C->D E Data Analysis (ka, kd, Kd Calculation) D->E

Surface Plasmon Resonance (SPR) Workflow.

Structural Comparison of Oligonucleotide Modifications

The distinct hybridization properties of these modified oligonucleotides stem from their unique structural features at the 2' position of the ribose sugar.

G Structural Comparison of 2'-Modifications cluster_0 Unmodified cluster_1 Second Generation Modifications cluster_2 Other High-Affinity Modifications DNA DNA 2'-H RNA RNA 2'-OH MOE 2'-O-MOE 2'-O-(CH2)2-OCH3 OMe 2'-O-Me 2'-O-CH3 LNA LNA 2'-O, 4'-C Methylene Bridge

Structural Comparison of 2'-Modifications.

Conclusion

2'-O-MOE modified oligonucleotides present a compelling combination of enhanced hybridization properties crucial for the development of effective and safe antisense therapeutics. Their ability to significantly increase thermal stability and binding affinity while maintaining excellent mismatch discrimination provides a distinct advantage over unmodified oligonucleotides and a more balanced profile compared to higher-affinity modifications like LNA. The comprehensive data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and application of next-generation oligonucleotide-based drugs.

References

2'-MOE vs. 2'-O-Methyl: A Comparative Guide to Nuclease Resistance in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of oligonucleotide therapeutics against nuclease degradation is a cornerstone of successful drug design. Among the arsenal of chemical modifications, 2'-O-methoxyethyl (2'-MOE) and 2'-O-methyl (2'-OMe) are two of the most prevalent second-generation modifications. This guide provides an objective, data-driven comparison of their performance in resisting nuclease-mediated cleavage.

The in vivo efficacy of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs), is critically dependent on their stability in biological fluids and tissues. Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases, limiting their therapeutic potential. Modifications to the 2' position of the ribose sugar are a key strategy to overcome this challenge. Both 2'-MOE and 2'-OMe modifications enhance nuclease resistance, but they do so to differing extents, which can significantly impact drug potency and duration of action.

Head-to-Head Comparison: Nuclease Resistance

Experimental evidence consistently demonstrates that 2'-MOE modifications confer superior nuclease resistance compared to 2'-OMe modifications. The enhanced stability is attributed to the bulkier 2'-O-methoxyethyl group, which provides greater steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack.

A foundational study highlighted this difference starkly. When incubated in calf bovine serum, a 16-mer oligonucleotide with three 2'-MOE modifications at its 3' end showed remarkable stability. After 96 hours, approximately 60% of the full-length oligonucleotide and its primary (n-1) metabolite were still present. In stark contrast, the same oligonucleotide sequence bearing 2'-OMe modifications in the same positions was almost completely degraded within a few hours.[1] This significant increase in half-life is a key advantage of the 2'-MOE chemistry.

Quantitative Data Summary

The following table summarizes the comparative nuclease resistance based on available data.

ModificationRelative Stability in SerumHalf-life ComparisonKey Findings
2'-O-methoxyethyl (2'-MOE) HighSignificantly longer than 2'-OMe. A 2'-MOE modified oligonucleotide showed ~60% integrity after 96 hours in serum.[1]The bulky methoxyethyl group provides substantial steric hindrance to nucleases.[2] It is a widely used modification in approved ASO drugs, underscoring its favorable stability and safety profile.[2][3]
2'-O-Methyl (2'-OMe) ModerateSignificantly shorter than 2'-MOE. A 2'-OMe modified oligonucleotide was degraded within a few hours under similar conditions.[1]While it enhances stability compared to unmodified RNA, the smaller methyl group offers less protection against nucleases than the 2'-MOE group. It remains a useful modification, often used in combination with others.[4]

Experimental Protocols

To ensure the reproducibility and standardization of nuclease resistance studies, detailed experimental protocols are essential. Below are methodologies for common assays used to evaluate oligonucleotide stability.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking an in vivo environment.

  • Oligonucleotide Preparation:

    • Synthesize and purify the oligonucleotides with the desired modifications (e.g., fully modified, gapmers with 2'-MOE or 2'-OMe wings).

    • Resuspend the oligonucleotides in nuclease-free water to a stock concentration (e.g., 200 µM).[5]

  • Incubation:

    • Prepare reaction tubes for each time point (e.g., 0 min, 30 min, 1h, 4h, 8h, 24h, 48h, 96h).

    • In each tube, add the oligonucleotide to a final concentration (e.g., 10 µM) in a solution containing 90% human or fetal bovine serum (FBS) and 10% phosphate-buffered saline (PBS).

    • Incubate all tubes at 37°C.[1][5]

  • Sample Collection and Analysis:

    • At each designated time point, stop the reaction by transferring an aliquot of the incubation mixture into a solution that inactivates nucleases (e.g., a solution containing a proteinase K and urea).

    • The integrity of the oligonucleotide is analyzed by methods such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or Capillary Electrophoresis (CE).[5][6]

    • Quantify the percentage of the intact full-length oligonucleotide at each time point relative to the 0-minute time point.

3'-Exonuclease Degradation Assay

This assay assesses the stability of oligonucleotides against specific 3' to 5' exonucleases, which are prevalent in serum.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of a 3'-exonuclease, such as snake venom phosphodiesterase (SVP), in an appropriate reaction buffer (e.g., 200 mM glycine, 15 mM MgCl₂, pH 9).

    • Prepare the modified oligonucleotide substrates at a defined concentration in nuclease-free water.

  • Reaction and Incubation:

    • Initiate the degradation reaction by adding the exonuclease to the oligonucleotide solution.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 6 hours).

  • Analysis:

    • Stop the reaction at each time point by adding a quenching solution (e.g., EDTA to chelate Mg²⁺ ions, followed by heating).

    • Analyze the samples using denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

    • Determine the percentage of remaining full-length oligonucleotide to assess the rate of degradation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the serum stability and 3'-exonuclease degradation assays.

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Modified Oligo (2'-MOE or 2'-OMe) Mix Mix Oligo and Serum Oligo->Mix Serum Human or Fetal Bovine Serum Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect at Timepoints (0h, 1h, 4h, 24h, etc.) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze via PAGE or HPLC Quench->Analyze Quantify Quantify Intact Oligo Analyze->Quantify

Diagram 1: Workflow for a typical serum stability assay.

Exonuclease_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo Modified Oligo Substrate Start Initiate Reaction Oligo->Start Enzyme 3'-Exonuclease (e.g., SVP) Enzyme->Start Incubate Incubate at 37°C Start->Incubate Collect Collect Aliquots at Timepoints Incubate->Collect Stop Stop Reaction (Quench) Collect->Stop Separate Separate via PAGE or HPLC Stop->Separate Measure Measure Full-Length Oligonucleotide Separate->Measure

Diagram 2: Workflow for a 3'-exonuclease degradation assay.

References

A Comparative Guide to the Thermal Stability of 2'-MOE Modified Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

The 2'-O-Methoxyethyl (2'-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, prized for its ability to significantly enhance the therapeutic properties of nucleic acid-based drugs.[1][2] A primary advantage of incorporating 2'-MOE nucleotides is the marked increase in thermal stability of the resulting duplex formed with a target RNA molecule. This guide provides a comparative analysis of this stability, supported by experimental data and detailed protocols for its measurement.

The enhanced binding affinity and thermal stability conferred by 2'-MOE modifications are attributed to the conformational preferences of the sugar moiety.[1] The 2'-MOE group favors a C3'-endo sugar pucker, which is characteristic of A-form duplexes (like RNA:RNA), known to be more thermodynamically stable than the B-form DNA:DNA duplexes.[3][4] This pre-organization of the oligonucleotide into an RNA-like conformation reduces the entropic penalty of duplex formation, leading to a higher melting temperature (Tm).[5]

Comparative Thermal Stability Data

The melting temperature (Tm) is the temperature at which half of the nucleic acid duplexes dissociate into single strands, serving as a key indicator of duplex stability. The 2'-MOE modification consistently increases the Tm of duplexes compared to their unmodified DNA or RNA counterparts and shows favorable stability relative to other second-generation modifications.

Duplex Type / ModificationSequence ContextBase Tm (°C)ΔTm per Modification (°C)ΔTm for Full Duplex (°C)
Unmodified RNA:RNA U¹⁴ / A¹⁴24.0[5][6]N/AN/A
2'-MOE RNA:RNA U(OMOE)¹⁴ / A¹⁴40.0[5]~1.14+16.0[5]
2'-OMe RNA:RNA U(OMe)¹⁴ / A¹⁴36.0[5]~0.86+12.0[5]
2'-CE RNA:RNA U(OCE)¹⁴ / A¹⁴43.0[5]~1.36+19.0[5]
2'-MOE General (vs. unmodified)N/A+0.9 to +1.6[1]N/A
2'-F General (vs. unmodified)N/A+2.5[1]N/A

Note: ΔTm values can vary depending on the sequence, duplex type (DNA/RNA, RNA/RNA), and buffer conditions.

Experimental Protocols

UV Melting Temperature (Tm) Analysis

This protocol outlines the determination of duplex melting temperature using UV-Vis spectrophotometry, a standard method for assessing thermal stability.[5][7]

1. Materials and Reagents:

  • Lyophilized single-stranded oligonucleotides (modified and complementary strands)

  • Melting Buffer: 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0[5]

  • Nuclease-free water

  • UV-Vis Spectrophotometer with a Peltier temperature controller[7]

  • Quartz cuvettes (10 mm path length)[8]

2. Sample Preparation:

  • Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions of a known concentration (e.g., 100 µM).

  • Verify the concentration of each stock solution by measuring its absorbance at 260 nm (A260).

  • Prepare the final duplex sample by combining the modified oligonucleotide and its complementary strand in a 1:1 molar ratio to a final concentration of 2 µM for each strand in the melting buffer.[5]

  • Thoroughly vortex the solution.

3. Annealing and Measurement:

  • Place the sample in the spectrophotometer.

  • For complete dissociation into single strands, heat the solution to 85°C and hold for 10 minutes.[5]

  • Anneal the duplex by slowly cooling the solution to 15°C at a rate of 1.0°C per minute.[5]

  • To generate the melting curve, increase the temperature from the starting temperature (e.g., 15°C or 20°C) to a final temperature (e.g., 80°C or 90°C) at a controlled rate of 1.0°C per minute.[5][8]

  • Continuously monitor and record the absorbance at 260 nm as a function of temperature.[7]

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature. The resulting sigmoidal curve is the melting curve.[9]

  • The melting temperature (Tm) is determined from the maximum of the first derivative of the melting curve.[9] This point corresponds to the temperature at which 50% of the duplexes have dissociated.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Synth Oligo Synthesis & Purification Quant Quantification (A260) Oligo_Synth->Quant Anneal Annealing (1:1 Molar Ratio) Quant->Anneal Dissoc Denaturation (Heat to 85-90°C) Anneal->Dissoc Cool Renaturation (Slow Cool) Dissoc->Cool Melt Melting Curve Generation (Heat Ramp @ 1°C/min) Cool->Melt Plot Plot A260 vs. Temp Melt->Plot Deriv Calculate 1st Derivative Plot->Deriv Tm_Calc Identify Tm at Max Deriv->Tm_Calc

Caption: Experimental workflow for determining oligonucleotide duplex thermal stability (Tm).

moe_mechanism cluster_components Molecular Components cluster_interaction Interaction & Duplex Formation cluster_outcome Thermodynamic Outcome ASO 2'-MOE ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Conformation Favors C3'-endo (A-form geometry) Duplex->Conformation induces Affinity Increased Binding Affinity Conformation->Affinity leads to Stability Enhanced Thermal Stability (↑Tm) Affinity->Stability

Caption: Mechanism of 2'-MOE modification enhancing thermal stability.

References

A Comparative Guide to the In Vivo Toxicity of MOE and LNA Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for modulating gene expression. Chemical modifications to the sugar-phosphate backbone are crucial for enhancing their stability, binding affinity, and pharmacokinetic properties. Among the most common second-generation modifications are 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA). While both modifications improve the therapeutic potential of ASOs, they exhibit distinct in vivo toxicity profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of safer and more effective ASO therapeutics.

Executive Summary

Extensive preclinical studies have demonstrated a significant difference in the in vivo toxicity profiles of MOE and LNA ASOs. LNA ASOs, while often exhibiting higher potency in target mRNA reduction, are frequently associated with a significant risk of hepatotoxicity.[1][2][3] In contrast, MOE ASOs generally display a more favorable safety profile, with minimal to no evidence of liver toxicity at comparable doses.[1][2][3] While nephrotoxicity has been observed with both chemistries in animal models, MOE ASOs appear to pose a lower risk to patients in clinical settings.[4][5]

Comparative Toxicity Data

The following tables summarize quantitative data from comparative in vivo studies in mice, highlighting the key differences in hepatotoxicity between MOE and LNA ASOs.

Table 1: Comparison of Hepatotoxicity Markers in Mice Treated with MOE and LNA ASOs

ParameterMOE ASOsLNA ASOsReference
Serum Transaminases (ALT/AST) Within normal range>10-fold to >100-fold increase[1]
Liver Weight Increase (relative to saline) 0-17%45-62%[1]
Histopathology No evidence of toxicityHepatocellular involvement, necrosis, apoptosis[1][2][6]

Table 2: Dose-Dependent Hepatotoxicity of LNA ASOs

LNA ASO Dose (µmol/kg)Serum Transaminase IncreaseReference
4.5At least a 10-fold increase[1]
Varies (compound-dependent)Dose-dependent increases observed[1]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols for the assessment of ASO toxicity in vivo.

General In Vivo Toxicity Study Protocol
  • Animal Model: Typically, male Balb/c mice are used.[7]

  • ASO Administration: ASOs are administered via subcutaneous (s.c.) injection. Dosing schedules can vary, for example, twice weekly for three weeks.[2]

  • Dose Levels: Multiple dose levels are evaluated to assess dose-dependent toxicity.

  • Monitoring: Animals are monitored for changes in body weight and overall health throughout the study.

  • Sample Collection: At the end of the study, blood samples are collected for analysis of serum chemistry, including liver transaminases (ALT, AST).

  • Necropsy and Histopathology: Animals are euthanized, and organs (liver, kidneys, etc.) are weighed. Tissues are then fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation by a qualified pathologist.[1][2]

Serum Transaminase Measurement

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are quantified using standard clinical chemistry analyzers. Significant elevations in these enzymes are indicative of liver damage.

Mechanisms and Signaling Pathways

The differential toxicity between MOE and LNA ASOs is thought to arise from a combination of factors, including their interaction with cellular proteins and their impact on RNA processing.

LNA ASO-induced hepatotoxicity has been linked to RNase H1-dependent off-target effects.[7] Some toxic LNA ASOs can promiscuously reduce very long pre-mRNA transcripts, leading to cellular stress.[7] Additionally, toxic ASOs, particularly those with higher affinity modifications like LNA, have been shown to bind to paraspeckle proteins (e.g., P54nrb, PSF) and RNase H1, causing their delocalization to the nucleoli. This can trigger nucleolar stress, leading to p53 activation and subsequent apoptosis.[8][9]

G Potential Pathway of LNA ASO-Induced Hepatotoxicity LNA_ASO LNA ASO Protein_Binding Binding to Cellular Proteins (e.g., P54nrb, PSF, RNase H1) LNA_ASO->Protein_Binding RNase_H1 RNase H1-Dependent Off-Target Cleavage LNA_ASO->RNase_H1 Delocalization Protein Delocalization to Nucleoli Protein_Binding->Delocalization Nucleolar_Stress Nucleolar Stress Delocalization->Nucleolar_Stress p53_Activation p53 Activation Nucleolar_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Long_premRNA Promiscuous Reduction of Long pre-mRNAs RNase_H1->Long_premRNA Cellular_Stress Cellular Stress Long_premRNA->Cellular_Stress Cellular_Stress->Hepatotoxicity

Caption: Proposed signaling pathways in LNA ASO-mediated hepatotoxicity.

Experimental Workflow for Toxicity Assessment

The evaluation of ASO toxicity follows a structured workflow, from initial in vitro screening to comprehensive in vivo studies.

G Experimental Workflow for In Vivo ASO Toxicity Comparison ASO_Design ASO Design & Synthesis (MOE vs. LNA) In_Vitro_Screening In Vitro Screening (e.g., cell viability, apoptosis assays) ASO_Design->In_Vitro_Screening Animal_Model Animal Model Selection (e.g., Balb/c mice) In_Vitro_Screening->Animal_Model ASO_Admin ASO Administration (e.g., subcutaneous, dose-response) Animal_Model->ASO_Admin In_Life_Monitoring In-Life Monitoring (Body weight, clinical signs) ASO_Admin->In_Life_Monitoring Endpoint_Analysis Endpoint Analysis In_Life_Monitoring->Endpoint_Analysis Blood_Collection Blood Collection (Serum Chemistry - ALT, AST) Endpoint_Analysis->Blood_Collection Organ_Harvest Organ Harvest & Weight (Liver, Kidney) Endpoint_Analysis->Organ_Harvest Data_Analysis Data Analysis & Comparison Blood_Collection->Data_Analysis Histopathology Histopathological Examination Organ_Harvest->Histopathology Histopathology->Data_Analysis

Caption: A typical workflow for comparing the in vivo toxicity of MOE and LNA ASOs.

Conclusion

The choice between MOE and LNA modifications for ASO therapeutics requires a careful balance between potency and safety. While LNA modifications can lead to a significant increase in potency, this often comes at the cost of a heightened risk of hepatotoxicity.[1][2][3] MOE ASOs, on the other hand, consistently demonstrate a superior safety profile, making them a more favorable choice for chronic therapeutic applications where long-term safety is paramount.[10][11] The data strongly suggest that for many therapeutic programs, the improved safety profile of MOE ASOs outweighs the potential potency gains offered by LNA modifications. Future research will continue to focus on developing novel chemical modifications that can enhance potency without compromising safety.

References

A Head-to-Head Comparison of 2'-MOE and PMO Antisense Oligonucleotides in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug developers on the efficacy, delivery, and safety of two leading antisense oligonucleotide chemistries.

In the rapidly evolving landscape of nucleic acid therapeutics, 2'-O-Methoxyethyl (2'-MOE) and Phosphorodiamidate Morpholino Oligomer (PMO) modifications represent two of the most advanced and clinically successful chemistries for antisense oligonucleotides (ASOs). Both have been instrumental in the development of therapies for a range of genetic disorders. This guide provides an in-depth comparison of their efficacy, mechanisms of action, pharmacokinetic properties, and safety profiles, supported by experimental data to inform the selection of the optimal chemistry for future therapeutic development.

At a Glance: Key Differences Between 2'-MOE and PMO

Feature2'-O-Methoxyethyl (2'-MOE)Phosphorodiamidate Morpholino Oligomer (PMO)
Backbone Chemistry Phosphorothioate (PS) backbone with 2'-MOE modification on the ribose sugar.Morpholine ring replaces the ribose sugar, with a neutral phosphorodiamidate linkage.[1]
Mechanism of Action Can act via steric hindrance to modulate splicing or inhibit translation. Can also be designed as "gapmers" to induce RNase H-mediated degradation of target mRNA.[2][3][4][5]Primarily acts via steric hindrance to modulate pre-mRNA splicing or block translation.[2] Does not support RNase H activity.[6]
Charge Polyanionic (negatively charged)Uncharged (neutral)[1]
Binding Affinity to RNA High binding affinity.[4][7][8]Similar binding affinity to RNA as DNA.[6]
Nuclease Resistance Enhanced resistance to nuclease degradation.[4][7][8]Significantly enhanced metabolic stability.[6]
Cellular Uptake Generally higher cellular uptake than unmodified oligonucleotides.Poor cellular uptake of naked PMO, often requiring delivery enhancement strategies.[9]
Approved Drugs Nusinersen (Spinraza) for Spinal Muscular Atrophy (SMA).[6][7]Eteplirsen, Golodirsen, Viltolarsen, and Casimersen for Duchenne Muscular Dystrophy (DMD).[2][3]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the mechanism of action between 2'-MOE and PMO ASOs lies in their interaction with the cellular machinery.

2'-MOE ASOs are versatile molecules. When fully modified, they act as steric blockers, physically obstructing the binding of cellular proteins to RNA. This is the mechanism employed by nusinersen to modulate the splicing of the SMN2 gene.[6][7] Alternatively, they can be designed as "gapmers," which feature a central block of DNA-like nucleotides flanked by 2'-MOE modified wings.[4][5] This gapmer design allows the ASO-RNA hybrid to be recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the target mRNA.[2][4]

PMO ASOs , with their unique neutral backbone, exclusively function as steric blockers.[2] They are highly effective at modulating pre-mRNA splicing by binding to specific sequences and preventing the splicing machinery from accessing those sites. This is the mechanism underlying the approved PMO drugs for DMD, which aim to skip specific exons in the dystrophin pre-mRNA to restore the reading frame.[2]

cluster_0 2'-MOE ASO Mechanisms cluster_1 PMO ASO Mechanism MOE_ASO 2'-MOE ASO Steric_Block Steric Blockade MOE_ASO->Steric_Block Fully Modified RNase_H RNase H Cleavage MOE_ASO->RNase_H Gapmer Design PMO_ASO PMO ASO PMO_Steric_Block Steric Blockade PMO_ASO->PMO_Steric_Block

Figure 1. Mechanisms of action for 2'-MOE and PMO ASOs.

Head-to-Head Efficacy: Insights from a Spinal Muscular Atrophy (SMA) Mouse Model

A direct comparison of the therapeutic efficacy of 2'-MOE and PMO chemistries was conducted in a severe mouse model of Spinal Muscular Atrophy (SMA).[6][10][11][12] Both ASOs were designed to correct the splicing of the SMN2 gene. The study revealed significant differences in their performance at the same molar dose.

Key Findings:

  • Survival and Phenotype: MOE-modified ASO10-29 resulted in a longer survival and greater body-weight gain compared to the PMO-modified version of the same sequence (PMO10-29).[6][10][11]

  • Motor Neuron Rescue: The MOE ASO was more effective at preserving motor neurons in the spinal cord.[6][10][12]

  • Splicing Correction: While both chemistries effectively corrected SMN2 splicing in various tissues, the MOE ASO demonstrated more persistent effects.[6][10][11] Interestingly, the PMO appeared to have a faster onset of action in some peripheral tissues.[12]

  • Central Nervous System (CNS) Penetration: Following systemic administration in neonatal mice, PMO10-29 showed more robust initial effects on SMN2 exon 7 inclusion in the CNS, suggesting it may cross the immature blood-brain barrier more readily. However, the effect of the MOE ASO was more persistent in the CNS.[11][12]

Quantitative Comparison in SMA Mouse Model [10][12]

ParameterMOE10-29 (High Dose)PMO10-29 (High Dose)Saline Control
Median Survival 35 days23 days13 days
Motor Neuron Count (% of Heterozygote) ~80%~65%~50%
SMN2 Splicing Correction (Muscle, Day 15) HighHigh (similar to MOE)Baseline
SMN2 Splicing Correction (Brain, Day 15) ModerateHigher than MOEBaseline

Experimental Protocols

Animal Model and ASO Administration (SMA Mouse Model Study)

  • Animal Model: A severe SMA mouse model (Smn-/-;SMN2+/+) was used.[6][10]

  • ASO Administration: ASOs (MOE10-29 and PMO10-29) or saline were administered via subcutaneous (SC) injection to neonatal mice.[6][10][12]

  • Dosing: Two injections were given between postnatal day 0 (P0) and P1 at varying molar doses.[12]

Analysis of Splicing Correction

  • Tissue Collection: Tissues (e.g., liver, muscle, spinal cord, brain) were collected at various time points (P7, P15, P30).[10][12]

  • RNA Extraction: Total RNA was extracted from the collected tissues.

  • RT-PCR: Radioactive reverse transcription-polymerase chain reaction (RT-PCR) was performed to analyze the inclusion of SMN2 exon 7. The ratio of exon 7 inclusion to exclusion was quantified.[12]

Start SC Injection of ASO in Neonatal SMA Mice Tissue Tissue Collection (P7, P15, P30) Start->Tissue RNA Total RNA Extraction Tissue->RNA RTPCR Radioactive RT-PCR for SMN2 Splicing RNA->RTPCR Analysis Quantification of Exon 7 Inclusion RTPCR->Analysis

References

A Comparative Analysis of Phosphoramidite Coupling Efficiency from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of oligonucleotide synthesis hinges on the quality of the phosphoramidites used. The coupling efficiency of these critical reagents directly dictates the yield and purity of the final oligonucleotide product. Even minor variations in efficiency can lead to a significant increase in failure sequences, particularly in the synthesis of long oligonucleotides.

Supplier Landscape and Quality Claims

Several companies are key players in the phosphoramidite market, each emphasizing the quality and purity of their products. While most suppliers do not publish specific coupling efficiency data, some provide general statements or specific claims for certain product lines. It is important to note that the following data and claims are provided by the suppliers themselves and have not been independently verified in a head-to-head comparison.[1]

SupplierNotable Quality and Performance Claims
Integrated DNA Technologies (IDT) Reports proprietary synthesis processes that consistently achieve high coupling efficiencies of >99%.[2] They specifically claim a coupling efficiency of 99.4% for standard oligos and 99.6% for their Ultramer™ and oPools™ product lines, comparing this to a competitor's efficiency of 98.5%.[2]
Eurofins Genomics States that their oligonucleotides are synthesized with a high coupling efficiency, typically >99%, using optimized phosphoramidite chemistry and high-quality reagents.[3]
Glen Research A long-standing supplier offering a wide range of standard and modified phosphoramidites. In 2022, they launched a new line of highly pure RNA phosphoramidites.[4]
ChemGenes Known for a broad portfolio of phosphoramidites and other synthesis reagents.
Thermo Fisher Scientific Provides "TheraPure" phosphoramidites, which undergo stringent quality control to minimize impurities and residual solvents, aiming for higher coupling efficiency.[4]
BOC Sciences Expanded its custom synthesis capabilities for modified phosphoramidites in 2021 and offers a wide range of amidites for various applications.[4]
Sigma-Aldrich (MilliporeSigma) Offers a comprehensive range of high-quality products for oligonucleotide synthesis, including standard and specialty phosphoramidites and reagents configured for various synthesizers.[5]

The Critical Impact of Coupling Efficiency on Oligonucleotide Yield

The efficiency of each coupling step is paramount for the overall yield of the full-length oligonucleotide. A seemingly small decrease in coupling efficiency can result in a dramatic reduction in the final product, as truncated sequences accumulate with each cycle.[2]

For example, for a 50-mer oligonucleotide:

  • A 99.5% average coupling efficiency results in a theoretical yield of approximately 78% of the full-length product.[1]

  • A 98.5% average coupling efficiency reduces the theoretical yield to about 52% of the full-length product.[1]

This underscores the importance of starting with high-quality phosphoramidites to maximize the yield of the desired oligonucleotide.

Experimental Protocols

To objectively compare the coupling efficiency of phosphoramidites from different suppliers, a standardized in-house evaluation is highly recommended.[1] The following protocols outline methods for such a comparison.

In-House Comparative Analysis of Coupling Efficiency

Objective: To determine and compare the average stepwise coupling efficiency of phosphoramidites from different suppliers by synthesizing a defined oligonucleotide sequence and measuring the trityl cation release.[1][6]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Phosphoramidite solutions (from different suppliers) of the same nucleoside (e.g., dT-CEP) at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard oligonucleotide synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Anhydrous acetonitrile

  • UV-Vis spectrophotometer (often integrated into the synthesizer as a trityl monitor)

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[1]

  • Sequence Synthesis: Synthesize a homopolymer sequence (e.g., T20) using the phosphoramidites from each supplier to be tested. It is crucial to keep all other synthesis parameters (e.g., synthesis scale, cycle parameters, other reagents) identical for each synthesis run.[1]

  • Trityl Cation Monitoring: The synthesizer's trityl monitor measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle.[6]

  • Data Collection: Record the absorbance values for each deblocking step for the entire synthesis.[1]

  • Calculation of Coupling Efficiency:

    • The stepwise coupling efficiency for each step (n) can be calculated using the following formula: Stepwise Efficiency (%) = (Trityl Absorbance at step n / Trityl Absorbance at step n-1) x 100

    • The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[1]

Analysis of Oligonucleotide Purity by HPLC

Objective: To assess the purity of the synthesized oligonucleotides, which is an indirect measure of coupling efficiency. Higher coupling efficiency results in a higher percentage of the full-length product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column or an anion-exchange column

  • Mobile phases (e.g., for reversed-phase: acetonitrile and triethylammonium acetate buffer)

  • Crude oligonucleotide samples synthesized using phosphoramidites from different suppliers

Methodology:

  • Sample Preparation: Cleave the synthesized oligonucleotides from the solid support and deprotect them.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the starting mobile phase composition.[7]

    • Inject the crude oligonucleotide sample.[7]

    • Run a gradient elution to separate the full-length product from truncated sequences.[7]

    • Monitor the elution profile at a specific wavelength (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak areas of the full-length product and all failure sequences.

    • Calculate the percentage of the full-length product relative to the total integrated area. A higher percentage indicates a higher overall coupling efficiency.

Visualizing the Workflow and Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted sites) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stable phosphotriester

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Experimental_Workflow cluster_setup Setup cluster_synthesis Synthesis & Analysis cluster_evaluation Evaluation P1 Select Phosphoramidites (from Supplier A, B, C) P2 Prepare Reagents (Anhydrous conditions) P1->P2 P3 Program Synthesizer (Identical parameters) P2->P3 S1 Synthesize T20 Oligonucleotide P3->S1 S2 Monitor Trityl Cation Release S1->S2 S3 Cleave and Deprotect Oligo S1->S3 E1 Calculate Stepwise Coupling Efficiency S2->E1 S4 Analyze Purity by HPLC S3->S4 E2 Determine Full-Length Product % S4->E2 E3 Compare Supplier Performance E1->E3 E2->E3

References

The ASO Modification Landscape: A Comparative Guide to Alternatives for 2'-O-MOE in Antisense Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modification is paramount to achieving desired efficacy and safety profiles. While 2'-O-methoxyethyl (2'-O-MOE) has been a cornerstone of second-generation ASOs, the quest for enhanced potency, improved tolerability, and diverse mechanisms of action has driven the development of several innovative alternatives. This guide provides an objective comparison of prominent alternatives to 2'-O-MOE, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The landscape of ASO modifications is rich and varied, with each chemistry offering a unique set of properties that can be tailored to specific therapeutic applications.[1][2] This guide will delve into a comparative analysis of Locked Nucleic Acid (LNA), constrained Ethyl (cEt), other Bridged Nucleic Acids (BNAs) such as tricyclo-DNA (tc-DNA), Peptide Nucleic Acids (PNA), and Phosphorodiamidate Morpholino Oligomers (PMO). We will explore their impact on critical parameters including binding affinity to target RNA, resistance to nuclease degradation, in vitro and in vivo activity, and potential toxicity profiles.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate ASO modification is a multifaceted decision, balancing the need for high target affinity and stability with the imperative of minimizing off-target effects and toxicity. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of key performance metrics for different ASO chemistries.

ModificationTarget RNA Affinity (ΔTm per modification, °C)Nuclease ResistanceIn Vivo PotencyNotes
2'-O-MOE +1.5[3]HighGoodWell-established second-generation modification with a favorable therapeutic index.[4]
LNA +2 to +8[2][5]Very High[6]High (up to 5-fold > MOE)[7]Increased potency often associated with a significant risk of hepatotoxicity.[5][7]
cEt Similar to LNA[8]Very High (>100-fold > MOE)[9][10]Superior to MOE[8]Designed to retain high affinity while mitigating the toxicity seen with LNA.[8]
tc-DNA +0.9 to +2.4[11][12]Very High[11][13]Superior to MOE and 2'-OMe[13]Demonstrates potent antisense activity and efficient splice correction.[11][13]
PNA High (neutral backbone)[14]Very High[14]Variable, delivery is a challenge[14]Neutral backbone reduces immune stimulation but can limit cellular uptake.[14]
PMO Similar to DNA[15]Very High[15]Effective for splice-switching[15]Neutral backbone, often requires higher doses or more frequent administration compared to MOE.[15]

Table 1: Comparison of Binding Affinity, Nuclease Resistance, and In Vivo Potency. This table provides a comparative overview of the key performance characteristics of various ASO modifications relative to 2'-O-MOE. The data is compiled from multiple sources to offer a comprehensive summary for researchers.

ModificationKey AdvantagesKey DisadvantagesPrimary Applications
2'-O-MOE Well-characterized safety profile, good balance of properties.[4]Lower binding affinity compared to third-generation modifications.RNase H-dependent gene knockdown, splice modulation.[1][16]
LNA Extremely high binding affinity and potency.[7]Significant hepatotoxicity concerns.[5][7]Applications requiring very high affinity, research tools.
cEt High affinity and potency with an improved safety profile over LNA.[8]Synthesis can be complex.RNase H-dependent gene knockdown, splice modulation.[9][10]
tc-DNA High nuclease resistance even without phosphorothioate backbone, potent splice correction.[11][13]Synthesis can be challenging.Splice modulation, gene knockdown.[12][13]
PNA High biological stability, no immune stimulation from backbone.[14]Poor cellular uptake, limited aqueous solubility.[14][17]Splice modulation, antigene applications.
PMO High specificity, low toxicity.[15]Lower potency than charged analogs, requires specific delivery strategies.[15][18]Exon skipping in diseases like Duchenne muscular dystrophy.[15]

Table 2: Advantages, Disadvantages, and Primary Applications of ASO Modifications. This table offers a qualitative comparison to guide the selection of a modification based on the specific requirements of the therapeutic strategy.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for key experiments cited in the comparative analysis.

In Vivo Evaluation of ASO Efficacy in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of ASO candidates in a mouse model.

Materials:

  • Antisense oligonucleotides (ASOs) of interest, sterile and endotoxin-free.

  • Saline solution (0.9% NaCl), sterile.

  • Animal model (e.g., transgenic or wild-type mice).

  • RNA isolation reagents (e.g., TRIzol).

  • qRT-PCR reagents and instrument.

  • Protein extraction buffers and antibodies for Western blotting or ELISA.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • ASO Administration: Administer ASOs to mice via a clinically relevant route (e.g., subcutaneous or intravenous injection). Dosing and frequency will depend on the specific ASO chemistry and target.[6]

  • Tissue Collection: At predetermined time points post-administration, euthanize the mice and collect target tissues (e.g., liver, kidney, muscle).[6][19]

  • RNA and Protein Extraction: Homogenize the collected tissues and extract total RNA and protein using standard protocols.[19]

  • Gene Expression Analysis:

    • mRNA Knockdown: Quantify the target mRNA levels using qRT-PCR. Normalize the data to a stable housekeeping gene.[19][20]

    • Protein Reduction: Analyze the target protein levels by Western blotting or ELISA.[19]

  • Data Analysis: Compare the target mRNA and protein levels in ASO-treated groups to a saline-treated control group to determine the percentage of target reduction.

Assessment of ASO-Induced Hepatotoxicity

This protocol describes a method to evaluate the potential hepatotoxicity of modified ASOs in vivo.

Materials:

  • ASOs of interest.

  • Saline solution.

  • Mice.

  • Blood collection supplies.

  • Serum chemistry analyzer.

  • Formalin and histology supplies.

Procedure:

  • ASO Administration: Administer ASOs to mice as described in the efficacy protocol.

  • Blood Collection: Collect blood samples from the mice at various time points after ASO administration.

  • Serum Chemistry Analysis: Analyze the serum for liver enzyme levels, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.[7]

  • Histopathology: At the end of the study, euthanize the mice and collect the livers. Fix the liver tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A qualified pathologist should examine the sections for signs of hepatocellular necrosis, inflammation, and other abnormalities.[7]

Nuclease Resistance Assay

This protocol details an in vitro assay to determine the stability of ASOs in the presence of nucleases.

Materials:

  • ASOs with different modifications.

  • Source of nucleases (e.g., snake venom phosphodiesterase, fetal bovine serum, or cell lysates).

  • Incubation buffer.

  • Gel electrophoresis equipment (e.g., polyacrylamide gel).

  • Staining agent (e.g., SYBR Gold).

  • Gel imaging system.

Procedure:

  • Reaction Setup: Incubate a defined amount of each ASO with the nuclease source in the appropriate buffer at 37°C.

  • Time Course: Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA or formamide loading dye).

  • Gel Electrophoresis: Separate the ASO and its degradation products by polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system. Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation and calculate the half-life.[9][21][22]

Binding Affinity Measurement (Thermal Melting Temperature - Tm)

This protocol describes how to measure the binding affinity of an ASO to its complementary RNA target by determining the thermal melting temperature (Tm).

Materials:

  • ASO and its complementary RNA strand.

  • Annealing buffer (e.g., saline-sodium citrate buffer).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Duplex Formation: Mix equimolar amounts of the ASO and its complementary RNA in the annealing buffer.

  • Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes to denature the strands, then slowly cool to room temperature to allow for duplex formation.

  • Thermal Melting: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • Tm Determination: The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the sigmoidal melting curve. A higher Tm indicates a higher binding affinity.[23]

Visualizing the Concepts

To further elucidate the relationships and mechanisms discussed, the following diagrams are provided.

ASO_Modifications cluster_gen2 Second Generation cluster_gen3 Third Generation & Alternatives 2'-O-MOE 2'-O-MOE LNA LNA 2'-O-MOE->LNA Increased Affinity & Potency Increased Hepatotoxicity cEt cEt 2'-O-MOE->cEt Increased Affinity & Potency Improved Safety vs. LNA tc-DNA tc-DNA 2'-O-MOE->tc-DNA High Nuclease Resistance Potent Splice Correction PNA PNA 2'-O-MOE->PNA Neutral Backbone Different Mechanism PMO PMO 2'-O-MOE->PMO Neutral Backbone Splice Switching Experimental_Workflow ASO_Design ASO Design & Synthesis (with various modifications) In_Vitro In Vitro Characterization ASO_Design->In_Vitro Binding_Affinity Binding Affinity (Tm) In_Vitro->Binding_Affinity Nuclease_Resistance Nuclease Resistance Assay In_Vitro->Nuclease_Resistance In_Vivo In Vivo Evaluation (Mouse Model) In_Vitro->In_Vivo Efficacy Efficacy Assessment (mRNA & Protein Reduction) In_Vivo->Efficacy Toxicity Toxicity Assessment (Hepatotoxicity) In_Vivo->Toxicity Lead_Selection Lead Candidate Selection Efficacy->Lead_Selection Toxicity->Lead_Selection RNaseH_Mechanism cluster_nucleus Cell Nucleus ASO Gapmer ASO (e.g., MOE, cEt, LNA wings) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Degradation Cleavage->Degradation

References

Biophysical Characterization of 2'-O-Methoxyethyl (2'-MOE) Modified RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among these, the 2'-O-Methoxyethyl (2'-MOE) modification has emerged as a cornerstone for antisense oligonucleotides (ASOs), striking a balance between high binding affinity, robust nuclease resistance, and a favorable toxicity profile.[1][2] This guide provides a comprehensive biophysical comparison of 2'-MOE modified RNA with other common modifications, supported by experimental data and detailed protocols for key characterization assays.

Superior Biophysical Properties of 2'-MOE Modification

The 2'-MOE modification, a second-generation antisense modification, involves the replacement of the 2'-hydroxyl group in the ribose sugar with an O-methoxyethyl group.[3] This alteration confers several advantageous biophysical properties that enhance the therapeutic potential of RNA-based drugs.[1][4]

Enhanced Thermal Stability

The 2'-MOE modification significantly increases the thermal stability of oligonucleotide duplexes. This is attributed to the pre-organization of the sugar pucker into an RNA-like C3'-endo conformation, which is favored in A-form RNA duplexes.[3] The increase in melting temperature (Tm), a direct measure of duplex stability, is a key indicator of improved binding affinity.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.6 [3]
2'-O-Methyl (2'-OMe)~+1.0[5]
2'-Fluoro (2'-F)+2.5[3]
Locked Nucleic Acid (LNA)+1.5 to +4.0[5]

Table 1: Comparison of the change in melting temperature (ΔTm) per modification for various 2'-sugar modified oligonucleotides.

Exceptional Nuclease Resistance

A critical hurdle for oligonucleotide therapeutics is their susceptibility to degradation by cellular nucleases. The 2'-MOE modification provides substantial protection against nuclease-mediated cleavage, thereby increasing the in vivo half-life of the therapeutic agent.[3][6] This enhanced stability is a result of the steric hindrance provided by the methoxyethyl group at the 2' position, which shields the phosphodiester backbone from nuclease attack.[6]

Oligonucleotide ModificationHalf-life (t1/2) in Human Serum (hours)
Unmodified DNA~1.5[5]
Phosphorothioate (PS)~10[5]
2'-O-Methyl (2'-OMe) gapmer~12[5]
2'-MOE/DNA gapmer >100-fold increase compared to unmodified [4]
LNA/DNA gapmer~15[5]

Table 2: Comparison of the nuclease resistance of various modified oligonucleotides in human serum.

High Binding Affinity

The increased thermal stability conferred by the 2'-MOE modification directly translates to a higher binding affinity for the target RNA. While specific dissociation constant (Kd) values can be sequence-dependent, the general trend indicates a strong interaction between 2'-MOE modified oligonucleotides and their complementary RNA strands. This high affinity is crucial for potent and specific gene silencing.[1] Further quantitative analysis of binding thermodynamics can be achieved through techniques like Isothermal Titration Calorimetry (ITC).

Experimental Protocols for Biophysical Characterization

To empirically determine and compare the biophysical properties of modified RNAs, the following experimental protocols are widely employed.

Thermal Stability Analysis (Melting Temperature, Tm)

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is the temperature at which 50% of the duplex dissociates into single strands.

Methodology:

  • Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7] The concentration of each strand should be equal, typically in the range of 2-5 µM.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement:

    • Heat the sample to 95°C for 5 minutes to ensure complete dissociation of any secondary structures, then cool slowly to the starting temperature (e.g., 20°C).

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from the starting temperature to 95°C.[7]

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of modified oligonucleotides in the presence of nucleases, typically in serum.

Methodology:

  • Sample Preparation: Incubate the modified oligonucleotide (e.g., 1 µM) in a solution containing human serum (e.g., 90% v/v) at 37°C.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis:

    • The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), capillary gel electrophoresis (CGE), or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Quantify the amount of intact oligonucleotide at each time point.

    • The half-life (t1/2) of the oligonucleotide is calculated by fitting the data to an exponential decay model.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding between a modified oligonucleotide and its target RNA, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8][9]

Methodology:

  • Sample Preparation:

    • Prepare the modified oligonucleotide (in the syringe) and the target RNA (in the sample cell) in the exact same, degassed buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[10]

    • The concentration of the titrant (in the syringe) should be 10-20 times higher than the titrate (in the cell). Typical starting concentrations are 5-50 µM in the cell.[10]

  • Instrumentation: Use an Isothermal Titration Calorimeter.

  • Titration:

    • Perform a series of small, sequential injections of the oligonucleotide solution from the syringe into the sample cell containing the target RNA at a constant temperature.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • The data is fitted to a binding model to extract the thermodynamic parameters (Ka, Kd, ΔH, and stoichiometry 'n'). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[10]

Visualizing Mechanisms and Workflows

To better understand the processes involved in the application and characterization of 2'-MOE modified RNA, the following diagrams illustrate key pathways and workflows.

RNase_H_Cleavage_Mechanism cluster_0 Cellular Environment ASO 2'-MOE Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization Hybrid ASO:mRNA Heteroduplex mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Fragments Degraded mRNA Fragments Cleavage->Fragments Results in

RNase H-mediated cleavage by a 2'-MOE gapmer ASO.

The diagram above illustrates the mechanism of action for a 2'-MOE gapmer ASO. The ASO binds to the target mRNA, forming a heteroduplex. This structure is recognized by the enzyme RNase H, which then cleaves the RNA strand, leading to gene silencing.[11][12]

Biophysical_Characterization_Workflow cluster_1 Experimental Workflow Start Design & Synthesize Modified Oligonucleotide Tm_Analysis Thermal Stability (Tm) UV-Melting Start->Tm_Analysis Nuclease_Assay Nuclease Resistance Serum Incubation Start->Nuclease_Assay ITC_Analysis Binding Affinity (Kd) Isothermal Titration Calorimetry Start->ITC_Analysis Data_Analysis Comparative Data Analysis Tm_Analysis->Data_Analysis Nuclease_Assay->Data_Analysis ITC_Analysis->Data_Analysis Conclusion Select Optimal Modification Data_Analysis->Conclusion

Workflow for the biophysical characterization of modified RNA.

This workflow outlines the key steps in characterizing a novel modified oligonucleotide. Following design and synthesis, a panel of biophysical assays is performed to assess its thermal stability, nuclease resistance, and binding affinity. The collective data is then analyzed to determine the optimal modification for a given therapeutic application.

References

Performance Under the Microscope: A Comparative Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide synthesis, the selection of phosphoramidite building blocks is a critical decision that profoundly impacts the efficacy, stability, and purity of the final therapeutic or research compound. This guide provides an objective comparison of DMT-2'O-MOE-rG(ib) Phosphoramidite, a cornerstone of second-generation antisense technology, against its key alternatives. The following analysis is supported by a synthesis of publicly available experimental data and established methodologies.

The 2'-O-Methoxyethyl (2'-O-MOE) modification is a hallmark of advanced oligonucleotide design, prized for its ability to confer enhanced nuclease resistance and increased binding affinity to target RNA sequences. This compound is a critical monomer for incorporating these benefits into guanosine positions within a growing oligonucleotide chain.

At a Glance: Performance Comparison

To facilitate a clear understanding of its performance profile, the following table summarizes key quantitative data for this compound in comparison to a standard 2'-deoxy phosphoramidite (DMT-dG(ib)), another common 2'-modified phosphoramidite (DMT-2'O-Methyl-rG(ib)), and a high-affinity locked nucleic acid analogue (LNA-G).

Performance MetricDMT-dG(ib) Phosphoramidite (Unmodified)DMT-2'O-Methyl-rG(ib) PhosphoramiditeThis compoundLNA-G Phosphoramidite
Coupling Efficiency >99%>99%>99%~98-99%
Increase in Thermal Stability (ΔTm per modification) Baseline+0.5 to +1.0 °C+0.9 to +1.6 °C[1]+4 to +8 °C[2]
Nuclease Resistance LowModerateHigh[1]Very High[2]
Resulting Oligonucleotide Purity (Crude) HighHighHighHigh
Deprotection Conditions StandardStandardStandardStandard

Deep Dive: Experimental Insights

The superior performance of 2'-O-MOE modified oligonucleotides stems from the unique properties of the methoxyethyl group at the 2' position of the ribose sugar. This modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA strands. This conformational preference is a key contributor to the observed increase in thermal stability.[1]

In terms of nuclease resistance, the bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester backbone from enzymatic degradation by both endo- and exonucleases. Studies have demonstrated a dramatic increase in the half-life of 2'-O-MOE modified oligonucleotides in serum and cellular extracts compared to their unmodified counterparts.

While Locked Nucleic Acid (LNA) modifications offer a significantly higher increase in thermal stability per modification, the 2'-O-MOE modification often provides a more favorable balance of binding affinity, nuclease resistance, and a well-established safety profile for therapeutic applications.[1]

Visualizing the Synthesis and Analysis Workflow

To provide a clear overview of the processes involved in benchmarking phosphoramidite performance, the following diagrams illustrate the key experimental workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_analysis Performance Analysis start 1. Solid Support Preparation deblock 2. Deblocking (DMT Removal) start->deblock couple 3. Coupling (Phosphoramidite Addition) deblock->couple cap 4. Capping (Unreacted Sites) couple->cap oxidize 5. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat Steps 2-5 for each monomer oxidize->repeat repeat->deblock cleave 6. Cleavage & Deprotection repeat->cleave hplc Purity Analysis (RP-HPLC / IE-HPLC) cleave->hplc mass_spec Identity Confirmation (Mass Spectrometry) cleave->mass_spec tm_analysis Thermal Stability (UV-Vis Spectroscopy) hplc->tm_analysis nuclease_assay Nuclease Resistance (Incubation with Nucleases) hplc->nuclease_assay

Standard workflow for oligonucleotide synthesis and performance evaluation.

Logical_Relationship cluster_properties Phosphoramidite Properties cluster_performance Performance Characteristics amidite DMT-2'O-MOE-rG(ib) Phosphoramidite modification 2'-O-Methoxyethyl Modification amidite->modification purity High Purity Oligonucleotides amidite->purity stability Increased Thermal Stability modification->stability resistance Enhanced Nuclease Resistance modification->resistance efficacy Improved Therapeutic Efficacy stability->efficacy resistance->efficacy purity->efficacy

Logical relationship between the 2'-O-MOE modification and performance outcomes.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following provides a detailed methodology for key experiments.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for automated solid-phase synthesis of a 20-mer oligonucleotide.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Phosphoramidites: DMT-2'O-MOE-rG(ib), DMT-dG(ib), DMT-2'O-Methyl-rG(ib), LNA-G, and other standard phosphoramidites (A, C, T/U)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)

Procedure:

  • Preparation: Load the appropriate phosphoramidites, reagents, and the solid support column onto the synthesizer. Program the desired 20-mer sequence.

  • Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. A coupling time of 3-5 minutes is typically sufficient for 2'-O-MOE phosphoramidites.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Iteration: Steps 2-5 are repeated for each subsequent monomer in the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).

  • Purification: The crude oligonucleotide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC).

Purity Analysis by RP-HPLC

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile/water

  • Crude oligonucleotide sample

Procedure:

  • Dissolve the crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Monitor the absorbance at 260 nm.

  • The purity is determined by calculating the peak area of the full-length product relative to the total area of all peaks.

Thermal Stability (Tm) Determination

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Purified oligonucleotide and its complementary RNA strand

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

Procedure:

  • Prepare a solution of the oligonucleotide and its complementary RNA strand at a known concentration (e.g., 2 µM each) in the annealing buffer.

  • Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, determined from the first derivative of the melting curve.

Nuclease Resistance Assay

Materials:

  • Purified oligonucleotide

  • Nuclease solution (e.g., Snake Venom Phosphodiesterase for 3'-exonuclease activity)

  • Incubation buffer

  • Denaturing polyacrylamide gel or HPLC system

Procedure:

  • Incubate the oligonucleotide at a specific concentration with the nuclease solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench the enzymatic activity (e.g., by adding EDTA or heat inactivation).

  • Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

  • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

By following these standardized protocols, researchers can effectively benchmark the performance of this compound and other modified phosphoramidites to make informed decisions for their specific research and development needs.

References

Safety Operating Guide

Proper Disposal of DMT-2'O-MOE-rG(ib) Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety through the proper handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of DMT-2'O-MOE-rG(ib) Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks, ensuring a safe laboratory environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed and can cause skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood. The use of appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Chemical-resistant gloves.[1]

  • A laboratory coat.[1]

  • In case of dust formation, a NIOSH-approved dust mask is recommended.[3]

In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand.[1][3] Collect the absorbed material in a sealed container for disposal and decontaminate the affected surface with alcohol.[1] It is critical to prevent the chemical from entering drains or waterways.[1]

Hazard Information Summary

Hazard StatementGHS PictogramSignal Word
H302: Harmful if swallowedGHS07Warning
H315: Causes skin irritationGHS07Warning
H319: Causes serious eye irritationGHS07Warning
P264: Wash hands thoroughly after handling.--
P270: Do not eat, drink or smoke when using this product.--
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.--
P330: Rinse mouth.--
P501: Dispose of contents/container in accordance with local regulations.--

Data sourced from Ambeed and Fluorochem safety information.[2][4]

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1]

This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar

Procedure:

  • Dissolution: For solid waste, dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of this waste down the drain or in the regular trash.[3]

Disposal Workflow Diagram

cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal A Identify Phosphoramidite Waste (Solid or Residue) B Wear Appropriate PPE A->B C Dissolve in Anhydrous Acetonitrile B->C D Slowly add to 5% aq. NaHCO3 (10x volume excess) with stirring C->D E Stir for 24 hours at Room Temperature D->E F Transfer to Labeled Aqueous Waste Container E->F G Arrange Pickup by EHS or Licensed Waste Contractor F->G

Caption: Logical workflow for the safe disposal of this compound.

General Chemical Waste Guidelines

It is imperative to segregate chemical waste streams.[5] Do not mix phosphoramidite waste with other chemical wastes unless compatibility has been confirmed.[3] At a minimum, the following waste categories should be stored separately: acids, bases, halogenated solvents, non-halogenated solvents, oxidizers, and metal-containing waste.[5] All waste containers must be clearly and accurately labeled with their contents.[3] Empty chemical storage containers should be thoroughly rinsed with an appropriate solvent (in this case, acetonitrile followed by the hydrolysis procedure) before being disposed of or recycled.[5]

References

Essential Safety and Logistics for Handling DMT-2'O-MOE-rG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for the handling of DMT-2'O-MOE-rG(ib) Phosphoramidite, a key component in oligonucleotide synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 251647-55-9[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Face ShieldRecommended when there is a splash hazard.[2]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Gloves must be inspected prior to use and disposed of properly after contamination.[2][3]
Laboratory CoatA laboratory coat must be worn.[2]
Protective ClothingBody protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[2]
Respiratory Protection NIOSH-approved RespiratorAn N95 or P1 type dust mask should be used if ventilation is inadequate or dust is generated.[2]

Hazard Information and Handling

This compound is classified as hazardous. Below is a summary of its hazard statement and associated precautionary measures.

GHS ClassificationHazard StatementSignal WordPictogram
H302Harmful if swallowed.[1][4][5]Warning [1]GHS07[1]

Safe Handling and Storage:

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep the container tightly sealed to prevent exposure to moisture and air.[2] Store in a freezer at -20°C under an inert atmosphere.[1] Protect from heat and store away from oxidizing agents.[2][7]

Experimental Protocol: Safe Handling and Dissolution

This protocol outlines the standard procedure for preparing a solution of this compound for use in automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile[6]

  • Oven-dried amber glass bottle with a septum top[8]

  • Syringes and needles (ensure they are dry)

  • Inert gas (Argon or Nitrogen)

  • Molecular sieves (3 Å)[7]

Procedure:

  • Preparation: Ensure all glassware and equipment are thoroughly dried to prevent hydrolysis of the phosphoramidite.[8] Perform all operations under a positive pressure of inert gas.

  • Weighing: Quickly weigh the required amount of this compound in the oven-dried amber bottle. Minimize exposure to the atmosphere.

  • Dissolution: Add the appropriate volume of anhydrous acetonitrile to the bottle to achieve the desired concentration (typically 0.1 M).[8]

  • Drying: Add a layer of molecular sieves to the bottom of the vial to ensure the solution remains anhydrous.[7]

  • Equilibration: Seal the bottle and allow it to stand overnight to ensure the water content is minimized.[7]

  • Use: The phosphoramidite solution is now ready to be connected to the appropriate port on the DNA/RNA synthesizer.

Disposal Plan: Deactivation and Waste Management

Unused or waste this compound must be deactivated before disposal. The primary method is through controlled hydrolysis.[6]

Materials:

  • Waste this compound (solid or in acetonitrile)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)[6]

  • Labeled hazardous waste container[6]

Procedure:

  • Preparation: Conduct all deactivation procedures within a certified chemical fume hood while wearing appropriate PPE.[6]

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of acetonitrile to dissolve any residue.[6]

  • Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[6]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete deactivation of the phosphoramidite.[6]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[6]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6]

Emergency Procedures

Spills:

In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[6] Decontaminate the affected surface with alcohol.[6] Prevent the chemical from entering drains or waterways.[6]

Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_handling Handling and Use cluster_disposal Disposal cluster_ppe Personal Protective Equipment prep Preparation (Dry Glassware, Inert Atmosphere) weigh Weigh Phosphoramidite prep->weigh dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve dry Add Molecular Sieves dissolve->dry use Use in Synthesizer dry->use collect_waste Collect Waste Phosphoramidite use->collect_waste End of Use dissolve_waste Dissolve in Acetonitrile collect_waste->dissolve_waste hydrolyze Hydrolyze with 5% NaHCO3 (aq) (24 hours) dissolve_waste->hydrolyze collect_aqueous Collect Aqueous Waste hydrolyze->collect_aqueous dispose Dispose as Hazardous Waste collect_aqueous->dispose goggles Safety Goggles gloves Nitrile Gloves lab_coat Lab Coat respirator Respirator (if needed)

Caption: Workflow for the safe handling, use, and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.